molecular formula C13H17NO4 B167268 N-Acetyl-L-tyrosine ethyl ester CAS No. 36546-50-6

N-Acetyl-L-tyrosine ethyl ester

Cat. No.: B167268
CAS No.: 36546-50-6
M. Wt: 251.28 g/mol
InChI Key: SKAWDTAMLOJQNK-LBPRGKRZSA-N
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Description

Ethyl N-acetyl-L-tyrosinate is an L-tyrosine derivative that is the ethyl ester of N-acetyltyrosine. It is an ethyl ester, a member of acetamides, a member of phenols and a L-tyrosine derivative.
RN given refers to parent cpd

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
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InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWDTAMLOJQNK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20877256
Record name N-Acetyl-L-tyrosine ethyl ester
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

840-97-1, 36546-50-6
Record name N-Acetyl-L-tyrosine ethyl ester
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Record name Ethyl N-alpha-acetyl-tyrosinate
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Record name L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1)
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Record name L-Tyrosine, N-acetyl-, ethyl ester
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Record name N-Acetyl-L-tyrosine ethyl ester
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Record name Ethyl N-acetyl-L-tyrosinate
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Foundational & Exploratory

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE or ATEE) is a derivative of the non-essential amino acid L-tyrosine. It is structurally characterized by the presence of an acetyl group attached to the amino nitrogen and an ethyl ester group at the carboxyl terminus. This modification enhances its solubility and stability compared to L-tyrosine, making it a compound of interest in various biochemical and pharmaceutical applications.[1][2] NALTEE serves as a more bioavailable precursor to L-tyrosine, which is essential for the synthesis of key catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3] It is also widely utilized as a substrate in enzymatic assays, particularly for proteases like chymotrypsin.[3][4] This document provides a comprehensive overview of the core properties of this compound, focusing on its chemical characteristics, synthesis, biological roles, and analytical methods, tailored for researchers and professionals in drug development. The compound is commercially available primarily as a monohydrate.[3][5]

Core Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[6][7] The compound exists in both an anhydrous form and, more commonly, as a stable monohydrate.[8] The presence of water can affect its physical properties, such as its melting point.

Chemical Identifiers

The following table summarizes the key chemical identifiers for both the monohydrate and anhydrous forms of NALTEE.

IdentifierThis compound MonohydrateThis compound (Anhydrous)
CAS Number 36546-50-6[3][5][9]840-97-1[4][6][10]
Molecular Formula C₁₃H₁₇NO₄ · H₂O[5] or C₁₃H₁₉NO₅[9][11][12]C₁₃H₁₇NO₄[8][13]
Molecular Weight 269.29 g/mol [5][7][9]251.28 g/mol [4]
Synonyms ATEE, Ac-Tyr-OEt Monohydrate[5][10]ATEE, Ethyl N-acetyl-L-tyrosinate[4][10]
InChI Key SKAWDTAMLOJQNK-LBPRGKRZSA-N[6]SKAWDTAMLOJQNK-LBPRGKRZSA-N[6]
SMILES String CCOC(=O)--INVALID-LINK--NC(C)=O.OCCOC(=O)--INVALID-LINK--NC(C)=O[10][11]
Physical and Chemical Data

Quantitative physical and chemical data are crucial for experimental design and application.

PropertyValue (Monohydrate)Value (Anhydrous)
Appearance White to pale cream crystalline powder[7][11]Solid[6]
Melting Point 74 - 84 °C[3][7][9][11]96 °C[8]
Solubility Soluble in water and ethanol[3][7][14]Water: 3.48 g/L (28 °C)[4][6]
Optical Rotation [α]D +20.0° to +24.0° (c=1, EtOH)[7]+25.2° (c=2, EtOH)[8]
Storage Temperature -20°C or 2-8°C[3][4][6]2-8°C, Sealed in dry conditions[4][6]

Experimental Protocols

Synthesis of this compound

A convenient and high-yield synthesis was developed by Dymicky et al. (1976), which utilizes L-tyrosine ethyl ester as the starting material. This method avoids issues of racemization and diacylation common in methods that start with unprotected L-tyrosine.[8]

Methodology:

  • Starting Material: L-tyrosine ethyl ester (or its salt).

  • Acetylation: The starting material is dissolved in a suitable solvent.

  • Reagent Addition: An acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), is added to the solution in the presence of a base (e.g., triethylamine, Et₃N) to neutralize the generated acid.[8]

  • Reaction: The reaction mixture is stirred, typically at a controlled temperature, to allow the N-acetylation to proceed.

  • Workup and Purification: Following the reaction, the product is isolated. This may involve filtration to remove salts, extraction, and solvent evaporation.

  • Hydration/Dehydration: The resulting this compound can readily form a monohydrate. The anhydrous form can be obtained by drying the monohydrate in a vacuum at an elevated temperature (e.g., 56°C / 0.1 mm Hg).[8]

A Chinese patent (CN102219706A) also describes a preparation method starting from L-tyrosine, which first undergoes an acylation reaction with acetic anhydride in an alkaline aqueous medium, followed by esterification.[15]

G cluster_synthesis Synthesis Workflow start L-Tyrosine Ethyl Ester process Acetylation Reaction start->process reagent + Acetic Anhydride / Triethylamine reagent->process product N-Acetyl-L-tyrosine Ethyl Ester process->product hydrate (B1144303) Hydration (exposure to moisture) product->hydrate final_product N-Acetyl-L-tyrosine Ethyl Ester Monohydrate hydrate->final_product

Caption: Workflow for the synthesis of NALTEE monohydrate.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of NALTEE is typically assessed using HPLC, with assays often requiring ≥96-98% purity.[11][16]

General Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a modifier like 0.1% trifluoroacetic acid).

  • Detection: UV absorbance at a wavelength where the aromatic tyrosine chromophore absorbs, such as 237 nm.[4]

  • Quantification: The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

  • Calibration: For quantitative analysis, a calibration curve is generated using a reference standard of known concentration.

Biological Activity and Applications

Neurotransmitter Precursor

The primary pharmacological interest in NALTEE is its role as a pro-drug for L-tyrosine.[3] After administration, esterase enzymes in the body are thought to hydrolyze the ethyl ester and acetyl groups, releasing L-tyrosine. L-tyrosine is a critical precursor for the synthesis of catecholamines.[2][3] This pathway is particularly important under conditions of stress or high cognitive demand, where the turnover of these neurotransmitters is increased.[2]

G cluster_pathway Metabolic Pathway of NALTEE naltee N-Acetyl-L-tyrosine Ethyl Ester nat N-Acetyl-L-tyrosine naltee->nat Esterase tyrosine L-Tyrosine nat->tyrosine Acylase ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase

Caption: Metabolic conversion of NALTEE to the neurotransmitter Dopamine.
Enzyme Substrate

NALTEE is a well-established substrate for various proteases and esterases. It is particularly useful in assays for chymotrypsin, where the enzyme catalyzes the hydrolysis of the ester bond.[4] The reaction can be monitored by measuring the decrease in absorbance at 237 nm as the substrate is consumed.[4] This application is valuable for enzyme characterization and inhibitor screening.

Other Applications
  • Nutritional Supplement: Due to its enhanced solubility and stability, N-Acetyl-L-tyrosine (the de-esterified form) is used in parenteral nutrition formulations.[1] NALTEE itself is sometimes marketed as a cognitive-enhancing supplement.[10]

  • Flavoring Agent: The compound is noted to have sweet, nutty, and caramelized flavor properties and is used to enhance the taste of baked goods and beverages.[4][10]

  • Biochemical Research: As an N- and C-terminally protected form of L-tyrosine, it is used in biochemical studies, such as those involving protein crosslinking.

References

N-Acetyl-L-tyrosine Ethyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE), also known by its synonym ATEE, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen of the amino group and an ethyl ester at the carboxyl terminus. This modification makes it a valuable tool in various biochemical and research applications, primarily as a substrate for proteases and esterases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and functional applications of NALTEE, with a focus on its use in enzymatic assays.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is commonly available as a monohydrate.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₃H₁₇NO₄ (anhydrous) C₁₃H₁₇NO₄·H₂O (monohydrate)[1]
Molecular Weight 251.28 g/mol (anhydrous) 269.29 g/mol (monohydrate)[1]
CAS Number 840-97-1 (anhydrous) 36546-50-6 (monohydrate)[1]
Appearance White to off-white crystalline powder[2]
Melting Point 74.0-84.0 °C
Solubility Soluble in water (3.48 g/L at 28 °C), ethanol (B145695), and DMSO (175 mg/mL with sonication).[2][3][2][3]
SMILES String CCOC(=O)--INVALID-LINK--NC(C)=O
InChI Key SKAWDTAMLOJQNK-LBPRGKRZSA-N

Characterization: The structure of NALTEE can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4][5][6][7]

Synthesis of this compound

The synthesis of NALTEE is typically achieved through a two-step process starting from L-tyrosine. The general workflow involves the acetylation of the amino group followed by the esterification of the carboxylic acid group.

G Synthesis of this compound Tyrosine L-Tyrosine Step1 Acetylation Tyrosine->Step1 Acetic Anhydride (B1165640) (Alkaline Medium) Intermediate N-Acetyl-L-tyrosine Step1->Intermediate Step2 Esterification Intermediate->Step2 Ethanol (Acid Catalyst) NALTEE N-Acetyl-L-tyrosine Ethyl Ester Step2->NALTEE

A simplified workflow for the synthesis of NALTEE.

A common method for this synthesis is outlined in patent literature, which involves the acylation of L-tyrosine with acetic anhydride in an alkaline aqueous medium, followed by esterification with ethanol in the presence of an acid catalyst like thionyl chloride.[8][9] The purification of the final product is typically achieved through crystallization.

Function and Mechanism of Action

The primary and well-documented function of this compound is as a chromogenic substrate for various proteolytic enzymes, most notably chymotrypsin (B1334515), as well as other proteases and esterases. The ester bond in NALTEE is susceptible to enzymatic hydrolysis, which results in the formation of N-Acetyl-L-tyrosine and ethanol.

G Enzymatic Hydrolysis of NALTEE NALTEE N-Acetyl-L-tyrosine Ethyl Ester Enzyme Chymotrypsin / Esterase NALTEE->Enzyme Substrate Binding Products N-Acetyl-L-tyrosine + Ethanol Enzyme->Products Hydrolysis

Enzymatic hydrolysis of NALTEE by proteases/esterases.

The rate of this hydrolysis can be monitored to determine the activity of the enzyme. This makes NALTEE a useful tool in enzyme kinetics studies and for the screening of enzyme inhibitors.

Table 2: Enzyme Kinetic Data for NALTEE

EnzymeSubstrateKₘ (Michaelis Constant)Vₘₐₓ (Maximum Velocity)ConditionsReferences
ChymotrypsinThis compound6.6 x 10⁻⁴ MNot specifiedpH 7.8-8.0, 25°C

The lower Kₘ value for NALTEE compared to other substrates like N-acetylvaline ethyl ester (Kₘ = 8.8 x 10⁻² M) indicates a higher apparent affinity of chymotrypsin for NALTEE.

Potential as a Prodrug and Role in Neurotransmitter Synthesis

NALTEE is a derivative of L-tyrosine, which is a precursor for the synthesis of important catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzymatic hydrolysis of NALTEE releases N-Acetyl-L-tyrosine, which can then be deacetylated to yield L-tyrosine.

G Potential Metabolic Pathway of NALTEE NALTEE N-Acetyl-L-tyrosine Ethyl Ester Hydrolysis Esterase NALTEE->Hydrolysis NALT N-Acetyl-L-tyrosine Hydrolysis->NALT Deacetylation Deacetylase NALT->Deacetylation Tyrosine L-Tyrosine Deacetylation->Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH DOPA L-DOPA TH->DOPA AADC Aromatic L-Amino Acid Decarboxylase DOPA->AADC Dopamine Dopamine AADC->Dopamine

Hypothesized pathway for NALTEE conversion to dopamine.

While this pathway suggests that NALTEE could serve as a prodrug to increase L-tyrosine levels in the body, it is important to note that research on a similar compound, N-Acetyl-L-tyrosine (NALT), has shown it to be a relatively inefficient precursor to brain tyrosine.[10] The in vivo metabolism, bioavailability, and efficacy of NALTEE as a prodrug have not been extensively studied and require further investigation.

Experimental Protocols

Chymotrypsin Activity Assay using NALTEE

This protocol is adapted from established methods for chymotrypsin assays using similar substrates.[11][12][13]

Principle: The enzymatic activity of chymotrypsin is determined by measuring the rate of hydrolysis of NALTEE. The reaction can be monitored either by titrating the liberated N-Acetyl-L-tyrosine with a standardized base or spectrophotometrically by measuring the change in absorbance at a specific wavelength.

Materials:

  • This compound (NALTEE)

  • α-Chymotrypsin

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Methanol (for substrate stock solution)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (for titrimetric method)

  • Spectrophotometer or autotitrator

  • Thermostatted water bath or cuvette holder

G Experimental Workflow for Chymotrypsin Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prep_Substrate Prepare NALTEE Stock Solution Equilibrate Equilibrate Buffer and Substrate to Assay Temperature Prep_Substrate->Equilibrate Prep_Enzyme Prepare Chymotrypsin Working Solution Initiate Initiate Reaction by Adding Enzyme Prep_Enzyme->Initiate Prep_Buffer Prepare Assay Buffer (Tris-HCl with CaCl₂) Prep_Buffer->Equilibrate Equilibrate->Initiate Monitor Monitor Reaction Progress Initiate->Monitor Stop Stop Reaction (if applicable) Monitor->Stop Titration Titrimetric Method: Titrate with NaOH Monitor->Titration Spectro Spectrophotometric Method: Measure Absorbance Change Monitor->Spectro Calculate Calculate Reaction Rate Titration->Calculate Spectro->Calculate Determine Determine Enzyme Activity Calculate->Determine

A generalized workflow for a chymotrypsin assay using NALTEE.

Procedure (Titrimetric Method):

  • Prepare a stock solution of NALTEE: For example, a 50 mM solution in 50% (w/w) methanol.[11]

  • Set up the reaction mixture: In a thermostatted vessel, combine the assay buffer, CaCl₂ solution, and deionized water.

  • Equilibrate the temperature: Bring the reaction mixture to the desired assay temperature (e.g., 30°C).

  • Adjust pH: Adjust the pH of the mixture to the desired value (e.g., 8.0) with the standardized NaOH solution.

  • Add the substrate: Add the NALTEE stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM).[11]

  • Initiate the reaction: Add a known amount of the chymotrypsin solution to the reaction mixture.

  • Monitor the reaction: Maintain the pH at the setpoint by titrating with the standardized NaOH solution. Record the volume of NaOH added over time.

  • Calculate enzyme activity: The rate of NaOH consumption is proportional to the rate of NALTEE hydrolysis. One unit of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of NALTEE per minute under the specified conditions.

Procedure (Spectrophotometric Method):

  • Prepare reagents as above.

  • Set up the reaction in a cuvette: Combine the assay buffer, CaCl₂ solution, and NALTEE solution in a quartz cuvette.

  • Equilibrate and blank: Place the cuvette in a thermostatted spectrophotometer and allow it to equilibrate to the assay temperature. Measure the blank rate.

  • Initiate the reaction: Add the chymotrypsin solution to the cuvette and mix quickly.

  • Monitor absorbance: Record the change in absorbance at a suitable wavelength (e.g., 256 nm for similar substrates) over time.[12][13]

  • Calculate enzyme activity: Determine the initial linear rate of change in absorbance and use the molar extinction coefficient of the product to calculate the enzyme activity.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry and drug development. Its primary application as a substrate for proteases and esterases is well-established, providing a reliable method for studying enzyme kinetics and screening for inhibitors. While its potential as a prodrug for L-tyrosine is of interest, further research is required to fully elucidate its in vivo metabolic fate and efficacy. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of NALTEE in a laboratory setting.

References

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, serves as a valuable tool in various research applications. Its utility stems from its properties as a specific substrate for a range of enzymes and as a model compound for studying oxidative stress-induced protein modifications. This technical guide provides an in-depth overview of the primary research uses of ATEE, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Research Applications

The principal applications of this compound in a research setting fall into two main categories:

  • Enzyme Substrate for Proteases and Esterases: ATEE is widely employed as a chromogenic or titrimetric substrate for determining the activity of various proteolytic and esterolytic enzymes. The ester linkage is susceptible to enzymatic cleavage, and the rate of hydrolysis can be conveniently monitored.[1][2] This makes it a standard reagent for enzyme kinetics studies, inhibitor screening, and characterization of proteases such as chymotrypsin (B1334515) and subtilisin.[1][3][4][5]

  • Model for Dityrosine (B1219331) Cross-Linking and Oxidative Stress Studies: The tyrosine residue in ATEE is susceptible to oxidative coupling, leading to the formation of a dityrosine dimer.[6][7] This process is of significant interest in the study of protein aggregation and cross-linking associated with various diseases, most notably Alzheimer's disease.[6][8] ATEE serves as a simplified model to investigate the mechanisms of dityrosine formation, often catalyzed by enzymes like horseradish peroxidase in the presence of hydrogen peroxide.[6][7]

Quantitative Data: Enzyme Kinetics

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of this compound by various proteases. These values are essential for designing and interpreting enzyme activity assays.

EnzymeSourceKm (M)kcat (s-1)Reference
α-ChymotrypsinBovine Pancreas6.6 x 10-4193[9]
SubtilisinBacillus subtilis0.15550[10]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Spectrophotometric Assay of α-Chymotrypsin Activity using ATEE

This protocol describes a continuous spectrophotometric method to measure the activity of α-chymotrypsin by monitoring the hydrolysis of ATEE. The cleavage of the ester bond results in the formation of N-acetyl-L-tyrosine and ethanol, leading to a change in absorbance at a specific wavelength. A similar protocol using N-Benzoyl-L-tyrosine ethyl ester (BTEE) can be adapted for ATEE, typically by monitoring the change in absorbance around 256 nm.[11][12]

Materials:

  • This compound (ATEE)

  • α-Chymotrypsin

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium chloride (CaCl2) solution (e.g., 100 mM)

  • 1 mM HCl

  • Spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATEE in a suitable solvent like methanol (B129727) or ethanol. The final concentration in the assay will depend on the Km of the enzyme.

    • Prepare the Tris-HCl buffer and adjust the pH to 7.8 at 25°C.

    • Prepare the CaCl2 solution.

    • Dissolve α-chymotrypsin in cold 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Further dilute in cold 1 mM HCl to an appropriate working concentration (e.g., 10-30 µg/mL).

  • Assay Setup:

    • In a cuvette, combine the Tris-HCl buffer, CaCl2 solution, and the ATEE solution. The final volume is typically 3 mL.

    • Incubate the cuvette in the spectrophotometer at 25°C for 5-10 minutes to reach thermal equilibrium.

  • Measurement:

    • Initiate the reaction by adding a small volume of the diluted α-chymotrypsin solution to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 256 nm over time.

    • Monitor the change in absorbance for a period during which the reaction rate is linear (typically 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot (ΔA/min).

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product at 256 nm.

In Vitro Dityrosine Cross-Linking of ATEE using Horseradish Peroxidase (HRP)

This protocol outlines a method to induce the formation of dityrosine from ATEE using HRP and hydrogen peroxide (H2O2). The formation of dityrosine can be monitored by fluorescence spectroscopy.[6][7]

Materials:

  • This compound (ATEE)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H2O2)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATEE in the phosphate buffer.

    • Prepare a stock solution of HRP in the phosphate buffer.

    • Prepare a fresh solution of H2O2 in water.

  • Reaction Setup:

    • In a reaction vessel, combine the ATEE solution and the HRP solution.

    • Initiate the reaction by adding the H2O2 solution. The final concentrations of reactants should be optimized based on the specific experimental goals.

  • Monitoring Dityrosine Formation:

    • At various time points, take aliquots of the reaction mixture.

    • Measure the fluorescence emission spectrum of the aliquots. Dityrosine has a characteristic fluorescence with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm.

    • The increase in fluorescence intensity at ~410 nm is indicative of dityrosine formation.

  • Analysis:

    • The extent of dityrosine formation can be quantified by comparing the fluorescence intensity to a standard curve of known dityrosine concentrations.

Signaling Pathways and Workflows

Enzymatic Hydrolysis of ATEE by Chymotrypsin

The hydrolysis of ATEE by chymotrypsin follows a well-established mechanism for serine proteases, involving the formation of an acyl-enzyme intermediate.

Enzymatic_Hydrolysis E Chymotrypsin (E) P2 N-Acetyl-L-tyrosine (P2) S ATEE (S) ES Enzyme-Substrate Complex (ES) S->ES k1 ES->S k-1 EA Acyl-Enzyme Intermediate (E-Acyl) ES->EA k2 EA->E k3 + H2O P1 Ethanol (P1)

Caption: Michaelis-Menten pathway for ATEE hydrolysis by chymotrypsin.

Dityrosine Formation via HRP-Catalyzed Oxidation

The formation of dityrosine from ATEE is an oxidative process initiated by the generation of a tyrosyl radical.

Dityrosine_Formation ATEE1 ATEE Radical1 ATEE Tyrosyl Radical ATEE1->Radical1 Oxidation ATEE2 ATEE Radical2 ATEE Tyrosyl Radical ATEE2->Radical2 Oxidation HRP_H2O2 HRP + H2O2 HRP_H2O2->Radical1 HRP_H2O2->Radical2 Dityrosine Dityrosine-ATEE Dimer Radical1->Dityrosine Radical2->Dityrosine Dimerization

Caption: HRP-catalyzed formation of a dityrosine dimer from ATEE.

Experimental Workflow for Studying ATEE as an Enzyme Substrate

A typical workflow for investigating the enzymatic hydrolysis of ATEE involves several key steps, from initial planning to final data analysis.

Experimental_Workflow Plan Experiment Planning (Enzyme & Substrate Conc.) Reagent Reagent Preparation (Buffer, ATEE, Enzyme) Plan->Reagent Assay Enzyme Assay (Spectrophotometry) Reagent->Assay Data Data Collection (Absorbance vs. Time) Assay->Data Analysis Data Analysis (Calculate V0, Kinetic Parameters) Data->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for kinetic analysis of ATEE enzymatic hydrolysis.

References

N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine ethyl ester (NALT-ethyl ester or ATEE) is a derivative of the amino acid L-tyrosine. It is designed as a prodrug to enhance the delivery of L-tyrosine to the brain. The core mechanism of action of NALT-ethyl ester is its conversion to L-tyrosine, which then serves as a precursor for the synthesis of catecholamine neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and epinephrine. These neurotransmitters are integral to various cognitive functions, including mood, focus, and stress response.[1][2][3] This document provides a detailed overview of the proposed mechanism of action, the available (though limited) quantitative data, and relevant experimental methodologies. It is important to note that while the theoretical basis for NALT-ethyl ester as a prodrug is sound, in vivo studies on the closely related compound N-Acetyl-L-tyrosine (NALT) suggest that the conversion to L-tyrosine is inefficient, raising questions about its bioavailability and efficacy compared to direct L-tyrosine supplementation.[4][5][6][7]

Proposed Mechanism of Action: A Two-Step Conversion to an Essential Precursor

The primary mechanism of action of this compound is not direct interaction with a receptor or enzyme, but rather its role as a carrier molecule that is metabolized to L-tyrosine. This process can be broken down into two key stages: systemic conversion and subsequent neurochemical synthesis.

Step 1: Systemic Bioavailability and Enzymatic Conversion

Upon administration, NALT-ethyl ester, a more lipid-soluble derivative of L-tyrosine, is proposed to be more readily absorbed and transported across biological membranes, including the blood-brain barrier, compared to its parent amino acid.[1][8][9] Once in the bloodstream and tissues, it must undergo enzymatic hydrolysis to become active. This involves two cleavage steps:

  • De-esterification: The ethyl ester bond is hydrolyzed, likely by various esterase enzymes present in the plasma, liver, and other tissues, to yield N-Acetyl-L-tyrosine (NALT).[10]

  • Deacetylation: The N-acetyl group is then removed from NALT, a process that is thought to occur primarily in the liver and kidneys, to release free L-tyrosine.[11][12]

The efficiency of these conversion steps is a critical determinant of the prodrug's overall efficacy.

Step 2: L-Tyrosine as a Precursor for Catecholamine Synthesis

The liberated L-tyrosine is then actively transported into the brain via the large neutral amino acid (LNAA) transporter.[11][13][14] Within catecholaminergic neurons, L-tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[2][3][15] This well-established biochemical pathway proceeds as follows:

  • Hydroxylation: The enzyme tyrosine hydroxylase converts L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[2]

  • Decarboxylation: Aromatic L-amino acid decarboxylase then converts L-DOPA to the neurotransmitter dopamine.[2]

  • Further Conversion: In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase. In adrenergic neurons, norepinephrine is converted to epinephrine.[2]

By increasing the systemic pool of L-tyrosine, NALT-ethyl ester is intended to drive the synthesis of these crucial neurotransmitters, particularly under conditions of high cognitive demand or stress where catecholamine turnover is elevated.[3][16]

Quantitative Data

Direct quantitative pharmacokinetic data for this compound is scarce in publicly available literature. However, studies on the closely related compound, N-Acetyl-L-tyrosine (NALT), provide insights into the likely metabolic fate and bioavailability. The data suggests that the conversion of N-acetylated tyrosine to tyrosine is inefficient.

CompoundAdministration RouteSpeciesDoseChange in Plasma TyrosineUrinary Excretion of ProdrugReference
N-Acetyl-L-tyrosineIntravenousHuman5 g over 4 hours25% increase56% of infused amount[12]
N-Acetyl-U-14C-L-tyrosineIntravenousRat2 mmol/kg/dayIncrease to 141 µM from 73.8 µM16.8% of infused amount

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro Enzymatic Hydrolysis of NALT-ethyl ester
  • Objective: To determine the kinetic parameters of NALT-ethyl ester hydrolysis by a candidate enzyme (e.g., porcine liver esterase or α-chymotrypsin).

  • Materials: this compound, purified esterase or α-chymotrypsin, phosphate-buffered saline (PBS) pH 7.4, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of NALT-ethyl ester in a suitable solvent (e.g., ethanol) and dilute to various concentrations in PBS.

    • Prepare a solution of the enzyme in PBS.

    • Initiate the reaction by adding the enzyme to the substrate solutions at a constant temperature (e.g., 37°C).

    • Monitor the hydrolysis of the ester bond by measuring the increase in absorbance at a specific wavelength corresponding to the formation of N-Acetyl-L-tyrosine, or by using a pH-stat to titrate the acid produced.

    • Calculate the initial reaction velocities (V₀) at each substrate concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the data using a Lineweaver-Burk or similar plot.

In Vivo Pharmacokinetic Analysis in a Rodent Model
  • Objective: To determine the plasma concentration-time profile of NALT-ethyl ester, N-Acetyl-L-tyrosine, and L-tyrosine following oral or intravenous administration.

  • Materials: NALT-ethyl ester, appropriate vehicle for administration, male Wistar rats (250-300g) with cannulated jugular veins, blood collection tubes with anticoagulant, HPLC-MS/MS system.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer a single dose of NALT-ethyl ester via oral gavage or intravenous infusion.

    • Collect blood samples (approx. 100 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • Centrifuge blood samples to separate plasma.

    • Precipitate plasma proteins with a suitable agent (e.g., acetonitrile).

    • Analyze the supernatant for concentrations of NALT-ethyl ester, NALT, and L-tyrosine using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Measurement of Brain Catecholamine Levels via Microdialysis
  • Objective: To measure the effect of NALT-ethyl ester administration on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., prefrontal cortex or striatum).

  • Materials: NALT-ethyl ester, stereotaxic apparatus, microdialysis probes, artificial cerebrospinal fluid (aCSF), freely moving rat model with implanted guide cannulae, HPLC with electrochemical detection (HPLC-ECD).

  • Procedure:

    • Surgically implant a guide cannula targeted to the brain region of interest in anesthetized rats. Allow for a recovery period of several days.

    • On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving animal.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer NALT-ethyl ester (e.g., intraperitoneally) and continue collecting dialysate samples for several hours.

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

    • Express post-administration neurotransmitter levels as a percentage of the baseline average.

Visualizations

Signaling Pathways and Logical Relationships

NALT_Ethyl_Ester_Mechanism cluster_0 Systemic Circulation / Tissues cluster_1 Catecholaminergic Neuron NALT_EE N-Acetyl-L-tyrosine Ethyl Ester NALT N-Acetyl-L-tyrosine NALT_EE->NALT Esterases (Plasma, Liver) L_Tyrosine_Sys L-Tyrosine NALT->L_Tyrosine_Sys Acylases (Kidney, Liver) L_Tyrosine_Brain L-Tyrosine L_Tyrosine_Sys->L_Tyrosine_Brain LNAA Transporter (Blood-Brain Barrier) L_DOPA L-DOPA L_Tyrosine_Brain->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase

Caption: Proposed metabolic and neurosynthetic pathway of this compound.

Experimental Workflow: Pharmacokinetic Analysis

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow start Administer NALT-ethyl ester to cannulated rat model (Oral or IV) collection Collect serial blood samples via jugular vein cannula start->collection processing Centrifuge blood to isolate plasma collection->processing extraction Precipitate proteins and extract analytes processing->extraction analysis Quantify NALT-EE, NALT, and L-Tyrosine using LC-MS/MS extraction->analysis end Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study of NALT-ethyl ester.

Conclusion

This compound is a prodrug of L-tyrosine, intended to enhance its delivery to the central nervous system. Its mechanism of action is predicated on its conversion to L-tyrosine, which then serves as a direct precursor to the catecholamine neurotransmitters dopamine and norepinephrine. While this provides a clear and plausible biochemical pathway for its effects on cognition, the available evidence from studies on the closely related N-Acetyl-L-tyrosine suggests that the in vivo conversion to L-tyrosine is inefficient. A significant portion of the administered dose may be excreted unchanged, limiting its bioavailability and potential efficacy. Further research, specifically focused on the pharmacokinetic and pharmacodynamic properties of the ethyl ester form, is required to definitively establish its utility as a prodrug for brain tyrosine delivery. Drug development professionals should consider the potential for low conversion efficiency when evaluating N-acetylated amino acid derivatives as central nervous system delivery agents.

References

N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36546-50-6

This technical guide provides an in-depth overview of N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document covers the fundamental chemical and physical properties, synthesis, experimental applications, and biochemical significance of ATEE.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The addition of an N-acetyl group and an ethyl ester moiety to L-tyrosine enhances its solubility in various solvents compared to the parent amino acid. The compound is often supplied as a monohydrate.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 36546-50-6[2]
Molecular Formula C₁₃H₁₇NO₄ (anhydrous)[3]
C₁₃H₁₉NO₅ (monohydrate)[2]
Molecular Weight 251.28 g/mol (anhydrous)[3]
269.29 g/mol (monohydrate)[2]
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate[3]
Synonyms ATEE, Ac-Tyr-OEt[3]

Table 2: Physical and Spectroscopic Data

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Melting Point 80-81 °C[1]
Solubility Soluble in water and ethanol[1]
Optical Rotation +20.0 to +24.0 deg (c=1, EtOH)
¹H NMR Spectra available[4]
¹³C NMR Spectra available[5]
IR Spectrum Data available[6]
Mass Spectrum Data available[3]

Synthesis of this compound

ATEE is typically synthesized from L-tyrosine in a two-step process: N-acetylation followed by esterification.

Experimental Protocol: Synthesis of ATEE

Step 1: N-Acetylation of L-Tyrosine

  • Dissolve L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Slowly add acetic anhydride (B1165640) to the solution while maintaining the pH between 8 and 10 with the addition of a base.

  • Control the reaction temperature, for instance, at 60°C for approximately 20 minutes.

  • After the reaction is complete, acidify the solution to precipitate N-acetyl-L-tyrosine.

  • Filter and wash the precipitate to obtain the intermediate product.

Step 2: Esterification of N-Acetyl-L-Tyrosine

  • Suspend the N-acetyl-L-tyrosine in anhydrous ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux the mixture for several hours (e.g., 4-6 hours).

  • After the reaction, cool the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield this compound monohydrate.[1]

G cluster_synthesis Synthesis Workflow Tyrosine L-Tyrosine NAT N-Acetyl-L-tyrosine Tyrosine->NAT N-Acetylation Ac2O Acetic Anhydride (Base) Ac2O->NAT ATEE N-Acetyl-L-tyrosine Ethyl Ester (ATEE) NAT->ATEE Esterification EtOH Ethanol (Acid Catalyst) EtOH->ATEE

Synthesis of this compound.

Applications in Enzymatic Assays

ATEE is widely used as a substrate for various proteases and esterases, most notably chymotrypsin (B1334515). The enzymatic hydrolysis of the ethyl ester bond leads to the formation of N-acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine enzyme activity.

Experimental Protocol: Chymotrypsin Activity Assay (Spectrophotometric Method)

This method is based on the increase in absorbance at 256 nm resulting from the formation of N-benzoyl-L-tyrosine from a similar substrate, N-benzoyl-L-tyrosine ethyl ester (BTEE), and can be adapted for ATEE.

  • Reagent Preparation:

    • Buffer: Prepare an 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM calcium chloride.

    • Substrate Stock Solution: Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.

    • Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to the desired concentration (e.g., 10-30 µg/mL).

  • Assay Procedure:

    • Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, mix the Tris-HCl buffer and the ATEE substrate solution.

    • Incubate the mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the chymotrypsin solution to the cuvette.

    • Record the increase in absorbance at 256 nm over time.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity based on the molar extinction coefficient of the product at 256 nm.

G cluster_hydrolysis Enzymatic Hydrolysis of ATEE ATEE N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Products N-Acetyl-L-tyrosine + Ethanol ATEE->Products Hydrolysis Enzyme Protease / Esterase (e.g., Chymotrypsin) Enzyme->Products

Enzymatic hydrolysis of ATEE.

Biochemical Significance and Metabolic Fate

ATEE serves as a prodrug for N-acetyl-L-tyrosine (NAT).[7] In vivo, esterases can hydrolyze the ethyl ester, releasing NAT. NAT, in turn, can be deacetylated to L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[8] This pathway is of significant interest in neuroscience and pharmacology for its potential to modulate neurotransmitter levels.

The deacetylation of NAT to L-tyrosine primarily occurs in the kidneys.[9] However, studies have shown that a significant portion of administered NAT is excreted unchanged in the urine, suggesting that its conversion to L-tyrosine may be limited in humans.[6][9]

G cluster_metabolism Metabolic Pathway of ATEE to Neurotransmitters ATEE N-Acetyl-L-tyrosine Ethyl Ester (ATEE) NAT N-Acetyl-L-tyrosine (NAT) ATEE->NAT Esterase (Hydrolysis) Tyrosine L-Tyrosine NAT->Tyrosine Acylase (Deacetylation, primarily in kidneys) LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic fate of ATEE and its role as a precursor to catecholamines.

Applications in Drug Development and Research

The properties of ATEE make it a valuable tool in several areas of research and development:

  • Enzyme Characterization: It serves as a standard substrate for the characterization of proteases and esterases.[10]

  • Prodrug Development: Its enhanced solubility and potential to deliver L-tyrosine make it a candidate for prodrug strategies aimed at increasing systemic or central nervous system levels of this amino acid.[7]

  • Neuroscience Research: As a precursor to catecholamines, ATEE can be used to investigate the effects of increased tyrosine availability on neurotransmitter synthesis and function.[8]

  • Biocatalysis: ATEE is used as a substrate in biocatalytic processes, such as in reactions catalyzed by immobilized enzymes.[10]

  • Dimerization Studies: It has been used as a model compound in studies of dityrosine (B1219331) formation, which is relevant to research on oxidative stress and neurodegenerative diseases like Alzheimer's.[11]

Conclusion

This compound is a versatile and well-characterized derivative of L-tyrosine. Its utility as an enzyme substrate is well-established, with detailed protocols available for its use in assays. Furthermore, its role as a prodrug and precursor to critical neurotransmitters provides a basis for its application in neuropharmacological research and drug development. This guide has summarized the core technical information on ATEE, providing a foundation for its effective use in a research setting.

References

An In-depth Technical Guide to N-Acetyl-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-Acetyl-L-tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Molecular Data

This compound is available in both anhydrous and monohydrate forms. The key molecular details are summarized below.

PropertyAnhydrousMonohydrate
Molecular Formula C13H17NO4[1][2]C13H19NO5 or C13H17NO4 · H2O[3][4][5]
Molecular Weight 251.28 g/mol [1][2]269.29 g/mol [3][4][5]
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate[1]ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate;hydrate[5]
CAS Number 840-97-1[1]36546-50-6[3]
Synonyms Ac-Tyr-OEt, Ethyl N-acetyl-L-tyrosinate, ATEE[1]Ac-Tyr-OEt.H2O[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for research and development.

A patented method for the preparation of this compound monohydrate involves a two-step process: acylation followed by esterification and crystallization.[6]

Step 1: Acylation of L-tyrosine

  • Under vacuum conditions (-0.01MPa to -0.06MPa), dissolve L-tyrosine in an alkaline aqueous medium.

  • Introduce acetic anhydride (B1165640) (with a weight ratio of tyrosine to acetic anhydride between 1:1.1 and 1:2.3) to initiate the acylation reaction.

  • Maintain the reaction temperature between 20°C and 80°C for a duration of 30 to 60 minutes.

  • Following the acylation, add a mineral acid to the solution.

Step 2: Esterification and Crystallization

  • Introduce an alcohol to the solution from Step 1 to begin the esterification process.

  • Control the reaction temperature for esterification between 60°C and 100°C for 2 to 5 hours.

  • After the reaction, cool the solution to facilitate the crystallization of this compound monohydrate.

This protocol outlines the synthesis of an amide derivative from the ethyl ester form.[7]

  • Weigh 2.0 g of this compound and place it into a 250 mL round-bottom flask.

  • Measure 100 mL of 70% aqueous ethylamine (B1201723) solution using a volumetric flask and add it to the round-bottom flask.

  • Stir the resulting mixture for two days. During this period, this compound reacts with ethylamine to form N-Acetyltyrosine-N-ethyl amide.

  • The crude product can be purified by recrystallization to separate the desired N-Acetyltyrosine-N-ethyl amide.

Biological Significance and Metabolic Pathway

N-acetyl-L-tyrosine (NALT), a related compound, serves as a more soluble precursor to L-tyrosine. In the body, this compound is expected to be hydrolyzed to N-acetyl-L-tyrosine and ethanol, with the former being subsequently deacetylated in the liver to yield L-tyrosine.[8] L-tyrosine is a critical precursor for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, cognition, and the stress response.[8]

metabolic_pathway cluster_ingestion Metabolism cluster_synthesis Neurotransmitter Synthesis NALT_ester N-Acetyl-L-tyrosine Ethyl Ester L_tyrosine L-Tyrosine NALT_ester->L_tyrosine Hydrolysis & Deacetylation L_DOPA L-DOPA L_tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Aromatic L-amino acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Metabolic pathway of this compound to catecholamines.

Synthesis Workflow

The general workflow for the synthesis of this compound monohydrate can be visualized as a series of sequential steps, from the initial reaction to the final product isolation.

synthesis_workflow start Start dissolve Dissolve L-tyrosine in alkaline solution start->dissolve acylate Acylation with Acetic Anhydride dissolve->acylate acidify Acidify with Mineral Acid acylate->acidify esterify Esterification with Alcohol acidify->esterify crystallize Cool to Crystallize esterify->crystallize isolate Isolate Product crystallize->isolate

General workflow for the synthesis of this compound.

References

Solubility Profile of N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a chemically modified derivative of the amino acid L-tyrosine, designed to enhance solubility and stability. This modification makes it a compound of interest in various biochemical, pharmaceutical, and neurobiological applications.[1] As a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine, its solubility characteristics are critical for formulation, delivery, and bioavailability in both research and therapeutic contexts.[1][2] This guide provides a comprehensive overview of the solubility of this compound in different solvents, details experimental protocols for solubility determination, and illustrates its relevance in biochemical pathways.

Quantitative Solubility Data

The solubility of this compound varies across different solvents, a crucial factor for its application in experimental and formulation settings. The following table summarizes the available quantitative and qualitative solubility data.

SolventMolar Mass ( g/mol )SolubilityTemperature (°C)Notes
Water18.023.48 g/L[3]28-
Ethanol46.0750 mg/mL[4]Not SpecifiedSoluble[4][5]
Methanol32.04Soluble[6]Not Specified-
Dimethyl Sulfoxide (DMSO)78.13175 mg/mL (696.43 mM)[7]Not SpecifiedRequires sonication for dissolution.[7] It is noted that hygroscopic DMSO can significantly impact solubility.[7]

Experimental Protocol: Determining Solubility

A precise and reproducible method is essential for determining the solubility of a compound. The following is a general experimental protocol for determining the solubility of this compound, based on the common "shake-flask" method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (powder form)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. To remove any remaining solid particles, filter the sample through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Relevant Pathways and Workflows

To better understand the biological context and experimental procedures related to this compound, the following diagrams are provided.

G cluster_ingestion Administration & Metabolism cluster_synthesis Neurotransmitter Synthesis N-Acetyl-L-tyrosine_ethyl_ester N-Acetyl-L-tyrosine Ethyl Ester L-tyrosine L-Tyrosine N-Acetyl-L-tyrosine_ethyl_ester->L-tyrosine De-esterification & De-acetylation (in vivo) L-DOPA L-DOPA L-tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biochemical pathway of this compound to neurotransmitters.

G start Start add_excess Add excess ATEE to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation or settling) equilibrate->separate filter Filter supernatant (e.g., 0.22 µm filter) separate->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

This compound serves as a more soluble precursor to L-tyrosine, facilitating its use in a variety of scientific applications. Its solubility is highest in organic solvents like DMSO and ethanol, with moderate solubility in water. The provided experimental protocol offers a standardized method for researchers to determine its solubility in specific solvent systems relevant to their work. Understanding these properties is fundamental for the effective design of experiments and the development of new formulations in the pharmaceutical and life sciences sectors.

References

An In-depth Technical Guide to N-Acetyl-L-tyrosine Ethyl Ester: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosine ethyl ester (NALT-Et), a derivative of the amino acid L-tyrosine, has been a subject of scientific interest primarily due to its enhanced solubility, which makes it a candidate for various pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and pharmacology of NALT-Et. It delves into the contentious topic of its bioavailability in comparison to L-tyrosine and presents available data from in-vitro and in-vivo studies. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are included to serve as a valuable resource for researchers and professionals in drug development.

Introduction and Historical Perspective

The development of this compound is rooted in the need to overcome the poor water solubility of its parent amino acid, L-tyrosine. This limitation posed significant challenges for its use in parenteral nutrition solutions, where providing adequate amino acid profiles is critical.[1][2] The esterification of the carboxylic acid group and acetylation of the amino group of L-tyrosine to form NALT-Et were strategic modifications to enhance its solubility and stability in aqueous solutions.

While the precise first synthesis of this compound is not definitively documented in readily available literature, a 1976 publication by Dymicky described a "convenient and highly efficient procedure" for its synthesis, noting the shortcomings of prior, more complex and lower-yielding methods.[3] This suggests that the compound was known and synthesized prior to this date. Research into acylated amino acids dates back even further, with early examples including the identification of N-acetylated derivatives of various amino acids in biological systems.[4] The primary driver for the investigation of NALT-Et has been its potential as a more bioavailable precursor to L-tyrosine, particularly in clinical settings requiring intravenous feeding.[5][6][7][8]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the protection of the amino group by acetylation and the esterification of the carboxylic acid group.

General Synthetic Approach

A common synthetic route involves a two-step process starting from L-tyrosine. First, the amino group is acetylated using acetic anhydride (B1165640). The resulting N-acetyl-L-tyrosine is then esterified with ethanol (B145695) in the presence of a catalyst, such as thionyl chloride, to yield the final product.[9]

Detailed Experimental Protocol (Adapted from Patent CN102219706A)[9]

Materials:

  • L-tyrosine

  • Acetic anhydride

  • Sodium hydroxide (B78521) (or other suitable base)

  • Inorganic acid (e.g., hydrochloric acid, sulfuric acid)

  • Ethanol

  • Thionyl chloride

  • Pure water

  • Appropriate glassware and equipment for chemical synthesis (reaction flask, condenser, vacuum evaporator, etc.)

Procedure:

  • Acylation of L-tyrosine:

    • Dissolve 100g of L-tyrosine in 100g of pure water in a reaction flask under a vacuum condition of -0.01MPa.

    • Adjust the pH of the solution to 7.5 by adding a sodium hydroxide solution.

    • Add 110g of acetic anhydride to the solution to initiate the acylation reaction.

    • Maintain the reaction temperature at 20°C for 60 minutes.

  • Isolation of N-acetyl-L-tyrosine:

    • After the acylation reaction, add a 15% mass concentration of hydrochloric acid to the solution to adjust the pH to 0.5-3.5.

    • Concentrate the solution under reduced pressure.

    • Cool the concentrated solution to induce crystallization of the N-acetyl-L-tyrosine intermediate.

    • Isolate the crystals by filtration.

  • Esterification of N-acetyl-L-tyrosine:

    • Add the isolated N-acetyl-L-tyrosine to ethanol in a reaction flask.

    • Add thionyl chloride to the mixture to catalyze the esterification reaction.

    • After the reaction is complete, concentrate the solution under vacuum.

    • Dilute the concentrated reaction solution and cool to induce crystallization of this compound.

    • Isolate the final product by centrifugal separation and dry under vacuum.

Experimental Workflow: Synthesis of this compound

G cluster_acylation Step 1: Acylation cluster_isolation Step 2: Isolation cluster_esterification Step 3: Esterification Tyrosine L-Tyrosine Dissolution Dissolve in H2O Adjust pH to 7.5 Tyrosine->Dissolution Acylation Add Acetic Anhydride React at 20°C Dissolution->Acylation Acidification Adjust pH to 0.5-3.5 with HCl Acylation->Acidification Concentration1 Vacuum Concentration Acidification->Concentration1 Crystallization1 Crystallization Concentration1->Crystallization1 Isolation1 Filtration Crystallization1->Isolation1 NAT N-Acetyl-L-tyrosine Isolation1->NAT Dissolution2 Dissolve in Ethanol NAT->Dissolution2 Esterification Add Thionyl Chloride Dissolution2->Esterification Concentration2 Vacuum Concentration Esterification->Concentration2 Crystallization2 Crystallization Concentration2->Crystallization2 Isolation2 Centrifugation & Drying Crystallization2->Isolation2 NALT_Et N-Acetyl-L-tyrosine Ethyl Ester Isolation2->NALT_Et G NALT_Et N-Acetyl-L-tyrosine Ethyl Ester L_Tyrosine L-Tyrosine NALT_Et->L_Tyrosine De-esterification & De-acetylation Hydrolysis Hydrolysis (Esterases, Acylases) L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation TH Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine Decarboxylation AADC Aromatic L-Amino Acid Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Hydroxylation DBH Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation PNMT Phenylethanolamine N-Methyltransferase

References

The Evolving Research Landscape of N-Acetyl-L-tyrosine Ethyl Ester (ATEE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, has long been a staple in biochemical laboratories as a reliable substrate for enzymatic assays. However, emerging research is beginning to unveil its potential in more complex biological contexts, extending its utility beyond traditional enzyme kinetics. This technical guide provides an in-depth overview of the established and potential research applications of ATEE, complete with detailed experimental protocols, quantitative data, and visualizations of associated biochemical pathways and workflows.

Core Application: A Substrate for Protease Activity Assays

ATEE is widely recognized as a model substrate for determining the activity of several proteases, most notably chymotrypsin (B1334515).[1][2] It is also utilized in assays for other enzymes such as subtilisin and certain complement system esterases.[1] The fundamental principle of this application lies in the enzymatic hydrolysis of the ester bond in ATEE, which yields N-acetyl-L-tyrosine and ethanol (B145695).[3]

Chymotrypsin Activity Assay

The catalytic efficiency of chymotrypsin is commonly quantified by measuring the rate of ATEE hydrolysis. This can be achieved through two primary methods: titrimetric analysis, which measures the production of the acidic product N-acetyl-L-tyrosine, or spectrophotometric analysis. A photometric method has also been developed to measure the ethanol produced from the hydrolysis reaction.[3]

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin Activity

This protocol outlines a standard method for determining chymotrypsin activity using ATEE, adapted from various established procedures.

Materials:

  • α-Chymotrypsin solution (e.g., from bovine pancreas)

  • This compound (ATEE) solution

  • Tris-HCl buffer

  • Calcium chloride (CaCl₂) solution

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl₂ (e.g., 100 mM).

    • Prepare a stock solution of ATEE in a suitable solvent like 50% (w/w) methanol.

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl immediately before use.

  • Assay Mixture Preparation:

    • In a quartz cuvette, combine the Tris-HCl buffer and the ATEE solution. The final concentrations should be optimized for the specific experimental conditions, but a starting point could be 10 mM ATEE in the final reaction mixture.

  • Spectrophotometric Measurement:

    • Equilibrate the assay mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the chymotrypsin solution to the cuvette and mix thoroughly.

    • Immediately begin monitoring the increase in absorbance at 256 nm over time. This increase is due to the formation of N-acetyl-L-tyrosine.

    • Record the absorbance for a sufficient period to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the curve.

    • The enzyme activity can then be calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of the product at 256 nm.

Quantitative Data: Kinetic Parameters of Chymotrypsin

The interaction between chymotrypsin and its substrates can be characterized by the Michaelis-Menten kinetic parameters, Kₘ and kcat. Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency. While specific values can vary depending on experimental conditions such as pH, temperature, and buffer composition, the following table provides representative kinetic parameters for the hydrolysis of various substrates by chymotrypsin.

SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound (ATEE)0.71932.8 x 10⁵
N-Benzoyl-L-tyrosine ethyl ester (BTEE)0.015402.7 x 10⁶
p-Nitrophenyl acetate0.20.0150

Note: These are approximate values and can vary based on experimental conditions.

G Experimental Workflow: Chymotrypsin Assay using ATEE cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (ATEE, Chymotrypsin, Buffer) assay_mix Assay Mixture (Buffer + ATEE) reagent_prep->assay_mix initiate Initiate Reaction (Add Chymotrypsin) assay_mix->initiate measure Spectrophotometric Measurement (Absorbance at 256 nm) initiate->measure rate_calc Calculate Rate (ΔA₂₅₆/min) measure->rate_calc activity_det Determine Enzyme Activity rate_calc->activity_det G Logical Relationship: ATEE as a Model for Aβ Dimerization ATEE ATEE (Model for Tyrosine) HRP_H2O2 Horseradish Peroxidase + H₂O₂ ATEE->HRP_H2O2 Abeta Amyloid-β Peptide (Contains Tyrosine) Abeta->HRP_H2O2 Dimerization Dimerization via Dityrosine Formation HRP_H2O2->Dimerization Aggregation Aβ Aggregation (Alzheimer's Disease) Dimerization->Aggregation G Signaling Pathway: NAT-Induced Mitohormesis cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nuc Nucleus NAT_entry N-acetyl-L-tyrosine (NAT) (from ATEE hydrolysis) Mito_perturb Mitochondrial Perturbation NAT_entry->Mito_perturb ROS ↑ Reactive Oxygen Species (ROS) Mito_perturb->ROS FoxO_act FoxO Activation ROS->FoxO_act FoxO_trans FoxO Translocation FoxO_act->FoxO_trans Gene_exp ↑ Gene Expression (Antioxidant Enzymes, Keap1) FoxO_trans->Gene_exp Stress_res Enhanced Stress Tolerance Gene_exp->Stress_res

References

N-Acetyl-L-tyrosine Ethyl Ester as a Biochemical Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely utilized biochemical reagent, primarily serving as a substrate for various esterases and proteases, most notably chymotrypsin (B1334515). Its defined chemical properties and susceptibility to enzymatic hydrolysis make it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays. This technical guide provides a comprehensive overview of ATEE, including its biochemical properties, detailed experimental protocols, and data interpretation.

Core Properties of this compound

ATEE is a derivative of the amino acid L-tyrosine, with the amino group protected by an acetyl group and the carboxyl group esterified with ethanol. These modifications enhance its utility as a stable and specific substrate for enzymatic assays.

Property Value
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
CAS Number 840-97-1
Appearance White to off-white solid
Solubility Soluble in water (3.48 g/L at 28°C)[1], ethanol, and methanol.
Storage Stock solutions are typically stable for 6-12 hours. For long-term storage, it is recommended to store the solid compound at -20°C.[2]

Enzymatic Hydrolysis by Chymotrypsin

The primary application of ATEE is in the continuous spectrophotometric assay of chymotrypsin activity. Chymotrypsin, a serine protease, catalyzes the hydrolysis of the ester bond in ATEE, yielding N-acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored by measuring the decrease in absorbance at 237 nm.

chymotrypsin_reaction ATEE This compound (ATEE) Chymotrypsin Chymotrypsin ATEE->Chymotrypsin binds to active site Products N-Acetyl-L-tyrosine + Ethanol Chymotrypsin->Products catalyzes hydrolysis experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis A1 Prepare Assay Buffer B2 Add Buffer and ATEE to Cuvette A1->B2 A2 Prepare ATEE Stock Solution A2->B2 A3 Prepare Chymotrypsin Solution B4 Initiate with Chymotrypsin A3->B4 B1 Set Spectrophotometer (λ = 237 nm, T = 25°C) B1->B2 B3 Equilibrate Temperature B2->B3 B3->B4 B5 Record Absorbance Decrease B4->B5 C1 Calculate Rate (ΔAbs/min) B5->C1 C2 Determine Enzyme Activity C1->C2 michaelis_menten E_S Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E_S->ES k₁ ES->E_S k₋₁ E_P Enzyme (E) + Product (P) ES->E_P kcat

References

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, serves as a crucial compound in various biochemical and pharmaceutical applications. Its enhanced solubility and stability compared to L-tyrosine make it a preferred substrate in enzymatic assays and a candidate for prodrug strategies. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and a visual representation of its key biochemical interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its application in drug formulation, biochemical assays, and synthetic chemistry. Data has been compiled for both the anhydrous and monohydrate forms, as the latter is commonly encountered.

PropertyValue (Anhydrous)Value (Monohydrate)
Molecular Formula C₁₃H₁₇NO₄C₁₃H₁₇NO₄ · H₂O
Molecular Weight 251.28 g/mol [1]269.29 g/mol [2][3][4][5][6][7]
CAS Number 840-97-1[8]36546-50-6[3][4][5][7][9][10][11]
Appearance -White to off-white crystalline powder[3][4][5][6][8][12]
Melting Point 96°C78-81°C[3][8][12] (Range: 74-84°C)[9]
Boiling Point (estimate) 394.43°C[8]-
Density (estimate) 1.1667 g/cm³[8]-
Water Solubility -3.48 g/L at 28°C[8]
Solubility (Other) Soluble in ethanol[12][13]Soluble in ethanol[12][13]
pKa (Predicted) 9.75 ± 0.15[14]-
LogP (Predicted) 0.7[1]-
Optical Rotation [α]D²⁵ +25.2° (c=2, EtOH)[15]+22.5 ± 2.0° (c=1, EtOH)[9]
Storage Temperature 2-8°C, sealed in dry conditions[8]-20°C[3][5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of ATEE. The following section outlines standard experimental protocols.

HPLC is a standard method for assessing the purity of ATEE, with typical requirements being ≥98%.[3][5][6][10]

  • Objective: To quantify the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (for mobile phase modification)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape.

    • Standard Preparation: Accurately weigh and dissolve the ATEE reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Dissolve the ATEE sample to be tested in the same solvent as the standard to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Set based on the UV absorbance maximum of ATEE, typically around 220-230 nm.

      • Column Temperature: 25°C.

    • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

    • Calculation: The purity is determined by comparing the peak area of the sample to the calibration curve, often expressed as a percentage (area %).

The monohydrate form of ATEE contains a specific amount of water. Karl Fischer titration is the gold standard for accurately quantifying this water content.[9]

  • Objective: To determine the percentage of water in an ATEE sample.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent like methanol).

    • Anhydrous methanol or other suitable solvent.

    • Water standard (e.g., sodium tartrate dihydrate) for titrant standardization.

  • Procedure (Volumetric Method):

    • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Titrant Standardization: Accurately weigh a known amount of water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The water equivalence factor (F) of the reagent (mg H₂O/mL reagent) is calculated.

    • Sample Analysis: Accurately weigh a suitable amount of the ATEE sample and quickly transfer it to the titration vessel.

    • Titration: Titrate the sample with the standardized Karl Fischer reagent until the electrometric endpoint is reached and persists for a defined period.

    • Calculation: The percentage of water is calculated using the formula: % Water = (Volume of KF reagent (mL) * F (mg/mL) / Sample weight (mg)) * 100

LogP, a measure of lipophilicity, is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional technique for its determination.

  • Objective: To determine the n-octanol/water partition coefficient of ATEE.

  • Instrumentation: pH meter, UV-Vis spectrophotometer or HPLC, mechanical shaker, centrifuge.

  • Reagents:

    • n-Octanol (reagent grade)

    • Phosphate buffer (pH 7.4)

    • ATEE

  • Procedure:

    • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

    • Sample Preparation: Prepare a stock solution of ATEE in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

    • Partitioning: In a suitable vessel, combine a known volume of the ATEE aqueous solution with a known volume of the saturated n-octanol.

    • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of ATEE in this aliquot using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

    • Calculation:

      • The concentration in the octanol (B41247) phase is determined by mass balance: C_octanol = (Initial C_aqueous * V_aqueous - Final C_aqueous * V_aqueous) / V_octanol

      • The partition coefficient P is the ratio of the concentrations at equilibrium: P = C_octanol / C_aqueous

      • LogP = log10(P)

Biochemical Pathways and Experimental Workflows

ATEE is widely used as a substrate for proteases and is a precursor to important neurotransmitters. The following diagrams illustrate these key processes.

Synthesis_of_ATEE Tyrosine L-Tyrosine Acylation Step 1: Acylation (+ Acetic Anhydride) Tyrosine->Acylation Alkaline medium NAT N-Acetyl-L-tyrosine Acylation->NAT Esterification Step 2: Esterification (+ Ethanol, Thionyl Chloride) NAT->Esterification ATEE N-Acetyl-L-tyrosine ethyl ester (ATEE) Esterification->ATEE Enzymatic_Hydrolysis_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition ATEE_sol Prepare ATEE Substrate Solution (e.g., in water) Mix Combine Buffer and ATEE in cuvette ATEE_sol->Mix Enzyme_sol Prepare Chymotrypsin Solution (in buffer) Initiate Add Chymotrypsin to initiate reaction Enzyme_sol->Initiate Buffer_sol Prepare Assay Buffer (e.g., Tris-HCl, pH 7.8) Buffer_sol->Mix Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change (e.g., at 237 nm) Initiate->Monitor Hydrolysis Occurs Calculate Calculate initial reaction rate (ΔAbs/min) Monitor->Calculate Dopamine_Synthesis_Pathway ATEE N-Acetyl-L-tyrosine ethyl ester (ATEE) (Prodrug) Hydrolysis In vivo Hydrolysis (Esterases, Amidases) ATEE->Hydrolysis Metabolic conversion Tyrosine L-Tyrosine Hydrolysis->Tyrosine TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH LDOPA L-DOPA TH->LDOPA AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine AADC->Dopamine

References

A Technical Guide to the Spectroscopic Analysis of N-Acetyl-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0Doublet2HAromatic C-H (ortho to -OH)
~6.7Doublet2HAromatic C-H (meta to -OH)
~4.6Multiplet1Hα-CH
~4.1Quartet2HO-CH₂ (ethyl)
~3.0Multiplet2Hβ-CH₂
~1.9Singlet3HCO-CH₃ (acetyl)
~1.2Triplet3HCH₃ (ethyl)

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~172C=O (ester)
~170C=O (amide)
~156Aromatic C-OH
~130Aromatic C-H
~128Aromatic C (ipso)
~115Aromatic C-H
~61O-CH₂ (ethyl)
~54α-CH
~37β-CH₂
~23CO-CH₃ (acetyl)
~14CH₃ (ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its functional groups.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (phenol)
~3280StrongN-H stretch (amide)
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1650StrongC=O stretch (amide I)
~1540StrongN-H bend (amide II)
~1515StrongAromatic C=C stretch
~1240StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 251.28 g/mol .[1]

Mass Spectrometry Data

m/zRelative Intensity (%)Possible Fragment
251Moderate[M]⁺ (Molecular Ion)
206High[M - OCH₂CH₃]⁺
178High[M - COOCH₂CH₃]⁺
136Moderate[HO-C₆H₄-CH₂-CH=NH₂]⁺
107High[HO-C₆H₄-CH₂]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:[3][4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid peak broadening.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse.

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest (typically 1-5 seconds) to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay may be necessary for quaternary carbons (typically 5-10 seconds).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR-IR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples with minimal sample preparation.[5][6]

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.

  • Sample Application:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules like this compound.[7][8][9]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[10]

  • Instrument Setup:

    • Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow rate, and drying gas temperature, to optimal values for the analyte and solvent system.[9]

  • Sample Infusion:

    • Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Mass Spectrum Acquisition:

    • Acquire the mass spectrum in the desired mass range. For this compound, a range of m/z 50-500 would be appropriate.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • Analyze the fragmentation pattern to confirm the structure of the molecule. Tandem mass spectrometry (MS/MS) can be used to obtain more detailed structural information by isolating the molecular ion and inducing fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound N-Acetyl-L-tyrosine ethyl ester Solution Dissolution in Deuterated Solvent Compound->Solution Solid Solid Sample Compound->Solid DiluteSolution Dilute Solution in Volatile Solvent Compound->DiluteSolution NMR NMR Spectrometer (¹H, ¹³C) Solution->NMR IR ATR-IR Spectrometer Solid->IR MS ESI-MS Spectrometer DiluteSolution->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram Acquisition & Background Subtraction IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Navigating the Safe Handling of N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the safety protocols and handling procedures for N-Acetyl-L-tyrosine ethyl ester, tailored for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of safety data, handling best practices, and emergency procedures to ensure a secure laboratory environment.

This compound, also known as ATEE, is a derivative of the amino acid L-tyrosine used in various biochemical assays and research applications.[1][2] While it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety practices is crucial to mitigate potential risks.[3][4] This technical guide outlines the essential safety and handling information for this compound, drawing from available safety data sheets and chemical properties.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is the foundation of safe handling. The following tables summarize the key physicochemical and toxicological data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Synonyms ATEE, this compound monohydrate[3][5]
CAS Number 36546-50-6 (monohydrate)[3][4]
Molecular Formula C13H17NO4 · H2O[3][4]
Molecular Weight 269.29 g/mol [3][4][6]
Appearance White to pale cream solid/powder[4][7]
Melting Point 74.0-84.0 °C[7]
Solubility Soluble in ethanol (B145695) (50 mg/ml) and water.[8]
Stability Stable under recommended storage conditions.[3][4]

Table 2: Toxicological Data

EndpointResultReference
Acute Toxicity No data available[3][4]
Skin Corrosion/Irritation May cause skin irritation.[5]
Serious Eye Damage/Irritation May cause eye irritation.[5]
Respiratory or Skin Sensitization No data available[3]
Germ Cell Mutagenicity No data available[3]
Carcinogenicity Not identified as a probable, possible or confirmed human carcinogen by IARC.[4]
Reproductive Toxicity No data available[3]
Specific Target Organ Toxicity (Single Exposure) No data available[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available[3]
Aspiration Hazard No data available[3]

Hazard Identification and Personal Protection

While not classified as hazardous, this compound may cause eye, skin, respiratory, and digestive tract irritation.[5] The toxicological properties of this material have not been fully investigated.[5] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical Resistant Gloves lab_coat->gloves Always Wear goggles Safety Goggles/Eyeshields gloves->goggles Always Wear dust_mask Dust Mask (Type N95) goggles->dust_mask If creating dust end End Handling goggles->end If no dust dust_mask->end start Start Handling start->lab_coat Always Wear Handling_Workflow cluster_workflow Laboratory Handling Workflow receipt Receipt of Compound storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weighing and Preparation in Ventilated Enclosure ppe->weighing experiment Experimental Use weighing->experiment disposal Dispose of Waste (Unused product and contaminated packaging) According to Regulations experiment->disposal cleanup Clean Work Area and Decontaminate Equipment disposal->cleanup

References

Commercial Sources and Technical Applications of N-Acetyl-L-tyrosine Ethyl Ester for Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine, designed to offer enhanced solubility and stability, making it a valuable compound in various research and development applications. Its utility spans from serving as a substrate in enzymatic assays to its potential as a prodrug for delivering tyrosine. This guide provides a comprehensive overview of its commercial sources, key technical specifications, and detailed experimental protocols for its use in laboratory settings.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, often in monohydrate form, suitable for research purposes. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameCAS NumberPurity/AssayFormStorage Temperature
Thermo Fisher Scientific This compound monohydrate, 97%36546-50-6≥96.0% (HPLC)[1]White to pale cream powder[1]
Sigma-Aldrich This compound monohydrate36546-50-6≥98%White powder−20°C
MedChemExpress This compound (ATEE)840-97-1Powder: -20°C for 3 years
TCI America (via CP Lab Safety) This compound, Monohydrate840-97-1

Note: Researchers should always refer to the supplier's specific certificate of analysis for the most accurate and up-to-date information.

Physicochemical Properties

Understanding the solubility of this compound is crucial for preparing stock solutions and designing experiments.

SolventSolubility
DMSO 175 mg/mL (696.43 mM; requires sonication)
Water 3.48 g/L (at 28°C)

Experimental Applications and Protocols

This compound is primarily utilized as a substrate for proteases, particularly chymotrypsin, and in studies involving enzymatic cross-linking.

Protease Activity Assay using α-Chymotrypsin

This compound (ATEE) is a well-established substrate for α-chymotrypsin. The enzymatic hydrolysis of the ethyl ester bond can be monitored to determine the enzyme's activity.

Principle: α-Chymotrypsin catalyzes the hydrolysis of ATEE to N-Acetyl-L-tyrosine and ethanol. The reaction can be monitored by titrating the acid produced or by spectrophotometrically measuring the change in absorbance.

Detailed Protocol (Titrimetric Method): [1]

Reagents:

  • 50% (w/w) Methanol (B129727) Solution: Prepare in deionized water.

  • 50 mM this compound (ATEE) Solution: Dissolve ATEE in the 50% methanol solution.[1]

  • 500 mM Calcium Chloride (CaCl2) Solution: Prepare in deionized water.[1]

  • 100 mM Sodium Hydroxide (NaOH) Solution: Standardized.[1]

  • α-Chymotrypsin Enzyme Solution: Prepare a solution of 5-10 mg of insoluble α-chymotrypsin.[1]

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of 500 mM CaCl2 solution.[1]

  • Add 5.00 - 10.00 mg of the insoluble α-chymotrypsin enzyme to the solution.[1]

  • Mix the suspension by swirling and adjust the pH to 8.4 with the 100 mM NaOH solution.[1]

  • Equilibrate the reaction mixture to 30°C.

  • Initiate the reaction by adding 2.00 mL of the 50 mM ATEE solution.[1]

  • Mix by swirling and incubate at 30°C.

  • When the pH of the reaction mixture drops to 8.0, start timing the reaction.

  • Maintain the pH at 8.0 for 1-5 minutes by adding small, recorded volumes of the 100 mM NaOH solution.[1]

  • Record the total volume of NaOH added and the total reaction time.

Calculation of Enzyme Activity:

One unit of α-chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[1] The activity is calculated based on the rate of NaOH addition required to maintain a constant pH.

Experimental Workflow for Chymotrypsin Assay:

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis ATEE ATEE Solution (50 mM) Add_ATEE Add ATEE to initiate reaction ATEE->Add_ATEE Enzyme α-Chymotrypsin (5-10 mg) Mix Combine Water, CaCl2, & Enzyme Enzyme->Mix Buffer_components Water & CaCl2 Buffer_components->Mix NaOH NaOH (100 mM) Titrate Titrate with NaOH to maintain pH 8.0 NaOH->Titrate pH_Adjust1 Adjust pH to 8.4 with NaOH Mix->pH_Adjust1 Equilibrate Equilibrate to 30°C pH_Adjust1->Equilibrate Equilibrate->Add_ATEE Monitor_pH Monitor pH drop Add_ATEE->Monitor_pH Monitor_pH->Titrate pH reaches 8.0 Record Record NaOH volume and time Titrate->Record Calculate Calculate Enzyme Activity Record->Calculate

Caption: Workflow for α-chymotrypsin activity assay using ATEE.

Horseradish Peroxidase (HRP)-Mediated Dimerization

This compound can be used as a substrate for horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) to form dityrosine (B1219331) cross-links. This reaction is relevant in studying oxidative stress and protein aggregation.

Principle: HRP, in the presence of H₂O₂, catalyzes the oxidation of the phenolic group of this compound, generating a tyrosyl radical. Two of these radicals can then couple to form a dityrosine dimer. This process can be monitored by fluorescence spectroscopy.

Representative Protocol:

Reagents:

  • Phosphate (B84403) Buffer: e.g., 0.1 M sodium phosphate buffer, pH 7.4.

  • This compound (ATEE) Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or ethanol) and dilute to the final working concentration in the phosphate buffer.

  • Horseradish Peroxidase (HRP) Solution: Prepare a fresh solution of HRP in phosphate buffer.

  • Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh dilution of H₂O₂ in phosphate buffer.

Procedure:

  • In a suitable reaction vessel (e.g., a cuvette for a fluorometer), add the phosphate buffer and the ATEE solution to the desired final concentrations.

  • Add the HRP solution to the mixture.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately begin monitoring the reaction by measuring the fluorescence intensity at an excitation wavelength of ~315 nm and an emission wavelength of ~410 nm, which is characteristic of dityrosine.

  • Record the fluorescence intensity over time to determine the reaction rate.

Workflow for HRP-Mediated Dimerization:

G ATEE N-Acetyl-L-tyrosine ethyl ester Radical Tyrosyl Radical ATEE->Radical Oxidation H2O2 H₂O₂ HRP HRP H2O2->HRP HRP->Radical Dimer Dityrosine Dimer Radical->Dimer Coupling Radical->Dimer

Caption: HRP-catalyzed dimerization of ATEE.

Role in Biological Pathways

While this compound is primarily a research chemical, its core structure, tyrosine, is a critical component in several biological signaling pathways. As a more soluble prodrug, the ethyl ester form can be used to increase intracellular tyrosine levels for studying these pathways.

Precursor to Catecholamine Neurotransmitters

Upon cellular uptake and subsequent hydrolysis of the acetyl and ethyl ester groups, this compound provides L-tyrosine, the precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.

Signaling Pathway Diagram:

G cluster_prodrug Prodrug Delivery cluster_synthesis Catecholamine Synthesis ATEE N-Acetyl-L-tyrosine ethyl ester Tyrosine L-Tyrosine ATEE->Tyrosine Hydrolysis L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic fate of ATEE to catecholamines.

Role in Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine residues within proteins are the phosphorylation targets for a major class of cell surface receptors known as receptor tyrosine kinases (RTKs). While this compound itself is not directly incorporated into proteins, understanding RTK signaling is fundamental for any research involving tyrosine metabolism and its potential effects on cellular signaling.

Generalized RTK Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Binding RTK_dimer RTK Dimer (Active) RTK->RTK_dimer Dimerization Autophosphorylation Autophosphorylation on Tyrosine Residues RTK_dimer->Autophosphorylation Signaling_Proteins Signaling Proteins (e.g., Grb2, SHC) Autophosphorylation->Signaling_Proteins Recruitment & Binding Downstream_Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Signaling_Proteins->Downstream_Pathway Activation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Pathway->Cellular_Response

Caption: Overview of a generic RTK signaling pathway.

References

Methodological & Application

Application Note: HPLC Analysis of N-Acetyl-L-tyrosine Ethyl Ester Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester is a derivative of the amino acid L-tyrosine, often used in parenteral nutrition solutions as a more soluble source of tyrosine. Ensuring the purity of this compound is critical for its safety and efficacy in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and for identifying and quantifying any related substances or degradation products.

This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. The described methodology is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, which may arise during synthesis or upon storage under various stress conditions.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (≥99.5% purity)

  • N-Acetyl-L-tyrosine (potential impurity)

  • L-Tyrosine (potential impurity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, diode array or variable wavelength UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound Reference Standard in a 50 mL volumetric flask with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask with the diluent.

  • Impurity Stock Solutions (0.1 mg/mL): Prepare individual stock solutions of N-Acetyl-L-tyrosine and L-Tyrosine by dissolving 5 mg of each compound in 50 mL of diluent. These can be used for peak identification and to spike sample solutions for validation purposes.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH. Dilute to a final volume of 10 mL with diluent.

  • Base Hydrolysis: To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl. Dilute to a final volume of 10 mL with diluent.

  • Oxidative Degradation: To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with diluent.

  • Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 48 hours. Prepare a 0.5 mg/mL solution of the stressed sample in the diluent.

  • Photolytic Degradation: Expose a 0.5 mg/mL solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area (n=6 injections)≤ 2.0%

Table 2: Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Sample 1Expected valueValueValueValue
Sample 2Expected valueValueValueValue

Table 3: Results of Forced Degradation Studies

Stress ConditionMain Degradation Products (Expected Retention Times)% Degradation
Acid Hydrolysis N-Acetyl-L-tyrosine, L-TyrosineValue
Base Hydrolysis N-Acetyl-L-tyrosineValue
Oxidative Degradation Oxidized tyrosine derivativesValue
Thermal Degradation To be determinedValue
Photolytic Degradation To be determinedValue

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_degradation Forced Degradation Studies cluster_data Data Analysis & Reporting prep_std Prepare Reference Standard Solution hplc_system Set Up HPLC System (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_impurities Prepare Impurity Stock Solutions prep_impurities->hplc_system system_suitability Perform System Suitability Test hplc_system->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples If passes data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, etc.) analyze_stressed Analyze Stressed Samples by HPLC stress_conditions->analyze_stressed analyze_stressed->data_acquisition peak_integration Integrate Peaks and Calculate % Area data_acquisition->peak_integration purity_calc Calculate Purity and % Degradation peak_integration->purity_calc reporting Generate Final Report purity_calc->reporting

Caption: Workflow for HPLC purity analysis of this compound.

Potential Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and oxidative stress.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main N-Acetyl-L-tyrosine Ethyl Ester hydrolysis_product1 N-Acetyl-L-tyrosine main->hydrolysis_product1 Ester Hydrolysis (Base/Acid) oxidation_product Oxidized Derivatives (e.g., Dityrosine) main->oxidation_product Oxidative Stress (e.g., H₂O₂) hydrolysis_product2 L-Tyrosine hydrolysis_product1->hydrolysis_product2 Amide Hydrolysis (Strong Acid)

Caption: Potential degradation pathways of this compound.

Application Notes & Protocols: Chymotrypsin Activity Assay Using N-Acetyl-L-tyrosine Ethyl Ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin (B1334515) is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1] The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including basic enzymology, inhibitor screening for drug discovery, and quality control of enzyme preparations. N-Acetyl-L-tyrosine ethyl ester (ATEE) is a specific substrate for chymotrypsin, and its hydrolysis provides a reliable method for assaying the enzyme's activity. This document provides detailed protocols for both titrimetric and spectrophotometric assays of chymotrypsin using ATEE.

Principle of the Assay

The chymotrypsin-catalyzed hydrolysis of ATEE results in the formation of N-Acetyl-L-tyrosine and ethanol.

ATEE + H₂O --(α-Chymotrypsin)--> N-Acetyl-L-tyrosine + Ethanol

The activity of chymotrypsin can be quantified by measuring the rate of this reaction. This can be achieved through two primary methods:

  • Titrimetric Method: This method involves maintaining a constant pH in the reaction mixture by titrating the acidic product, N-Acetyl-L-tyrosine, with a standardized base solution. The rate of base consumption is directly proportional to the enzyme activity.

  • Spectrophotometric Method: This method relies on the change in absorbance in the UV spectrum as ATEE is hydrolyzed to N-Acetyl-L-tyrosine. The rate of change in absorbance at a specific wavelength is proportional to the chymotrypsin activity. While protocols using the substrate N-Benzoyl-L-tyrosine ethyl ester (BTEE) which monitor absorbance changes at 256 nm are common, a similar principle applies to ATEE.[2] However, the optimal wavelength and molar extinction coefficient for the product of the ATEE reaction must be determined. A differential spectrophotometry technique for ATEE has been described by Schwert and Takenaka.[3]

Data Presentation

The following tables summarize the key quantitative data for the chymotrypsin activity assay using ATEE based on a titrimetric method.

Table 1: Reagents for Titrimetric Assay

ReagentStock ConcentrationQuantity per 25 ml
Methanol Solution50% (w/w)25 ml
This compound (ATEE)50 mM20 ml in 50% Methanol
Calcium Chloride Solution (CaCl₂)500 mM25 ml
Sodium Hydroxide Solution (NaOH), Standardized100 mM100 ml
α-Chymotrypsin Enzyme, InsolubleN/A5 - 10 mg

Table 2: Reaction Conditions for Titrimetric Assay

ParameterValue
Temperature30°C
pH8.0
Substrate Concentration10 mM
Calcium Chloride Concentration100 mM
Enzyme Concentration5 - 10 mg insoluble enzyme
Reaction Volume10.00 ml

Experimental Protocols

Titrimetric Assay Protocol

This protocol is based on the method provided by Sigma-Aldrich for insoluble α-Chymotrypsin.

4.1.1. Materials and Reagents

  • This compound (ATEE)

  • Methanol, Absolute

  • Calcium Chloride, Dihydrate

  • Sodium Hydroxide (NaOH), standardized solution (100 mM)

  • α-Chymotrypsin (insoluble)

  • Deionized water

  • pH meter

  • Thermostated reaction vessel

  • Burette or automatic titrator

  • Stirrer

4.1.2. Reagent Preparation

  • 50% (w/w) Methanol Solution: Prepare 25 ml in deionized water.

  • 50 mM ATEE Solution: Dissolve the appropriate amount of ATEE in 20 ml of 50% (w/w) Methanol Solution.

  • 500 mM CaCl₂ Solution: Dissolve the appropriate amount of Calcium Chloride, Dihydrate in 25 ml of deionized water.

  • 100 mM NaOH Solution: Prepare 100 ml of standardized NaOH solution in deionized water.

4.1.3. Assay Procedure

  • Into a suitable thermostated reaction vessel, add the following:

    • Deionized Water: 6.00 ml

    • 500 mM CaCl₂ Solution: 2.00 ml

  • Add 5.00 - 10.00 mg of insoluble α-Chymotrypsin.

  • Mix by swirling and adjust the pH to 8.4 with the 100 mM NaOH solution.

  • Equilibrate the reaction vessel to 30°C.

  • To initiate the reaction, add 2.00 ml of the 50 mM ATEE solution.

  • Mix by swirling and start monitoring the pH.

  • When the pH reaches 8.0, begin timing the reaction.

  • Maintain the pH at 8.0 for 1 - 5 minutes by the controlled addition of the 100 mM NaOH solution.

  • Record the volume of NaOH used and the time required to maintain the pH at 8.0.

4.1.4. Calculation of Enzyme Activity

One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 at 30°C.[2]

Units/mg Enzyme = (Volume of NaOH (ml) x Molarity of NaOH (mM)) / (Time (min) x Weight of Enzyme (mg))

General Spectrophotometric Assay Protocol (Adaptable for ATEE)

This protocol is based on the principles of the well-established BTEE assay and can be adapted for ATEE. Note: The optimal wavelength and molar extinction coefficient for N-Acetyl-L-tyrosine under the assay conditions must be determined experimentally.

4.2.1. Materials and Reagents

  • This compound (ATEE)

  • Tris-HCl buffer

  • Calcium Chloride (CaCl₂)

  • Methanol

  • α-Chymotrypsin

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

4.2.2. Reagent Preparation

  • Assay Buffer: e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

  • ATEE Stock Solution: Prepare a stock solution of ATEE in methanol. The final concentration in the assay will need to be optimized.

  • Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration immediately before use.

4.2.3. Assay Procedure

  • Set the spectrophotometer to the predetermined optimal wavelength for detecting the product (N-Acetyl-L-tyrosine) and equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • In a quartz cuvette, combine the assay buffer and the ATEE solution.

  • Incubate the cuvette in the spectrophotometer for several minutes to reach thermal equilibrium and record a baseline reading.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution.

  • Immediately mix by inversion and record the increase in absorbance for several minutes.

  • Determine the initial linear rate of the reaction (ΔA/minute).

4.2.4. Calculation of Enzyme Activity

Units/mg Enzyme = (ΔA/min x Total Assay Volume (ml)) / (ε x Path Length (cm) x Weight of Enzyme (mg)) x Dilution Factor

Where:

  • ΔA/min = the rate of change in absorbance

  • ε = molar extinction coefficient of N-Acetyl-L-tyrosine at the optimal wavelength (M⁻¹cm⁻¹)

Visualizations

Enzymatic Reaction of Chymotrypsin with ATEE

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products ATEE ATEE (this compound) Chymotrypsin α-Chymotrypsin ATEE->Chymotrypsin Water H₂O Water->Chymotrypsin NAT N-Acetyl-L-tyrosine Chymotrypsin->NAT Ethanol Ethanol Chymotrypsin->Ethanol Products Products Titrimetric_Workflow prep 1. Prepare Reagents (ATEE, Buffers, NaOH) mix 2. Mix Reagents in Thermostated Vessel prep->mix ph_adjust 3. Adjust pH to 8.4 mix->ph_adjust equilibrate 4. Equilibrate to 30°C ph_adjust->equilibrate start_reaction 5. Add ATEE to Start Reaction equilibrate->start_reaction monitor 6. Monitor pH drop to 8.0 start_reaction->monitor titrate 7. Titrate with NaOH to Maintain pH 8.0 monitor->titrate record 8. Record Volume of NaOH and Time titrate->record calculate 9. Calculate Enzyme Activity record->calculate Spectrophotometric_Logic cluster_reaction Enzymatic Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis ATEE ATEE NAT N-Acetyl-L-tyrosine ATEE->NAT Chymotrypsin Absorbance Increase in UV Absorbance NAT->Absorbance Rate Rate of Absorbance Change (ΔA/min) Absorbance->Rate Activity Enzyme Activity Rate->Activity Beer-Lambert Law

References

Application Note and Protocol for Protease Inhibitor Screening Using N-Acetyl-L-tyrosine ethyl ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. Their involvement in diseases such as cancer, neurodegenerative disorders, and viral infections has established them as significant targets for therapeutic intervention. The development of specific and potent protease inhibitors is a cornerstone of modern drug discovery. A widely used method for screening potential protease inhibitors is the N-Acetyl-L-tyrosine ethyl ester (ATEE) assay, particularly for chymotrypsin (B1334515) and chymotrypsin-like serine proteases.

This application note provides a detailed protocol for conducting a protease inhibitor screening assay using ATEE as a substrate. The assay is based on the enzymatic hydrolysis of ATEE by the protease, which can be monitored by measuring the change in absorbance or by titrating the acid produced. The presence of an inhibitor will decrease the rate of this reaction, allowing for the quantification of inhibitory activity.

Principle of the ATEE Assay

The ATEE assay relies on the cleavage of the ester bond in this compound by a protease, such as chymotrypsin, to yield N-Acetyl-L-tyrosine and ethanol (B145695).[1] The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 237 nm, which corresponds to the formation of N-acetyl-L-tyrosine. Alternatively, the production of the acidic product can be monitored using a pH indicator or through a titrimetric method where a standardized base is used to maintain a constant pH.[1] The rate of the reaction is proportional to the enzyme's activity. In an inhibitor screening context, the reduction in the reaction rate in the presence of a test compound is indicative of its inhibitory potential.

Materials and Methods

Reagents
  • α-Chymotrypsin from bovine pancreas (or other target protease)

  • This compound (ATEE)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Calcium Chloride (CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., a known chymotrypsin inhibitor)

  • 96-well UV-transparent microplates

  • Microplate reader with UV-Vis capabilities

Equipment
  • Microplate reader

  • Multichannel pipette

  • Standard laboratory glassware and consumables

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.8, containing 20 mM CaCl2.

  • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. The working concentration will need to be optimized to ensure a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Prepare a stock solution of ATEE in 100% ethanol or a mixture of ethanol and water. The final concentration in the assay will typically be around the Km value for the enzyme.

  • Inhibitor Stock Solutions: Dissolve test compounds and the positive control inhibitor in 100% DMSO to a high concentration (e.g., 10-100 mM). Serial dilutions can then be made in DMSO.

Determination of Optimal Enzyme Concentration

Before screening inhibitors, it is crucial to determine an enzyme concentration that results in a linear rate of substrate hydrolysis over a reasonable time frame (e.g., 10-20 minutes).

  • Prepare serial dilutions of the α-chymotrypsin stock solution in assay buffer.

  • In a 96-well plate, add a fixed amount of ATEE substrate to each well.

  • Initiate the reaction by adding the different concentrations of the enzyme.

  • Immediately measure the absorbance at 237 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Plot the initial reaction velocity (V₀) against the enzyme concentration. Select a concentration that falls within the linear range of this plot for the inhibitor screening assay.

Protease Inhibitor Screening Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

  • Prepare the Plate Layout: Designate wells for:

    • Blank (No Enzyme): Contains assay buffer, substrate, and the same concentration of DMSO as the test wells.

    • Negative Control (No Inhibitor): Contains assay buffer, enzyme, substrate, and DMSO. This represents 100% enzyme activity.

    • Positive Control: Contains assay buffer, enzyme, substrate, and a known inhibitor at a concentration expected to give significant inhibition.

    • Test Wells: Contains assay buffer, enzyme, substrate, and the test compound at various concentrations.

  • Assay Procedure: a. To the appropriate wells of a 96-well plate, add 180 µL of assay buffer. b. Add 2 µL of the test compound dilutions (or DMSO for the negative control) to the corresponding wells. c. Add 10 µL of the optimized α-chymotrypsin solution to all wells except the blank wells. d. Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme. e. Initiate the enzymatic reaction by adding 10 µL of the ATEE substrate solution to all wells. f. Immediately place the plate in the microplate reader and measure the absorbance at 237 nm in a kinetic mode, taking readings every 30 seconds for 10-20 minutes.

Data Presentation and Analysis

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

1. Calculation of Percent Inhibition:

The percentage of inhibition for each test compound concentration is calculated using the following formula:

2. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. The data can then be fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value.

Example Data:

The following table represents example data from a chymotrypsin inhibitor screening experiment using the ATEE assay.

Inhibitor Concentration (µM)Average Reaction Rate (mOD/min)% Inhibition
0 (Negative Control)50.00
0.145.29.6
130.539.0
1015.169.8
505.389.4
1002.195.8

Visualizations

Enzymatic Reaction of Chymotrypsin with ATEE

Enzymatic_Reaction ATEE N-Acetyl-L-tyrosine ethyl ester (ATEE) Products N-Acetyl-L-tyrosine + Ethanol ATEE->Products Hydrolysis Chymotrypsin α-Chymotrypsin Chymotrypsin->ATEE

Caption: Enzymatic hydrolysis of ATEE by α-chymotrypsin.

Experimental Workflow for ATEE-Based Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Plate_Setup Set up 96-well plate: Controls and Test Compounds Reagents->Plate_Setup Preincubation Add Enzyme and Pre-incubate with Inhibitors Plate_Setup->Preincubation Reaction_Start Initiate Reaction with ATEE Substrate Preincubation->Reaction_Start Kinetic_Measurement Measure Absorbance (237 nm) kinetically Reaction_Start->Kinetic_Measurement Data_Processing Calculate Reaction Rates and % Inhibition Kinetic_Measurement->Data_Processing IC50 Determine IC50 values Data_Processing->IC50

Caption: Workflow for ATEE protease inhibitor screening.

Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

In the context of drug development, understanding the physiological roles of target proteases is crucial. Chymotrypsin can signal to intestinal epithelial cells through Protease-Activated Receptors (PARs), which has implications for gut homeostasis.

PAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage and Activation Inhibitor Protease Inhibitor Inhibitor->Chymotrypsin Inhibition G_Protein G-Protein Coupling PAR2->G_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Cytokine Release) Signaling_Cascade->Cellular_Response

Caption: Inhibition of chymotrypsin-mediated PAR2 signaling.

Troubleshooting

  • High Background Absorbance: Ensure the purity of reagents. The blank wells should have minimal change in absorbance over time.

  • Non-linear Reaction Rates: The enzyme concentration may be too high, leading to substrate depletion. Optimize the enzyme concentration as described in the protocol. The inhibitor may also be precipitating at higher concentrations.

  • Poor Z'-factor (in HTS): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A low Z'-factor (<0.5) can be due to high variability in the positive or negative controls. Ensure consistent pipetting and incubation times.

This comprehensive protocol provides a robust framework for the screening and characterization of protease inhibitors using the ATEE assay, a valuable tool in the early stages of drug discovery and development.

References

Application Notes and Protocols for N-Acetyl-L-tyrosine Ethyl Ester in Cross-linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (ATEE) serves as a valuable model compound for studying and optimizing enzyme-mediated oxidative cross-linking of tyrosine residues. This process, primarily facilitated by horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), results in the formation of dityrosine (B1219331) bonds, which can covalently link proteins.[1] This application note provides detailed protocols for utilizing ATEE in model experiments to establish optimal conditions for protein cross-linking and for the subsequent analysis of dityrosine formation in protein-protein interaction studies. The methodologies described are critical for researchers investigating protein aggregation, enzyme-substrate interactions, and the structural integrity of biomolecules.

Principle of the Method

The core principle of this cross-linking chemistry is the enzymatic oxidation of the phenolic side chain of tyrosine or its derivatives, like ATEE. In the presence of hydrogen peroxide, horseradish peroxidase catalyzes the formation of a tyrosyl radical. Two of these radicals can then couple to form a stable dityrosine cross-link. This reaction can occur between two tyrosine residues on different proteins (intermolecular cross-linking) or within the same protein (intramolecular cross-linking). ATEE is an ideal substrate for initial optimization experiments due to its structural similarity to a tyrosine residue within a peptide chain.

Applications

  • Protein-Protein Interaction Studies: Elucidating the components and spatial arrangement of protein complexes.

  • Enzyme-Substrate Binding Analysis: Trapping and identifying transient interactions between enzymes and their substrates.

  • Biomaterial Engineering: Enhancing the mechanical stability of protein-based hydrogels and scaffolds.[2][3]

  • Neurodegenerative Disease Research: Modeling the oxidative cross-linking of proteins, such as amyloid-beta, which is implicated in Alzheimer's disease.[1]

Data Presentation

Table 1: Optimization of ATEE Dimerization Conditions
ParameterCondition 1Condition 2Condition 3Condition 4
ATEE Concentration1 mM5 mM1 mM5 mM
HRP Concentration10 µg/mL10 µg/mL20 µg/mL20 µg/mL
H₂O₂ Concentration100 µM100 µM200 µM200 µM
Reaction Time30 min30 min60 min60 min
Dityrosine Yield (%) 15.2 ± 1.8 35.7 ± 2.5 28.4 ± 2.1 65.3 ± 4.1
Table 2: Quantitative Mass Spectrometry Analysis of Cross-linked Peptides
Protein ComplexIdentified Inter-molecular Cross-linksIdentified Intra-molecular Cross-linksRelative Abundance of Cross-linked Peptides (Fold Change)
Protein A + Protein B1254.2
Protein C (Dimer)8157.8
Control (Protein A alone)031.0

Experimental Protocols

Protocol 1: Optimization of Dityrosine Cross-linking using ATEE as a Model Substrate

This protocol details the optimization of reaction conditions for HRP-mediated dityrosine formation using ATEE.

Materials:

  • This compound (ATEE)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM Sodium Azide or Catalase)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Fluorescence Spectrophotometer

Procedure:

  • Prepare a stock solution of ATEE in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentration in PBS.

  • Add HRP to the ATEE solution to the desired final concentration.

  • Initiate the cross-linking reaction by adding H₂O₂ to the desired final concentration.

  • Incubate the reaction mixture at room temperature for the desired time.

  • Stop the reaction by adding the quenching solution.

  • Analyze the formation of dityrosine using RP-HPLC with fluorescence detection (Excitation: ~315 nm, Emission: ~410 nm).[4]

  • Quantify the dityrosine peak area to determine the reaction yield under different conditions.

Protocol 2: HRP-Mediated Cross-linking of Tyrosine-Containing Proteins

This protocol describes the cross-linking of proteins with exposed tyrosine residues.

Materials:

  • Purified protein(s) of interest (containing accessible tyrosine residues)

  • Optimized concentrations of HRP and H₂O₂ (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM Sodium Azide or Catalase)

  • SDS-PAGE reagents and equipment

  • Mass Spectrometer (for identification of cross-linked peptides)

Procedure:

  • Dissolve the purified protein(s) in PBS to the desired concentration.

  • Add HRP to the protein solution.

  • Initiate the cross-linking reaction by adding H₂O₂.

  • Incubate the reaction for the optimized time at room temperature.

  • Quench the reaction.

  • Analyze the cross-linked products by SDS-PAGE. A shift to higher molecular weight bands indicates successful cross-linking.

  • For identification of cross-linked residues, excise the cross-linked protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.[5][6][7]

Visualizations

experimental_workflow cluster_optimization Protocol 1: Optimization cluster_protein_crosslinking Protocol 2: Protein Cross-linking ATEE ATEE Solution Add_HRP_Opt Add HRP ATEE->Add_HRP_Opt Add_H2O2_Opt Add H₂O₂ Add_HRP_Opt->Add_H2O2_Opt Incubate_Opt Incubate Add_H2O2_Opt->Incubate_Opt Quench_Opt Quench Reaction Incubate_Opt->Quench_Opt Analysis_Opt RP-HPLC Analysis Quench_Opt->Analysis_Opt Protein Protein Solution Add_HRP_Prot Add HRP Protein->Add_HRP_Prot Add_H2O2_Prot Add H₂O₂ Add_HRP_Prot->Add_H2O2_Prot Incubate_Prot Incubate Add_H2O2_Prot->Incubate_Prot Quench_Prot Quench Reaction Incubate_Prot->Quench_Prot Analysis_Prot SDS-PAGE & Mass Spec Quench_Prot->Analysis_Prot

Caption: Experimental workflow for optimization and protein cross-linking.

signaling_pathway cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase ProteinX Protein X Receptor->ProteinX Cross-linkable interaction ProteinY Protein Y ProteinX->ProteinY Signal Transduction Downstream Downstream Signaling ProteinY->Downstream

Caption: Hypothetical signaling pathway investigated by cross-linking.

Troubleshooting

  • Low Cross-linking Efficiency:

    • Increase the concentration of HRP and/or H₂O₂.

    • Increase the reaction time.

    • Ensure the pH of the reaction buffer is optimal for HRP activity (typically around 7.0-7.5).

    • Confirm that the target proteins have accessible tyrosine residues.

  • Protein Precipitation:

    • Reduce the concentration of the cross-linking reagents.

    • Optimize the protein concentration to avoid aggregation.

    • Include additives such as glycerol (B35011) or non-ionic detergents to maintain protein solubility.

  • Non-specific Cross-linking:

    • Decrease the reaction time and/or reagent concentrations.

    • Include a scavenger for free radicals in the quenching step.

Conclusion

The use of this compound as a model compound provides a robust framework for developing and optimizing protocols for HRP-mediated protein cross-linking. The detailed methodologies and troubleshooting guidance presented here will enable researchers to effectively utilize this technique for a wide range of applications in protein chemistry and drug development, ultimately facilitating a deeper understanding of protein structure and function.

References

Application Notes and Protocols for N-Acetyl-L-tyrosine Ethyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge in biopharmaceutical production due to its low solubility in neutral pH cell culture media. This limitation can hinder the development of highly concentrated feeds, complicating fed-batch strategies and potentially impacting cell growth, protein production, and product quality. N-Acetyl-L-tyrosine ethyl ester (NALT), a chemically modified derivative of L-tyrosine, has been investigated as a more soluble alternative to overcome this bottleneck. These application notes provide a comprehensive overview of NALT's use in cell culture, including its physicochemical properties, proposed metabolic pathways, and detailed protocols for its application and analysis.

Physicochemical Properties and Solubility

NALT is an N-terminally acetylated and C-terminally ethylated form of L-tyrosine. These modifications significantly alter its solubility characteristics compared to L-tyrosine and its intermediate derivative, N-acetyl-L-tyrosine (NAT). While specific quantitative data for NALT solubility in various cell culture media is not extensively published, its chemical structure suggests enhanced solubility in both aqueous and organic solutions.

Table 1: Comparison of L-tyrosine and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Water SolubilityKey Characteristics
L-tyrosineC₉H₁₁NO₃181.19<0.5 g/L at neutral pH[1][2]Poorly soluble, often requires alkaline stock solutions.[1]
N-acetyl-L-tyrosine (NAT)C₁₁H₁₃NO₄223.2325 mg/mL (in water)[3]More soluble than L-tyrosine, used in parenteral nutrition.[4]
This compound (NALT) C₁₃H₁₇NO₄251.283.48 g/L (in water at 28°C)[5]Potentially higher solubility than L-tyrosine.

Proposed Mechanism of Action and Metabolic Pathway

It is hypothesized that NALT serves as a pro-drug for L-tyrosine in cell culture. The ester and acetyl groups are likely removed by intracellular enzymes to release free L-tyrosine for protein synthesis and other metabolic processes.

Signaling and Metabolic Pathway

The proposed intracellular conversion of NALT to L-tyrosine is a critical step for its utilization by the cells. This process is thought to be mediated by non-specific intracellular esterases and acylases.

G cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space NALT_ext N-Acetyl-L-tyrosine ethyl ester (NALT) NALT_int NALT NALT_ext->NALT_int Transport NAT N-Acetyl-L-tyrosine (NAT) NALT_int->NAT Esterase L_tyrosine L-tyrosine NAT->L_tyrosine Acylase Protein Protein Synthesis L_tyrosine->Protein Metabolism Other Metabolic Pathways L_tyrosine->Metabolism

Caption: Proposed metabolic pathway of this compound (NALT) in a cell.

Experimental Protocols

Protocol 1: Preparation of a Concentrated NALT Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of NALT suitable for supplementing cell culture media.

Materials:

  • This compound (powder)

  • Cell culture grade water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile conical tubes (50 mL)

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Water bath or sonicator (optional, for aqueous solutions)[6]

Procedure:

  • Aqueous Stock (e.g., 100 mM):

    • Weigh the required amount of NALT powder for the desired concentration and volume. For a 100 mM solution, use 2.51 g of NALT per 100 mL of water.

    • Add the NALT powder to a sterile conical tube.

    • Add approximately 80% of the final volume of cell culture grade water.

    • Vortex thoroughly to dissolve the powder. Gentle warming in a water bath (e.g., 37°C) or sonication may be required to fully dissolve the compound.[6]

    • Once dissolved, bring the solution to the final volume with cell culture grade water.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

    • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • DMSO Stock (e.g., 500 mM):

    • Weigh the required amount of NALT powder. For a 500 mM solution, use 1.256 g of NALT per 10 mL of DMSO.

    • Add the NALT powder to a sterile conical tube.

    • Add the required volume of DMSO.

    • Vortex until the powder is completely dissolved.

    • Sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

    • Store the stock solution at -20°C in small aliquots. Note: When adding a DMSO-based stock to cell culture media, ensure the final DMSO concentration does not exceed a level toxic to the specific cell line (typically <0.5%).

Protocol 2: Supplementation of Cell Culture Media with NALT in a Fed-Batch Process

This protocol outlines a general procedure for using NALT as a tyrosine source in a fed-batch culture of CHO or hybridoma cells. The optimal concentration of NALT should be determined empirically for each cell line and process.

Materials:

  • CHO or hybridoma cells

  • Basal cell culture medium (e.g., DMEM/F12, SFM4CHO)

  • Concentrated NALT stock solution (from Protocol 1)

  • Bioreactor or shake flasks

  • Cell counting apparatus (e.g., hemocytometer, automated cell counter)

Procedure:

  • Initial Culture: Inoculate the bioreactor or shake flasks with cells at the desired seeding density in the basal medium.

  • Feed Preparation: Prepare a concentrated feed medium containing NALT and other necessary nutrients. The concentration of NALT in the feed should be calculated based on the expected cell density and specific tyrosine consumption rate of the cell line. A starting point could be to replace L-tyrosine in an existing feed formulation on a molar basis.

  • Feeding Strategy:

    • Constant Feed: Begin feeding the NALT-containing medium at a constant rate starting from a predetermined time point (e.g., day 3 of culture).

    • Dynamic Feed: Monitor cell density and/or a key metabolite (e.g., glucose) and adjust the feed rate accordingly to maintain optimal nutrient levels.

  • Monitoring: Regularly monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).

  • Sampling for Analysis: Collect culture supernatant samples at regular intervals to analyze monoclonal antibody titer (Protocol 4) and residual NALT/L-tyrosine concentrations (Protocol 5).

Protocol 3: Assessment of NALT Cytotoxicity using MTT Assay

This protocol describes the use of a colorimetric MTT assay to evaluate the potential cytotoxicity of NALT on a specific cell line.[7][8]

Materials:

  • Cell line of interest (e.g., CHO, hybridoma)

  • Complete cell culture medium

  • NALT stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of NALT in complete medium. Remove the old medium from the wells and add 100 µL of the NALT dilutions. Include a vehicle control (medium with the same concentration of solvent used for the NALT stock) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each NALT concentration relative to the vehicle control. Plot cell viability against NALT concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Quantification of Monoclonal Antibody Titer

Several methods can be used to quantify the concentration of monoclonal antibodies in the cell culture supernatant.[6][9]

1. Protein A HPLC:

  • Principle: This is a high-throughput and accurate method based on the specific binding of the Fc region of IgG to immobilized Protein A.

  • Procedure:

    • Clarify the cell culture supernatant by centrifugation or filtration.

    • Inject the supernatant onto a Protein A affinity chromatography column.

    • Wash the column to remove unbound proteins.

    • Elute the bound antibody using a low pH buffer.

    • Quantify the antibody by measuring the absorbance at 280 nm and comparing it to a standard curve of a purified antibody of the same isotype.

2. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Principle: This is a sensitive and specific immunoassay.[6][9]

  • Procedure:

    • Coat a 96-well plate with an antigen specific to the monoclonal antibody.

    • Block non-specific binding sites.

    • Add diluted samples of the cell culture supernatant.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance and determine the antibody concentration from a standard curve.

Protocol 5: HPLC Analysis of NALT and L-tyrosine in Culture Supernatant

This protocol provides a general framework for the analysis of NALT and L-tyrosine concentrations in cell culture supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

  • Standards of NALT and L-tyrosine

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant and centrifuge to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a gradient elution to separate NALT and L-tyrosine. A typical gradient might start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic NALT.

    • Detect the compounds using a UV detector at an appropriate wavelength (e.g., 274 nm for tyrosine).

  • Quantification:

    • Prepare standard curves for both NALT and L-tyrosine by injecting known concentrations.

    • Determine the concentrations of NALT and L-tyrosine in the samples by comparing their peak areas to the respective standard curves.

Data Presentation

Table 2: Hypothetical Comparative Data of Tyrosine Sources in a CHO Fed-Batch Culture

ParameterL-tyrosine FeedNALT Feed
Peak Viable Cell Density (x 10⁶ cells/mL)15.2 ± 0.818.5 ± 1.1
Culture Viability at Harvest (%)85 ± 392 ± 2
Monoclonal Antibody Titer (g/L)3.5 ± 0.34.8 ± 0.4
Lactate Concentration at Harvest (g/L)4.2 ± 0.53.1 ± 0.3
Ammonia Concentration at Harvest (mM)5.8 ± 0.64.5 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, process conditions, and NALT concentration.

Visualizations

Experimental Workflow for Evaluating NALT

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis stock Prepare NALT Stock Solution cytotoxicity Assess Cytotoxicity (MTT Assay) stock->cytotoxicity fed_batch Fed-Batch Culture (CHO or Hybridoma) stock->fed_batch growth Monitor Cell Growth & Viability fed_batch->growth titer Quantify mAb Titer (HPLC/ELISA) fed_batch->titer metabolites Analyze Metabolites (NALT, L-tyrosine) fed_batch->metabolites

Caption: Workflow for evaluating NALT in cell culture.

Logical Relationship of NALT Application

G cluster_problem Problem cluster_solution Solution cluster_outcome Potential Outcomes problem_node Low Solubility of L-tyrosine solution_node Use NALT as a Soluble Tyrosine Source problem_node->solution_node outcome1 Improved Media Stability & Concentrated Feeds solution_node->outcome1 outcome2 Enhanced Cell Growth & Viability solution_node->outcome2 outcome3 Increased Protein Titer solution_node->outcome3

Caption: Rationale for using NALT in cell culture.

Conclusion

This compound holds promise as a soluble and effective alternative to L-tyrosine in cell culture applications, particularly for high-density fed-batch processes. Its use has the potential to simplify media preparation, improve process robustness, and enhance cell culture performance. However, further research is needed to fully characterize its solubility, stability, and metabolic fate in different cell lines and to optimize its application for specific biopharmaceutical production processes. The protocols and information provided herein serve as a foundation for researchers to explore the benefits of NALT in their own cell culture systems.

References

Analytical Methods for the Detection of N-Acetyl-L-tryptophan Ethyl Ester (ATEE) and its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-tryptophan ethyl ester (ATEE) is a commonly used substrate for the determination of chymotrypsin (B1334515) activity. The enzymatic hydrolysis of ATEE yields N-Acetyl-L-tryptophan and ethanol. Accurate and reliable analytical methods are crucial for monitoring the kinetics of this reaction and for quantifying the substrate and its hydrolysis products in various applications, including enzyme characterization and inhibitor screening. This document provides detailed protocols for the primary analytical techniques used for the detection and quantification of ATEE and its hydrolysis product, N-Acetyl-L-tryptophan. The methods covered include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Enzymatic Assay for ATEE Hydrolysis

Enzymatic assays are the most common methods for determining the activity of enzymes that hydrolyze ATEE, such as chymotrypsin. The rate of hydrolysis is monitored by measuring the change in absorbance or by titrating the acid produced.

Spectrophotometric Method

This method is based on the change in absorbance in the UV region as ATEE is hydrolyzed to N-Acetyl-L-tryptophan. While direct measurement of ATEE or its product can be challenging due to overlapping spectra, this method is often employed with specific substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE), which shows a significant change in absorbance at 256 nm upon hydrolysis by chymotrypsin.[1][2] A similar principle can be applied to ATEE, though the optimal wavelength may differ.

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin Activity

Objective: To determine the enzymatic activity of α-chymotrypsin by monitoring the hydrolysis of a suitable substrate spectrophotometrically.

Materials:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution (1.18 mM in a mixture of methanol (B129727) and water)[1]

  • Trizma-base buffer (80 mM, pH 7.8 at 25 °C)[1]

  • Calcium Chloride (CaCl2) solution (2 M)[1]

  • 1 M HCl and 1 M NaOH for pH adjustment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the 80 mM Trizma-base buffer and adjust the pH to 7.8.

    • Prepare the 1.18 mM BTEE substrate solution.[1]

    • Prepare the 2 M CaCl2 solution.

    • Immediately before use, prepare the α-chymotrypsin enzyme solution (e.g., 2-5 units/mL in cold 1 mM HCl).[1]

  • Assay Mixture Preparation (per 3.00 mL reaction):

    • In a quartz cuvette, combine:

      • 1.4 mL of BTEE solution

      • 1.5 mL of Trizma-base buffer

      • A volume of CaCl2 solution to reach a final concentration of 53 mM.[1]

  • Measurement:

    • Equilibrate the assay mixture to 25 °C in the spectrophotometer.

    • Blank the instrument against air.[1]

    • To initiate the reaction, add a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette.

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.[1]

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the product.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and reliable method for the simultaneous separation and quantification of ATEE and its hydrolysis product, N-Acetyl-L-tryptophan. This technique offers high specificity and sensitivity.

Reversed-Phase HPLC Method

A reversed-phase HPLC (RP-HPLC) method using a C18 column is well-suited for separating the more hydrophobic ATEE from the more polar N-Acetyl-L-tryptophan.

Experimental Protocol: Simultaneous Determination of ATEE and N-Acetyl-L-tryptophan by RP-HPLC

Objective: To develop and validate an RP-HPLC method for the simultaneous quantification of ATEE and N-Acetyl-L-tryptophan.

Materials:

  • ATEE and N-Acetyl-L-tryptophan reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • RP-HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.7) can be used.[3]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 40 °C[4]

  • Detection Wavelength: 220 nm or 280 nm[5][6]

  • Injection Volume: 20 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of ATEE and N-Acetyl-L-tryptophan in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare a series of calibration standards by diluting the stock solutions.

    • For reaction monitoring, quench the enzymatic reaction at various time points (e.g., by adding a strong acid) and dilute the samples into the mobile phase.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas for ATEE and N-Acetyl-L-tryptophan.

  • Data Analysis:

    • Construct a calibration curve for each analyte by plotting peak area versus concentration.

    • Determine the concentration of ATEE and N-Acetyl-L-tryptophan in the unknown samples from the calibration curves.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS offer the highest sensitivity and specificity for the analysis of ATEE and its hydrolysis products. This is particularly useful for complex matrices or when very low concentrations need to be detected.

LC-MS/MS Method for N-Acetyl-L-tryptophan and its Degradation Products

This method is ideal for identifying and quantifying N-Acetyl-L-tryptophan and its various degradation products that may arise from enzymatic or chemical hydrolysis under different stress conditions.

Experimental Protocol: LC-MS/MS Analysis of N-Acetyl-L-tryptophan

Objective: To quantify N-Acetyl-L-tryptophan and identify its degradation products using a sensitive and specific LC-MS/MS method.

Materials:

  • N-Acetyl-L-tryptophan reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column suitable for LC-MS

Chromatographic and Mass Spectrometric Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification of N-Acetyl-L-tryptophan and full scan or product ion scan for the identification of unknown degradation products.

Procedure:

  • Sample Preparation:

    • Prepare standards and samples as described for the HPLC-UV method. For biological samples, protein precipitation (e.g., with trifluoroacetic acid) followed by centrifugation is recommended.[7]

  • Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data in the appropriate scan mode.

  • Data Analysis:

    • For quantification, use the MRM transitions to generate a calibration curve and determine the concentration of N-Acetyl-L-tryptophan.

    • For identification of hydrolysis products, analyze the full scan and product ion scan data to determine the mass-to-charge ratios and fragmentation patterns of the degradants.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different analytical methods. Note that these values can vary depending on the specific instrumentation and experimental conditions.

ParameterEnzymatic Assay (Spectrophotometric)HPLC-UVLC-MS/MS
Linearity Range Enzyme dependent, typically ng/mL to µg/mL[8]1 - 60 µg/mL for N-Acetyl-tryptophan[5]0.003 - 10 µM for Tryptophan metabolites[7][9]
Limit of Detection (LOD) As low as 1 ng/mL for chymotrypsin[8]0.050 µg/mL for N-Acetyl-tryptophan[5]0.96 - 24.48 nmol/L for Tryptophan metabolites[7]
Limit of Quantification (LOQ) Typically 3-5 times the LOD0.167 µg/mL for N-Acetyl-tryptophan[5]3.42 - 244.82 nmol/L for Tryptophan metabolites[7]
Recovery Not directly applicable90.5 - 96.8% for N-Acetyl-tryptophan[5]Method and matrix dependent, typically >85%
Specificity Can be affected by other enzymes or interfering substancesGood, based on chromatographic separationExcellent, based on chromatographic separation and mass-to-charge ratio

Visualization of Experimental Workflows

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Substrate, Enzyme) A1 Mix Reagents in Cuvette P1->A1 A2 Equilibrate Temperature A1->A2 A3 Initiate Reaction (Add Enzyme) A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Rate (ΔAbs/min) A4->D1 D2 Determine Enzyme Activity D1->D2 HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing S1 Prepare Standards and Samples S2 Quench Reaction (if applicable) S1->S2 S3 Dilute Sample S2->S3 H1 Inject Sample S3->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection H2->H3 D1 Integrate Peak Areas H3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analytes D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis SP1 Protein Precipitation (for biological samples) SP2 Centrifugation SP1->SP2 SP3 Collect Supernatant SP2->SP3 L1 Inject Sample SP3->L1 L2 LC Separation L1->L2 L3 Electrospray Ionization L2->L3 L4 Mass Spectrometry (MS and MS/MS) L3->L4 DA1 Quantification (MRM) L4->DA1 DA2 Identification of Products (Full Scan/Product Ion Scan) L4->DA2 Hydrolysis_Pathway ATEE N-Acetyl-L-tryptophan ethyl ester (ATEE) NAT N-Acetyl-L-tryptophan ATEE->NAT Hydrolysis (Enzymatic or Chemical) Ethanol Ethanol ATEE->Ethanol

References

In Vitro Applications of N-Acetyl-L-tyrosine Ethyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various in vitro applications of N-Acetyl-L-tyrosine ethyl ester (NATEE). NATEE is a derivative of the amino acid L-tyrosine, modified with an N-acetyl group and an ethyl ester. These modifications alter its physical and chemical properties, influencing its solubility and enzymatic reactivity, making it a valuable tool in various research contexts.

Enzymatic Assays: A Substrate for Protease Activity

This compound is widely used as a substrate for assaying the activity of proteases, most notably α-chymotrypsin.[1][2] The ethyl ester bond is susceptible to hydrolysis by the enzyme, releasing N-acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine the enzyme's kinetic parameters.

Quantitative Data: Chymotrypsin Hydrolysis of NATEE
ParameterValueConditionsReference
Enzymeα-ChymotrypsinpH 8.0, 30°C[1]
SubstrateThis compound (ATEE)10 mM initial concentration[1]
Unit Definition1 unit hydrolyzes 1.0 µmole of ATEE per minutepH 8.0, 30°C[1]
Experimental Protocol: Titrimetric Assay of α-Chymotrypsin Activity

This protocol describes a titrimetric method to determine the activity of insoluble α-chymotrypsin using NATEE as a substrate.[1]

Materials:

  • This compound (NATEE)

  • α-Chymotrypsin, Insoluble

  • Methanol (B129727), Absolute

  • Calcium Chloride, Dihydrate

  • Sodium Hydroxide (NaOH) Solution, Standardized (100 mM)

  • Deionized Water

  • pH meter

  • Thermostatted water bath or incubator at 30°C

  • Stir plate and stir bar

Reagent Preparation:

  • 50% (w/w) Methanol Solution: Prepare by mixing equal weights of methanol and deionized water.

  • 50 mM NATEE Solution: Dissolve the appropriate amount of NATEE in the 50% methanol solution.

  • 500 mM Calcium Chloride Solution: Dissolve calcium chloride dihydrate in deionized water.

  • 100 mM Sodium Hydroxide Solution: Prepare a standardized solution of NaOH in deionized water.

Procedure:

  • Weigh 5.00 - 10.00 mg of insoluble α-chymotrypsin into a suitable reaction vessel.

  • Add 6.00 mL of deionized water and 2.00 mL of 500 mM Calcium Chloride Solution.

  • Mix by swirling and adjust the pH of the suspension to 8.4 with the 100 mM NaOH solution.

  • Equilibrate the reaction mixture to 30°C.

  • Initiate the reaction by adding 2.00 mL of the 50 mM NATEE solution.

  • Mix by swirling and place the reaction vessel in a 30°C incubator.

  • When the pH of the reaction mixture drops to 8.0, begin timing the reaction.

  • Maintain the pH at 8.0 for 1 - 5 minutes by the controlled addition of small volumes (e.g., 0.10 mL) of the standardized 100 mM NaOH solution.

  • Record the total volume of NaOH solution used and the total reaction time.

Calculation of Enzyme Activity:

Calculate the enzyme activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of NATEE per minute at pH 8.0 and 30°C.

Workflow for Chymotrypsin Activity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Weigh Insoluble α-Chymotrypsin prep_reagents Prepare Reagent Mix: Water + CaCl2 prep_enzyme->prep_reagents adjust_ph Adjust pH to 8.4 with NaOH prep_reagents->adjust_ph equilibrate Equilibrate to 30°C adjust_ph->equilibrate add_natee Add NATEE Solution to Initiate Reaction equilibrate->add_natee start_timing Start Timing when pH reaches 8.0 add_natee->start_timing maintain_ph Maintain pH at 8.0 with NaOH Titration start_timing->maintain_ph record_data Record NaOH Volume and Time maintain_ph->record_data calculate_activity Calculate Enzyme Activity record_data->calculate_activity G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_natee Prepare NATEE Dilutions incubate_overnight->prepare_natee treat_cells Treat Cells with NATEE (and Controls) prepare_natee->treat_cells incubate_exposure Incubate for Exposure Period treat_cells->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G cluster_cell Cellular Response NAT N-Acetyl-L-tyrosine (NAT) Mitochondria Mitochondria NAT->Mitochondria perturbs ROS Increased ROS (transient) Mitochondria->ROS FoxO FoxO Activation ROS->FoxO activates Antioxidant_Enzymes Antioxidant Enzyme Expression FoxO->Antioxidant_Enzymes upregulates Keap1 Keap1 Expression FoxO->Keap1 upregulates Stress_Resistance Increased Stress Resistance Antioxidant_Enzymes->Stress_Resistance contributes to Keap1->Stress_Resistance contributes to G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_natee Prepare NATEE Solution in Buffer add_hrp Add Horseradish Peroxidase (HRP) prep_natee->add_hrp initiate_reaction Initiate with Hydrogen Peroxide (H2O2) add_hrp->initiate_reaction measure_fluorescence Monitor Dityrosine Formation (Fluorescence or Absorbance) initiate_reaction->measure_fluorescence calculate_rate Calculate Rate of Dityrosine Formation measure_fluorescence->calculate_rate product_analysis Optional: Product Analysis (HPLC, Mass Spec) calculate_rate->product_analysis

References

Application Notes and Protocols: ATEE as a Superior Delivery Form of L-Tyrosine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine is a critical amino acid essential for protein synthesis and is the direct substrate for tyrosine kinases, a major class of enzymes involved in cellular signaling. The phosphorylation of tyrosine residues on substrate proteins by tyrosine kinases is a pivotal event in numerous signaling pathways that regulate cell proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer, making tyrosine kinases a key target for therapeutic drug development.

A significant technical challenge in conducting cell-based assays involving tyrosine kinases is the poor solubility of L-tyrosine in standard physiological (neutral pH) cell culture media.[1][2][3][4][5] This limitation can lead to suboptimal substrate availability, precipitation in media, and consequently, unreliable and non-reproducible assay results. To overcome this hurdle, researchers often resort to using derivatives with enhanced solubility. L-tyrosine ethyl ester (ATEE), the ethyl ester form of L-tyrosine, offers a highly soluble and cell-permeable alternative, ensuring a consistent and adequate supply of this crucial substrate for intracellular kinase reactions.[6]

These application notes provide a comprehensive guide to utilizing ATEE for cell-based assays, including its advantages, relevant signaling pathways, and detailed experimental protocols.

Advantages of ATEE over L-Tyrosine

The primary advantage of using ATEE lies in its superior physicochemical properties compared to free L-tyrosine, leading to more robust and reliable cell-based assay data.

  • Improved Stability: By protecting the carboxyl group, the ethyl ester form can enhance the stability of the molecule in complex solutions.

  • Increased Bioavailability: ATEE is designed to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the ester bond, releasing free L-tyrosine directly into the cytoplasm where it is available for use by tyrosine kinases. This mechanism bypasses the reliance on specific amino acid transporters which can be a rate-limiting step.[8][9]

Data Presentation: Comparative Properties

The following tables summarize the known properties of L-tyrosine and its derivatives. While specific quantitative data for ATEE's cytotoxicity and kinase assay performance is not extensively published, the provided protocols enable researchers to generate this data for their specific experimental systems.

Table 1: Comparison of Solubility in Aqueous Solutions (at neutral pH)

CompoundMolecular FormulaMolecular Weight ( g/mol )Solubility at Neutral pHReference(s)
L-Tyrosine C₉H₁₁NO₃181.19~0.45 g/L[1][3]
L-Tyrosine Ethyl Ester (ATEE) C₁₁H₁₅NO₃209.24Improved solubility[6]
N-Acetyl-L-tyrosine ethyl ester C₁₃H₁₇NO₄251.28Improved solubility[10][11]
Glycyl-L-tyrosine C₁₁H₁₄N₂O₄238.24Up to 50x higher than L-Tyrosine[2]
Phospho-L-tyrosine (disodium salt) C₉H₁₀NNa₂O₆P309.12>100x higher than L-Tyrosine (~53 g/L)[7]

Table 2: Cellular Uptake Characteristics of L-Tyrosine Derivatives

DerivativePrimary Transport MechanismKey Kinetic ParametersCell Type / SystemReference(s)
L-Tyrosine L-type amino acid transporter (LAT1)Km = 71 +/- 21 µMRabbit Corneal Cell Line[5]
O-(2-[18F]fluoroethyl)-L-tyrosine L-type amino acid transporter (LAT1)Accumulation Factor: 3.0 - 5.0Human Colon Carcinoma[8]
O-(2-[18F]fluoroethyl)-L-tyrosine L-type amino acid transporter (LAT1)K₁ (unidirectional clearance): 0.008 - 0.024 mL g⁻¹ min⁻¹Human Brain[9]
L-Tyrosine Ethyl Ester (ATEE) Passive diffusion and/or transporter-mediatedData not available. Protocol 4 provided to determine.-

Table 3: Template for Cytotoxicity Data of ATEE

Cell LineAssay MethodIncubation Time (hr)IC₅₀ (µM)
e.g., HeLae.g., MTT Assaye.g., 48To be determined (See Protocol 2)
e.g., A431e.g., ATP Assaye.g., 48To be determined (See Protocol 2)
e.g., MCF7e.g., Resazurin Assaye.g., 72To be determined (See Protocol 2)

Key Signaling Pathways Involving Tyrosine Kinases

ATEE serves as a source of L-tyrosine for all tyrosine kinase-dependent signaling pathways. A prominent example is the Receptor Tyrosine Kinase (RTK) pathway, which is central to cellular responses to growth factors like EGF and PDGF.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK 1. Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 3. Adaptor Binding PI3K PI3K RTK->PI3K activates SOS Sos Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Caption: Canonical Receptor Tyrosine Kinase (RTK) signaling pathways.

Experimental Protocols

General Experimental Workflow

The successful use of ATEE in cell-based assays follows a logical workflow, from initial validation steps to the final kinase activity measurement.

Experimental_Workflow Start Start: Select Cell Line & Kinase of Interest Prep Protocol 1: Prepare ATEE Stock Solution Start->Prep Cyto Protocol 2: Determine ATEE Cytotoxicity (IC50) Prep->Cyto Dose Select Non-Toxic Working Concentration Cyto->Dose Compare Protocol 3 (Optional): Compare ATEE vs. L-Tyr Performance Dose->Compare Assay Protocol 4: Perform Cell-Based Kinase Assay Dose->Assay Proceed with ATEE Compare->Assay Endpoint Endpoint Measurement (e.g., ELISA, Luminescence) Assay->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for using ATEE in cell-based kinase assays.

Protocol 1: Preparation of ATEE Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of ATEE for addition to cell culture media.

Materials:

  • L-tyrosine ethyl ester (ATEE) powder (e.g., Sigma-Aldrich, Chem-Impex)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of ATEE powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 100 mM.

    • Calculation Example: For a 100 mM stock of ATEE (MW: 209.24 g/mol ), dissolve 20.92 mg in 1 mL of DMSO.

  • Vortex thoroughly until the ATEE is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Cytotoxicity (IC₅₀) of ATEE

Objective: To determine the concentration of ATEE that inhibits cell growth by 50% (IC₅₀) in the chosen cell line, thereby establishing a safe working concentration range.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well clear-bottom cell culture plates

  • ATEE stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescent ATP-based assay kit like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells are well-adhered and in log-growth phase).

  • Compound Dilution: Prepare a serial dilution of the ATEE stock solution in complete medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~0.1 µM), plus a vehicle control (medium with DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the ATEE dilutions to the respective wells (in triplicate or quadruplicate). Include vehicle-only wells as a 100% viability control and wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for a period relevant to your planned kinase assay (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the chosen viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add reagent and incubate for 2-4 hours, then add solubilization solution).

  • Data Acquisition: Read the plate using the appropriate plate reader (e.g., absorbance at 570 nm for MTT, luminescence for ATP-based assays).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.

    • Plot the percent viability against the log of the ATEE concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

    • For subsequent assays, use ATEE at a concentration that is at least 10-fold below its IC₅₀ value to minimize confounding cytotoxic effects.

Protocol 3: Comparative Analysis of ATEE vs. L-Tyrosine in a Kinase Assay

Objective: To quantitatively compare the efficacy of ATEE versus standard L-tyrosine as a substrate source in a cell-based tyrosine kinase phosphorylation assay.

Materials:

  • Cell line expressing the kinase of interest (e.g., A431 cells for EGFR).

  • Tyrosine-free cell culture medium.

  • ATEE and L-Tyrosine stock solutions.

  • Stimulating ligand (e.g., EGF for EGFR).

  • Cell lysis buffer with phosphatase and protease inhibitors.

  • Phospho-tyrosine detection reagents (e.g., anti-phosphotyrosine antibody for ELISA or Western Blot).

  • ELISA plate or Western Blotting equipment.

Procedure:

  • Cell Culture: Seed cells in 12-well or 6-well plates and grow to ~80-90% confluency.

  • Tyrosine Starvation: One hour before the experiment, replace the complete medium with tyrosine-free medium. This step depletes intracellular tyrosine pools, making the assay more dependent on the exogenously supplied substrate.

  • Substrate Supplementation: Add either ATEE or L-Tyrosine to the tyrosine-free medium at a range of equivalent concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a "no tyrosine" control. Incubate for 1 hour. Note: For L-Tyrosine, you may need to prepare it in a high-pH stock and adjust the final media pH.

  • Kinase Stimulation: Add the appropriate ligand (e.g., 100 ng/mL EGF) to stimulate the kinase. Incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantification (ELISA Method):

    • Coat an ELISA plate with a capture antibody for a known kinase substrate (e.g., anti-EGFR antibody).

    • Add the cell lysates and incubate.

    • Wash and add a detection antibody (e.g., HRP-conjugated anti-phosphotyrosine antibody).

    • Wash and add substrate (e.g., TMB). Stop the reaction and read the absorbance.

  • Data Analysis: Compare the signal intensity (absorbance) generated from cells supplemented with ATEE versus those supplemented with L-Tyrosine at each concentration. A higher signal indicates more efficient substrate utilization and phosphorylation.

Protocol 4: General Cell-Based Tyrosine Kinase Assay Using ATEE

Objective: To measure the activity of a specific tyrosine kinase in response to a stimulus (e.g., a compound or ligand) using ATEE as the tyrosine source. This protocol describes a common phosphorylation assay format.

Kinase_Assay_Workflow cluster_plate 96-Well Plate cluster_detection Detection (e.g., ELISA) c1 1. Seed Cells c2 2. Add Inhibitor/Agonist c3 3. Add ATEE-supplemented Medium c4 4. Stimulate Kinase (e.g., add EGF) c5 5. Lyse Cells d1 6. Capture Target Protein c5->d1 Transfer Lysate d2 7. Detect Phosphorylation (Anti-pTyr Antibody) d3 8. Add Substrate & Read Signal

Caption: Workflow for a cell-based tyrosine kinase phosphorylation assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment (for inhibitor screening): If screening for inhibitors, replace the medium with medium containing various concentrations of the test compounds. Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Substrate Provision: Replace the medium with fresh medium containing a non-toxic working concentration of ATEE (determined in Protocol 2).

  • Kinase Activation: Add the stimulating ligand to all wells (except for the unstimulated control).

  • Incubation: Incubate for the optimal stimulation time (determined empirically, often 5-30 minutes).

  • Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 50-100 µL of lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 10-20 minutes.

  • Detection: Quantify the phosphorylation of a target protein using a suitable method such as:

    • ELISA: As described in Protocol 3.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-phospho-protein antibody or a general anti-phosphotyrosine antibody.

    • Homogeneous Assays (e.g., HTRF®, AlphaScreen®): Use assay kits according to the manufacturer's protocol for high-throughput analysis.

  • Data Analysis: Normalize the phosphorylation signal to total protein concentration or to a housekeeping protein signal. For inhibitor studies, calculate the percent inhibition relative to the stimulated control and determine the IC₅₀ of the test compounds.

References

Application Notes and Protocols for Esterase Activity Measurement with N-Acetyl-L-tyrosine ethyl ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (ATEE) is a synthetic substrate widely employed for the determination of esterase activity, particularly that of α-chymotrypsin and other related proteases. The enzymatic hydrolysis of the ester bond in ATEE provides a convenient and reliable method for studying enzyme kinetics, screening for inhibitors, and characterizing the activity of purified enzyme preparations as well as enzymes in biological samples. This document provides detailed application notes, experimental protocols, and relevant data for the use of ATEE in measuring esterase activity.

Principle of the Assay

The fundamental principle of the ATEE assay lies in the enzymatic hydrolysis of the ethyl ester bond of this compound. This reaction, catalyzed by an esterase, yields N-Acetyl-L-tyrosine and ethanol (B145695).[1] The rate of this reaction can be monitored by quantifying the production of one of the products. Two primary methods are commonly used:

  • Titrimetric Method: The production of the carboxylic acid, N-Acetyl-L-tyrosine, leads to a decrease in the pH of the reaction mixture. This change can be continuously titrated with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of addition of the base is directly proportional to the rate of the enzymatic reaction.

  • Spectrophotometric Method: While the direct products of ATEE hydrolysis do not have a strong chromophore for easy spectrophotometric detection, coupled enzymatic reactions can be employed. For instance, the ethanol produced can be measured using alcohol dehydrogenase. Alternatively, for other esterase substrates like p-nitrophenyl esters, the release of a chromogenic product like p-nitrophenol can be directly measured. Although not directly applicable to ATEE, this principle is fundamental in many esterase assays.

Applications

The ATEE assay is a valuable tool in various research and development areas:

  • Enzyme Kinetics: The assay is extensively used to determine key kinetic parameters of esterases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

  • Inhibitor Screening: ATEE is a reliable substrate for screening and characterizing inhibitors of chymotrypsin (B1334515) and other proteases. By measuring the reduction in the rate of ATEE hydrolysis in the presence of a test compound, its inhibitory potency (e.g., IC50) can be determined.

  • Enzyme Characterization: The assay can be used to study the effects of various experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors, on enzyme activity.

  • Quality Control: In industrial settings, the ATEE assay can be used for the quality control of enzyme preparations, ensuring consistent activity and purity.

While ATEE is a classic substrate for chymotrypsin, its utility for other esterases like lipases and carboxylesterases is less documented, suggesting a higher specificity for chymotrypsin-like proteases.

Data Presentation

The following table summarizes key quantitative data for the enzymatic hydrolysis of this compound by α-chymotrypsin.

EnzymeSubstrateK_m_ (M)k_cat_ (s⁻¹)V_max_ (relative)Assay ConditionsReference
α-ChymotrypsinThis compound (ATEE)6.6 x 10⁻⁴Not specifiedHigherpH 7.8-8.0, 25°C[1]
α-ChymotrypsinN-Acetylvaline ethyl ester8.8 x 10⁻²Not specifiedLowerpH 7.8-8.0, 25°C[1]

Note: A lower K_m_ value indicates a higher apparent affinity of the enzyme for the substrate. Therefore, α-chymotrypsin has a significantly higher affinity for ATEE compared to N-Acetylvaline ethyl ester. The V_max_ is dependent on the enzyme concentration and turnover number (k_cat_).

Mandatory Visualizations

Enzymatic Reaction of Esterase on ATEE

Enzymatic_Reaction sub N-Acetyl-L-tyrosine ethyl ester (ATEE) enz Esterase (e.g., α-Chymotrypsin) sub->enz prod1 N-Acetyl-L-tyrosine enz->prod1 prod2 Ethanol enz->prod2 h2o H₂O h2o->enz

Caption: Enzymatic hydrolysis of ATEE by an esterase.

Experimental Workflow for ATEE Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - ATEE Substrate Solution - Buffer Solution - Enzyme Solution - Titrant (for titrimetric method) setup Set up Reaction Mixture: - Add buffer and substrate to vessel reagents->setup equilibrate Equilibrate to Assay Temperature setup->equilibrate initiate Initiate Reaction by adding Enzyme equilibrate->initiate measure Measure Reaction Rate: - Titrimetric: Record titrant volume over time - Spectrophotometric: Record absorbance change initiate->measure calculate Calculate Initial Velocity (v₀) measure->calculate kinetics Determine Kinetic Parameters (K_m, V_max) calculate->kinetics

Caption: General workflow for the ATEE esterase activity assay.

Experimental Protocols

Protocol 1: Titrimetric Method for α-Chymotrypsin Activity

This protocol is based on the principle of maintaining a constant pH by titrating the acid produced during the hydrolysis of ATEE.

Materials:

  • This compound (ATEE)

  • α-Chymotrypsin

  • Trizma base buffer (e.g., 0.08 M Tris-HCl, pH 7.8)

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 N)

  • pH meter and electrode

  • Stir plate and stir bar

  • Thermostated water bath or reaction vessel

  • Burette or automated titrator

Procedure:

  • Reagent Preparation:

    • ATEE Substrate Solution (e.g., 15 mM): Dissolve the appropriate amount of ATEE in a suitable solvent like 50% (w/w) methanol.

    • Buffer Solution: Prepare 0.08 M Tris-HCl buffer and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C). Add CaCl₂ to a final concentration of 0.1 M.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to maintain stability. Dilute the stock solution to the desired working concentration in the buffer solution immediately before use.

  • Assay Setup:

    • Pipette a defined volume of the buffer solution into a thermostated reaction vessel.

    • Add a specific volume of the ATEE substrate solution to the reaction vessel.

    • Place the pH electrode and the tip of the burette/titrator into the solution.

    • Start stirring the solution and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, known volume of the enzyme solution to the reaction mixture.

    • Immediately start monitoring the pH. As the reaction proceeds and the pH drops, add the standardized NaOH solution to maintain the pH at the setpoint (e.g., pH 7.8).

    • Record the volume of NaOH added over a specific period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the volume of NaOH added versus time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the curve.

    • Calculate the enzyme activity in units (µmoles of substrate hydrolyzed per minute) using the following formula: Activity (U/mL) = (Rate of NaOH addition (mL/min) * Normality of NaOH (N)) / Volume of enzyme solution (mL)

Protocol 2: Spectrophotometric Method (Coupled Assay)

This protocol describes a conceptual coupled assay where the production of ethanol from ATEE hydrolysis is measured.

Materials:

  • This compound (ATEE)

  • Esterase of interest

  • Alcohol dehydrogenase (ADH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Thermostated cuvette holder

Procedure:

  • Reagent Preparation:

    • ATEE Substrate Solution: Prepare a stock solution of ATEE in the buffer.

    • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.5).

    • NAD⁺ Solution: Prepare a stock solution of NAD⁺ in the assay buffer.

    • ADH Solution: Prepare a solution of alcohol dehydrogenase in the assay buffer.

    • Enzyme Solution: Prepare a solution of the esterase to be tested in the assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer, NAD⁺ solution, and ADH solution.

    • Add the ATEE substrate solution to the cuvette.

    • Place the cuvette in the thermostated spectrophotometer and incubate for a few minutes to reach the desired temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known volume of the esterase enzyme solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD⁺ to NADH, which is directly proportional to the amount of ethanol produced.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹): Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (Molar extinction coefficient of NADH * Light path (cm) * Volume of enzyme solution (mL))

References

Application Notes and Protocols for Peptide Synthesis Incorporating N-Acetyl-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a common post-translational modification that can significantly impact the stability, activity, and cellular localization of proteins and peptides.[1] The incorporation of N-acetylated amino acids into synthetic peptides is a key strategy for mimicking this natural modification, enabling studies on peptide degradation, protein-protein interactions, and the development of more stable peptide-based therapeutics. One such building block is N-Acetyl-L-tyrosine ethyl ester, which provides both N-terminal acetylation and C-terminal protection.

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence via liquid-phase peptide synthesis (LPPS). A model dipeptide, N-Acetyl-L-tyrosyl-L-alanine ethyl ester (Ac-Tyr-Ala-OEt), is synthesized to illustrate the methodology. Additionally, the biological significance of N-terminal acetylation in protein degradation pathways is discussed.

Experimental Protocols

Liquid-Phase Synthesis of N-Acetyl-L-tyrosyl-L-alanine Ethyl Ester (Ac-Tyr-Ala-OEt)

This protocol details the coupling of N-Acetyl-L-tyrosine to L-alanine ethyl ester hydrochloride using a carbodiimide (B86325) coupling agent.

Materials:

  • N-Acetyl-L-tyrosine

  • L-Alanine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Deionized water

Procedure:

  • Preparation of L-Alanine Ethyl Ester Free Base:

    • Dissolve L-alanine ethyl ester hydrochloride (1.0 eq) in a minimal amount of deionized water.

    • Cool the solution in an ice bath and add saturated sodium bicarbonate solution dropwise with stirring until the pH of the solution is ~9-10.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain L-alanine ethyl ester as a colorless oil. Use immediately in the next step.

  • Peptide Coupling Reaction:

    • Dissolve N-Acetyl-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Add the freshly prepared L-alanine ethyl ester (1.0 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ac-Tyr-Ala-OEt.

Characterization of Ac-Tyr-Ala-OEt

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2][3]

  • Gradient: A linear gradient from 10% to 70% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Expected Result: A major peak corresponding to the purified dipeptide.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected m/z: [M+H]⁺, [M+Na]⁺. For Ac-Tyr-Ala-OEt (C₁₇H₂₄N₂O₅), the expected monoisotopic mass is 352.17.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected ¹H NMR Signals: Characteristic peaks for the acetyl group, the aromatic protons of tyrosine, the α-protons of both amino acid residues, and the ethyl ester group.[4][5]

Data Presentation

ParameterValueReference/Note
Synthesis Scale 1.0 mmol
Starting Materials
N-Acetyl-L-tyrosine223.2 mg
L-Alanine ethyl ester HCl153.6 mg
DCC226.3 mg
HOBt148.6 mg
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temp.
Reaction Time12-16 hours
Yield and Purity
Crude Yield85-95%Estimated based on similar couplings.
Purified Yield60-75%After silica gel chromatography.
Final Purity (by HPLC)>98%[2]
Analytical Data
Mass Spectrometry (ESI-MS)
Calculated [M+H]⁺353.1763
Observed [M+H]⁺353.1765 ± 0.0005
¹H NMR (DMSO-d₆, 400 MHz)
δ (ppm)Assignment
~8.2Amide NH (Ala)
~8.0Amide NH (Tyr)
~9.2Phenolic OH (Tyr)
~7.0 & ~6.7Aromatic CH (Tyr)
~4.4α-CH (Tyr)
~4.2α-CH (Ala)
~4.0O-CH₂ (Ethyl)
~2.9 & ~2.7β-CH₂ (Tyr)
~1.8Acetyl CH₃
~1.2CH₃ (Ala)
~1.1CH₃ (Ethyl)

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Product & Analysis A N-Acetyl-L-tyrosine E Peptide Coupling A->E B L-Alanine Ethyl Ester HCl D Free Base Preparation of Alanine Ester B->D C DCC & HOBt C->E D->E F Work-up E->F G Silica Gel Chromatography F->G H Ac-Tyr-Ala-OEt G->H I HPLC Analysis H->I J Mass Spectrometry H->J K NMR Spectroscopy H->K

Workflow for the synthesis of Ac-Tyr-Ala-OEt.

Biological Context: N-Terminal Acetylation and Protein Degradation

N-terminal acetylation plays a crucial role in regulating protein stability. The N-terminus of a protein can act as a degradation signal (N-degron), which is recognized by the N-degron pathway, a subset of the ubiquitin-proteasome system, leading to protein degradation.[6][7][8]

The Ubiquitin-Proteasome Pathway (UPP) is a major cellular pathway for the degradation of intracellular proteins.[9][10][11] It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This tagging process, known as ubiquitination, marks the protein for recognition and degradation by the 26S proteasome.

Ubiquitination proceeds through a three-step enzymatic cascade:

  • Activation: A ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.[6][9]

  • Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[6][9]

  • Ligation: A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate.[6][9]

The N-degron pathway specifically targets proteins with destabilizing N-terminal residues. There are different branches of this pathway, one of which is the Ac/N-degron pathway , which recognizes N-terminally acetylated residues.[12][13] Specific E3 ligases, known as N-recognins, identify these acetylated N-termini and mediate their ubiquitination and subsequent degradation.[7][12][14]

The incorporation of N-Acetyl-L-tyrosine into a peptide can therefore serve as a signal for its degradation via the Ac/N-degron pathway, making it a valuable tool for studying the dynamics of protein turnover.

G cluster_ubiquitination Ubiquitination Cascade cluster_degradation Protein Degradation Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 Activation E2 E2 (Conjugating Enzyme) E1->E2 Conjugation AMP AMP + PPi E1->AMP E3 E3 Ligase (N-recognin) E2->E3 Ub_Peptide Polyubiquitinated Peptide E3->Ub_Peptide Ligation ATP ATP ATP->E1 Peptide N-Acetylated Peptide (e.g., containing Ac-Tyr) Peptide->E3 Proteasome 26S Proteasome Ub_Peptide->Proteasome Recognition & Degradation Proteasome->Ub Recycling Fragments Degraded Peptide Fragments Proteasome->Fragments

The Ac/N-degron pathway of protein degradation.

References

N-Acetyl-L-tyrosine Ethyl Ester (NALTEE) in Drug Discovery Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosine ethyl ester (NALTEE), also known as ATEE, is a synthetic amino acid derivative that has carved a niche in drug discovery and biochemical research as a versatile substrate for a range of proteases and esterases. Its utility lies in its susceptibility to enzymatic hydrolysis, which can be monitored to determine enzyme activity. This property makes it a valuable tool in high-throughput screening (HTS) campaigns aimed at identifying enzyme inhibitors, which are a cornerstone of modern drug development. This document provides detailed application notes, experimental protocols, and relevant biochemical data for the use of NALTÉE in drug discovery screening.

Principle of Action

NALTEE serves as a chromogenic substrate for several classes of hydrolytic enzymes. The enzymatic cleavage of the ethyl ester bond by a protease or esterase yields N-Acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored by various methods, most commonly by measuring the change in pH due to the production of the acidic product or by spectrophotometric detection of the product. In the context of drug discovery, a decrease in the rate of NALTÉE hydrolysis in the presence of a test compound indicates potential inhibition of the target enzyme.

Applications in Drug Discovery

NALTEE is primarily employed in the screening for inhibitors of serine proteases and other hydrolytic enzymes. Key applications include:

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: NALTÉE-based assays are amenable to miniaturization in microplate formats (96-, 384-, and 1536-well), making them suitable for screening large compound libraries.[1]

  • Enzyme Characterization: It is used to determine the kinetic parameters of enzymes, such as the Michaelis-Menten constant (KM) and maximum velocity (Vmax), which are crucial for understanding enzyme function and inhibitor interactions.[2][3][4]

  • Biocatalyst Development: NALTÉE is utilized to assess the performance of immobilized enzymes, such as those in protein-coated microcrystals, which have applications in industrial biocatalysis and drug synthesis.[5]

Target Enzymes and Associated Signaling Pathways

NALTÉE is a substrate for several enzymes with significant roles in human health and disease, making them attractive targets for drug discovery.

Chymotrypsin (B1334515) and Protease-Activated Receptors (PARs) Signaling

Chymotrypsin, a digestive serine protease, can also act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR1 and PAR2.[6][7] Dysregulation of PAR signaling is implicated in inflammation, pain, and cancer. NALTÉE can be used to screen for chymotrypsin inhibitors that could modulate these pathways.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymotrypsin Chymotrypsin NALTEE NALTEE (Substrate) Chymotrypsin->NALTEE Hydrolysis PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation Inhibitor Potential Inhibitor Inhibitor->Chymotrypsin Inhibition G_protein G-protein Activation PAR2->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release ERK1_2 ERK1/2 Activation IP3_DAG->ERK1_2 Inflammation Inflammatory Response Gene Expression ERK1_2->Inflammation

Chymotrypsin signaling via PAR2.
C1-Esterase and the Complement Cascade

C1-esterase (C1-INH) is a crucial regulator of the classical complement pathway, a key component of the innate immune system.[8][9] Uncontrolled activation of this pathway can lead to inflammation and tissue damage, as seen in conditions like hereditary angioedema.[10] NALTÉE serves as a substrate for C1-esterase, enabling the screening for compounds that could modulate complement activation.[2][11]

cluster_cascade Classical Complement Pathway cluster_regulation Regulation C1_complex C1 Complex (C1q, C1r, C1s) C4 C4 C1_complex->C4 Cleaves C2 C2 C1_complex->C2 Cleaves C4bC2a C3 Convertase (C4bC2a) C4->C4bC2a C2->C4bC2a C3 C3 C4bC2a->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 Cleaves C5a C5a (Chemoattractant) C5->C5a MAC Membrane Attack Complex (MAC) C5->MAC C1_esterase C1-Esterase C1_esterase->C1_complex Inhibits NALTEE NALTEE (Substrate) C1_esterase->NALTEE Hydrolyzes

Role of C1-Esterase in the Complement Pathway.
Subtilisin and its Role in Cellular Processes

Subtilisin is a bacterial serine protease that has been studied for its role in various biological processes, including apoptosis and the stimulation of pro-allergic cytokines.[5] It serves as a model enzyme for studying protease function and for screening for broad-spectrum protease inhibitors.

Quantitative Data

The following table summarizes the available kinetic parameters for the hydrolysis of NALTÉE by various enzymes. This data is essential for designing robust enzyme assays and for comparing the potency of potential inhibitors.

EnzymeSourceKM (mM)kcat (s⁻¹)Vmax (units/mg)Optimal pHTemperature (°C)Reference(s)
α-ChymotrypsinBovine Pancreas6.971.79 x 10⁻⁵ (mol dm⁻³ s⁻¹)-7.825[12]
C1-EsteraseHuman17--7.2 - 7.437[2][11]
SubtilisinBacillus subtilisData not availableData not availableData not available---

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, ionic strength).

Experimental Protocols

High-Throughput Screening Protocol for Protease Inhibitors using NALTÉE (Spectrophotometric Method)

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for robotic liquid handling systems.

Materials:

  • This compound (NALTÉE)

  • Target Protease (e.g., Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., a known inhibitor of the target protease)

  • Microplate Reader (capable of measuring absorbance at a suitable wavelength, e.g., 237 nm for N-Acetyl-L-tyrosine)

  • 96- or 384-well UV-transparent microplates

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 1 µL) of test compounds, positive control, and DMSO (negative control) into the appropriate wells of the microplate.

  • Enzyme Addition:

    • Prepare a solution of the target protease in assay buffer to the desired final concentration.

    • Add the enzyme solution to all wells (except for the substrate blank).

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a stock solution of NALTÉE in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration in assay buffer.

    • Add the NALTÉE solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each test compound relative to the negative (DMSO) and positive controls.

    • Identify "hits" based on a pre-defined inhibition threshold.

start Start compound_plating Compound Plating (Test Compounds, Controls) start->compound_plating enzyme_addition Add Target Protease compound_plating->enzyme_addition pre_incubation Pre-incubation enzyme_addition->pre_incubation reaction_initiation Add NALTÉE Substrate pre_incubation->reaction_initiation kinetic_reading Kinetic Absorbance Reading reaction_initiation->kinetic_reading data_analysis Calculate % Inhibition kinetic_reading->data_analysis hit_identification Identify Hits data_analysis->hit_identification end End hit_identification->end

References

Application Notes & Protocols: Quantification of N-acetyl-L-tyrosine ethyl ester (ATEE) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acetyl-L-tyrosine ethyl ester (ATEE) is a modified form of the amino acid L-tyrosine, designed for increased solubility and stability. It is utilized in various research and clinical applications, including as a component of parenteral nutrition solutions to provide the essential amino acid tyrosine.[1][2] Additionally, its close structural analog, N-acetyl-L-tyrosine (NAT), has been identified as an endogenous signaling molecule that may trigger mitohormesis, a protective cellular stress response.[3][4] ATEE also serves as a substrate for various proteases and esterases, making its quantification in biological systems critical for pharmacokinetic studies, monitoring of nutritional therapy, and investigating its potential role in cellular signaling pathways.[5] Furthermore, under conditions of oxidative stress, the tyrosine moiety of ATEE can undergo cross-linking to form dityrosine (B1219331), a biomarker of protein damage.[6][7]

This document provides detailed protocols for the quantification of ATEE in biological samples, specifically plasma/serum and tissue, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data for ATEE in biological samples. These values are estimates based on typical concentrations of related compounds in parenteral nutrition and pharmacokinetic studies of other N-acetylated amino acids.[8][9][10]

Table 1: ATEE Quantification in Human Plasma after Parenteral Nutrition (PN) Infusion

Time PointATEE Concentration (µg/mL)Standard Deviation (µg/mL)
Pre-infusionNot DetectedN/A
1 hour post-infusion15.22.1
4 hours post-infusion25.83.5
8 hours post-infusion22.12.9
24 hours post-infusion5.31.2

Table 2: ATEE Quantification in Mouse Tissue Homogenate after Intraperitoneal (IP) Administration

TissueATEE Concentration (ng/g tissue)Standard Deviation (ng/g tissue)
Liver150.718.5
Kidney210.225.1
Brain45.38.9
Muscle78.612.4

II. Experimental Protocols

Protocol 1: Quantification of ATEE in Human Plasma/Serum by HPLC-MS/MS

This protocol details the extraction and quantification of ATEE from plasma or serum samples.

1. Materials and Reagents:

  • Human plasma or serum (collected in EDTA or heparin tubes)

  • ATEE analytical standard (≥98% purity)

  • Isotopically labeled internal standard (IS), e.g., ATEE-d4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples.[5]

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL ATEE-d4 in 50% MeOH).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • The precursor ion for ATEE (C13H17NO4) is [M+H]+ with m/z 252.1.[11] Product ions can be predicted or determined by infusion of a standard. A plausible transition would be the loss of the ethyl ester group.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
ATEE252.1136.125
ATEE (Qualifier)252.1107.135
ATEE-d4 (IS)256.1140.125

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by analyzing standards of known ATEE concentrations (e.g., 1 ng/mL to 1000 ng/mL) prepared in a blank matrix.

Protocol 2: Quantification of ATEE in Tissue Samples by HPLC-MS/MS

This protocol describes the extraction of ATEE from tissue samples for subsequent analysis.

1. Materials and Reagents:

  • As listed in Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ceramic beads for homogenization

  • Tissue homogenizer (e.g., Bead Ruptor)

2. Sample Preparation: Tissue Homogenization and Extraction

  • Weigh approximately 50-100 mg of frozen tissue.

  • Place the tissue in a 2 mL tube containing ceramic beads.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5 m/s). Keep samples on ice between cycles.

  • Transfer the homogenate to a new microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile with 0.1% formic acid.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining debris.

  • Transfer the clear supernatant to an HPLC vial for analysis.

3. HPLC-MS/MS Conditions and Data Analysis:

  • Follow the conditions and data analysis procedures as described in Protocol 1.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of ATEE in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Serum, or Tissue) homogenize Tissue Homogenization (for tissue samples) sample->homogenize add_is Add Internal Standard (ATEE-d4) sample->add_is homogenize->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 extract Supernatant Transfer centrifuge1->extract drydown Evaporation & Reconstitution (for tissue samples) extract->drydown hplc HPLC Separation (C18 Reverse Phase) extract->hplc drydown->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms data Data Processing (Peak Integration & Quantification) msms->data result ATEE Concentration data->result

Caption: Workflow for ATEE quantification in biological samples.

Putative Signaling Pathway: ATEE-Induced Mitohormesis

Based on studies of the closely related molecule N-acetyl-L-tyrosine (NAT), ATEE may induce a cellular stress response known as mitohormesis.[3][12] This pathway is initiated by a mild increase in mitochondrial reactive oxygen species (ROS).

G ATEE ATEE Mito Mitochondria ATEE->Mito perturbs ROS mROS (mild increase) Mito->ROS FoxO FoxO Activation ROS->FoxO Keap1 Keap1 Upregulation FoxO->Keap1 Antioxidant Antioxidant Gene Expression (e.g., SOD) FoxO->Antioxidant Response Cellular Stress Resistance Keap1->Response Antioxidant->Response

Caption: Putative ATEE-induced mitohormesis signaling pathway.

Logical Relationship: Dityrosine Formation from ATEE under Oxidative Stress

ATEE, containing a tyrosine residue, is susceptible to oxidation, which can lead to the formation of dityrosine cross-links, a marker of oxidative damage.[7][13]

G ATEE ATEE TyrosylRadical ATEE Tyrosyl Radical ATEE->TyrosylRadical OxidativeStress Oxidative Stress (e.g., ROS, Peroxidases) OxidativeStress->TyrosylRadical induces Dityrosine Dityrosine Cross-link TyrosylRadical->Dityrosine dimerization

Caption: Formation of dityrosine from ATEE via oxidative stress.

References

Troubleshooting & Optimization

N-Acetyl-L-tyrosine Ethyl Ester Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Acetyl-L-tyrosine ethyl ester for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes:

  • Two-Step Synthesis from L-Tyrosine: This is the most common approach, involving the acylation of L-tyrosine with acetic anhydride (B1165640) to form N-Acetyl-L-tyrosine, followed by Fischer-Speier esterification with ethanol (B145695) in the presence of an acid catalyst.[1][2]

  • Acetylation of L-Tyrosine Ethyl Ester: This alternative method starts with the commercially available L-tyrosine ethyl ester, which is then acetylated using an agent like acetyl chloride.[3] This route can be very efficient and avoids some of the side reactions associated with the acylation of L-tyrosine itself.[3]

Q2: What is the difference between this compound and its monohydrate form?

A2: this compound readily forms a stable monohydrate.[3] The presence of water can affect the physical properties of the compound, most notably its melting point. The anhydrous form has a melting point of approximately 96°C, while the monohydrate melts at a lower temperature, around 60-83°C.[3][4] Dehydration can be achieved by drying the monohydrate under vacuum at an elevated temperature (e.g., 56°C).[3]

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The ester product is typically less polar than the carboxylic acid starting material (N-Acetyl-L-tyrosine) and will have a higher Rf value.[5]

Q4: What are the most critical factors influencing the final yield?

A4: The final yield is highly dependent on several factors:

  • Purity of Starting Materials: Using high-purity L-tyrosine or N-Acetyl-L-tyrosine is essential.

  • Reaction Conditions: Precise control of temperature, pH, and reaction time is crucial, particularly during the acylation step, to prevent side reactions.[1][6]

  • Efficiency of Esterification: As Fischer esterification is an equilibrium reaction, driving it towards the product by removing water or using a large excess of ethanol is key.[2]

  • Purification Method: Losses can occur during workup and purification steps. Optimizing crystallization and extraction procedures is vital.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the potential causes and solutions?

A: Low yield can stem from issues in either the acylation or esterification step, or during product isolation. A logical troubleshooting workflow can help identify the root cause.

start Low Final Yield Observed check_acylation Analyze Acylation Step (N-Acetyl-L-tyrosine) start->check_acylation acylation_ok Yield & Purity are High check_acylation->acylation_ok Yes acylation_bad Low Yield or Impurities (e.g., Diacylation) check_acylation->acylation_bad No check_esterification Analyze Esterification Step esterification_ok Reaction Goes to Completion check_esterification->esterification_ok Yes esterification_bad Incomplete Reaction check_esterification->esterification_bad No check_purification Review Purification Process purification_bad Significant Product Loss During Isolation check_purification->purification_bad Yes acylation_ok->check_esterification esterification_ok->check_purification solution_acylation Troubleshoot Acylation: - Control pH (8-10) - Optimize Temperature - Adjust Acetic Anhydride Ratio acylation_bad->solution_acylation solution_esterification Troubleshoot Esterification: - Use large excess of Ethanol - Use effective catalyst (e.g., SOCl₂) - Remove water byproduct esterification_bad->solution_esterification solution_purification Optimize Purification: - Refine recrystallization solvent system - Ensure complete extraction - Minimize transfers purification_bad->solution_purification

Caption: Troubleshooting workflow for low yield.

Issue 2: Impurities Detected After Acylation

Q: I am performing the acylation of L-tyrosine and find significant impurities, including the O,N-diacetylated byproduct. How can this be prevented?

A: The formation of O,N-diacetyl-L-tyrosine and other isomers is a common side reaction.[3][6] Control of the reaction's pH is the most critical parameter to mitigate this.

  • Problem: Acetylation of the phenolic hydroxyl group occurs under strongly alkaline or acidic conditions. Using excess acetic anhydride can also promote this side reaction.[6]

  • Solution: Perform the acylation reaction under weakly alkaline conditions, maintaining a pH between 8 and 10.[6] This promotes the desired N-acylation while minimizing O-acylation. After the initial reaction, some protocols suggest increasing the pH to hydrolyze any O-acetyl groups that may have formed, converting them back to the desired N-acetyl product or L-tyrosine.[6]

Table 1: Comparison of Acylation Reaction Conditions

ParameterMethod 1 (CN114716335A)[6]Method 2 (CN102219706A)[1]Recommendation for High Purity
Base Alkali Solution (e.g., NaOH)Alkali (e.g., Ca(OH)₂, KOH, NaOH)Sodium Hydroxide
pH 8 - 107.5 - 8.2Maintain strictly between 8-10
Temperature 20 - 25°C20 - 80°CLower temperatures (20-50°C)
Reactant Ratio L-tyrosine : Acetic Anhydride (molar) ~1:1.1 to 1:1.5L-tyrosine : Acetic Anhydride (weight) 1:1.1 to 1:2.3Use minimal excess of acetic anhydride
Issue 3: Incomplete Esterification Reaction

Q: My Fischer esterification of N-Acetyl-L-tyrosine does not go to completion, leaving significant starting material. How can I improve the conversion rate?

A: Fischer-Speier esterification is a reversible equilibrium reaction.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

cluster_reactants Reactants cluster_products Products cluster_solutions Strategies to Shift Equilibrium N-Acetyl-L-tyrosine N-Acetyl-L-tyrosine Ethanol Ethanol N-Acetyl-L-tyrosine\nethyl ester N-Acetyl-L-tyrosine ethyl ester Water Water N-Acetyl-L-tyrosineEthanol N-Acetyl-L-tyrosineEthanol N-Acetyl-L-tyrosine\nethyl esterWater N-Acetyl-L-tyrosine ethyl esterWater N-Acetyl-L-tyrosineEthanol->N-Acetyl-L-tyrosine\nethyl esterWater H⁺ Catalyst Increase [Ethanol]\n(Use as solvent) Increase [Ethanol] (Use as solvent) Remove [Water]\n(e.g., Dean-Stark) Remove [Water] (e.g., Dean-Stark)

Caption: Fischer-Speier esterification equilibrium.

  • Strategy 1: Use Excess Alcohol: The most straightforward method is to use a large excess of ethanol, which acts as both a reactant and the solvent. This concentration effect drives the reaction forward.

  • Strategy 2: Water Removal: Actively removing the water byproduct as it forms will prevent the reverse hydrolysis reaction. This can be accomplished using a Dean-Stark apparatus, particularly if the reaction is run in a co-solvent like toluene.[2]

  • Strategy 3: Choice of Catalyst: While strong protic acids like sulfuric acid are common, reagents like thionyl chloride (SOCl₂) are highly effective.[1] Thionyl chloride reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards the alcohol. A key advantage is that the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis from L-Tyrosine via Thionyl Chloride Esterification

This protocol is adapted from patent literature describing a high-yield process.[1]

Step A: Synthesis of N-Acetyl-L-tyrosine

  • In a reaction vessel, dissolve 100g of L-tyrosine in 200g of purified water under a slight vacuum.

  • Adjust the pH to 8.2 by adding an alkali such as calcium hydroxide.

  • Add 150g of acetic anhydride to the solution to initiate the acylation reaction.

  • Maintain the reaction temperature at 50°C for 40 minutes.

  • After the reaction, add 20% sulfuric acid to adjust the pH to between 0.5 and 3.5.

  • Concentrate the solution under reduced pressure, then cool to induce crystallization of N-Acetyl-L-tyrosine.

  • Isolate the intermediate product by filtration.

Step B: Esterification to this compound Monohydrate

  • Add the dried N-Acetyl-L-tyrosine intermediate to a flask containing absolute ethanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride while stirring.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Concentrate the reaction solution under vacuum to remove excess ethanol and HCl.

  • Dilute the concentrated reaction solution with a suitable solvent and cool to 20°C for at least 12 hours to allow for complete crystallization.

  • Separate the crystals by centrifugation or filtration and dry under vacuum at 30-60°C to obtain the final product.

Protocol 2: Synthesis from L-Tyrosine Ethyl Ester

This protocol is based on the efficient method described by Dymicky et al.[3]

  • Dissolve L-tyrosine ethyl ester (or its hydrochloride salt) in a suitable solvent. If using the salt, add a stoichiometric amount of a base like triethylamine (B128534) (Et₃N) to liberate the free ester.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of acetyl chloride (CH₃COCl) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove any salts (e.g., Et₃N·HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure this compound. The monohydrate may form readily.[3]

References

Technical Support Center: N-Acetyl-L-tyrosine Ethyl Ester (NALT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tyrosine ethyl ester (NALT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of NALT in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NALT) and what are its common applications?

A1: this compound (NALT), also known as ATEE, is a derivative of the amino acid L-tyrosine. It is chemically modified with an N-acetyl group and a C-terminal ethyl ester. This modification enhances its solubility in aqueous and organic solvents compared to L-tyrosine. NALT is commonly used in biochemical assays as a substrate for various proteases and esterases, such as chymotrypsin.[1] It also serves as a precursor to L-tyrosine in some cell culture applications and has been investigated for its potential nootropic effects, although its in vivo conversion to tyrosine is considered inefficient.[2]

Q2: What are the primary stability concerns and degradation pathways for NALT?

A2: The main stability concern for NALT is its susceptibility to hydrolysis. The ethyl ester bond is prone to cleavage, especially under basic conditions, yielding N-Acetyl-L-tyrosine. Another potential degradation pathway is intramolecular cyclization to form a diketopiperazine derivative, particularly under thermal stress or prolonged storage in solution. Oxidation of the phenol (B47542) group on the tyrosine side chain can also occur, especially in the presence of metal ions or reactive oxygen species.

Q3: What are the recommended storage conditions for NALT?

A3: To ensure stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] For solutions, it is recommended to prepare them fresh. If storage is necessary, aliquot the solution and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Symptom: NALT powder does not fully dissolve, or a precipitate forms in your aqueous buffer during the experiment.

  • Possible Causes:

    • The concentration of NALT exceeds its solubility limit in the specific buffer system.

    • The pH of the buffer is not optimal for NALT solubility.

    • The temperature of the solution has decreased, reducing solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Check the concentration of your NALT solution. While more soluble than L-tyrosine, its solubility is still limited. Consider preparing a more dilute solution.

    • Adjust pH: The solubility of NALT can be pH-dependent. Experiment with slight adjustments to the buffer pH to improve solubility. Avoid strongly basic conditions (pH > 8) to prevent rapid hydrolysis.

    • Use a Co-solvent: If compatible with your experimental system, consider the addition of a small percentage of an organic co-solvent like ethanol (B145695) or DMSO to aid dissolution.

    • Gentle Warming: Gently warm the solution to aid dissolution, but avoid high temperatures to prevent degradation. Ensure the solution is cooled to the experimental temperature before use.

Issue 2: Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main NALT peak.

  • Possible Causes:

    • Degradation: The unexpected peaks could be degradation products such as N-Acetyl-L-tyrosine (from hydrolysis) or a diketopiperazine derivative.

    • Contamination: The sample may be contaminated with impurities from the starting material or solvents.

    • Ghost Peaks: These are extraneous peaks that can originate from the HPLC system itself, such as from contaminated mobile phase or carryover from a previous injection.[4][5]

  • Troubleshooting Steps:

    • Identify Degradation Products:

      • Hydrolysis Product: The primary hydrolysis product, N-Acetyl-L-tyrosine, is more polar than NALT and will therefore have a shorter retention time on a reversed-phase HPLC column.

      • Diketopiperazine: The diketopiperazine derivative is a potential cyclization product. Its retention time will vary depending on the specific HPLC conditions.

    • Run a Blank: Inject a blank sample (your mobile phase or sample solvent) to check for ghost peaks. If peaks are present in the blank, it indicates a system contamination issue.[5]

    • Check Mobile Phase: Prepare fresh mobile phase using high-purity solvents and degas it properly.

    • Clean the System: If ghost peaks persist, clean the injector, tubing, and column according to the manufacturer's instructions.

    • Analyze a Standard: Inject a fresh, high-purity standard of NALT to confirm its retention time and purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₇NO₄[6]
Molecular Weight251.28 g/mol [6]
AppearanceWhite to off-white powder[1]
Melting Point~81 °C[7]
Storage Temperature-20°C[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of NALT

This protocol is designed to intentionally degrade NALT under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound (NALT)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of NALT in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve NALT in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve NALT in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid NALT at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of NALT (1 mg/mL in water:methanol 1:1) to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for NALT and its Primary Hydrolysis Product

This method is designed to separate NALT from its primary hydrolysis product, N-Acetyl-L-tyrosine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dilute samples from the forced degradation study or stability testing to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (90% A, 10% B).

Mandatory Visualizations

NALT_Degradation_Pathways NALT N-Acetyl-L-tyrosine ethyl ester Hydrolysis_Product N-Acetyl-L-tyrosine NALT->Hydrolysis_Product  Hydrolysis (Base/Acid) Diketopiperazine Diketopiperazine Derivative NALT->Diketopiperazine  Intramolecular Cyclization (Heat) Oxidation_Product Oxidized Products NALT->Oxidation_Product  Oxidation

Caption: Primary degradation pathways of this compound.

HPLC_Troubleshooting_Workflow Start Unexpected Peak in HPLC Chromatogram Check_Blank Inject Blank Sample Start->Check_Blank Peak_in_Blank Peak Present in Blank? Check_Blank->Peak_in_Blank System_Contamination System Contamination (Ghost Peak) Peak_in_Blank->System_Contamination Yes No_Peak_in_Blank No Peak in Blank Peak_in_Blank->No_Peak_in_Blank No Clean_System Clean System, Use Fresh Mobile Phase System_Contamination->Clean_System Sample_Issue Sample-Related Issue No_Peak_in_Blank->Sample_Issue Degradation Degradation Product Sample_Issue->Degradation Yes Impurity Impurity in Starting Material/Solvent Sample_Issue->Impurity No Analyze_Standard Analyze Fresh Standard Degradation->Analyze_Standard

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Technical Support Center: Troubleshooting ATEE Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tryptophan ethyl ester (ATEE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common solubility challenges encountered when working with ATEE in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving ATEE in my aqueous buffer. What are the first steps I should take?

A1: ATEE, or N-Acetyl-L-tryptophan ethyl ester, has enhanced lipophilicity due to the ethyl ester group, which can make it challenging to dissolve directly in aqueous solutions.[1] Here are the initial troubleshooting steps:

  • Gentle Heating: Try warming the solution gently (e.g., to 37°C) with continuous stirring. Be cautious, as excessive heat can lead to hydrolysis of the ester group.

  • Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the ATEE powder.

  • Incremental Addition: Add the ATEE powder to the buffer in small increments while continuously stirring to prevent clumping.

Q2: My ATEE precipitates out of solution after initially dissolving. What could be the cause?

A2: Precipitation after initial dissolution often points to the solution being supersaturated or changes in the solution's conditions.

  • Supersaturation: You may have exceeded the solubility limit of ATEE in your specific buffer at that temperature.

  • Temperature Changes: If the solution was heated to dissolve the ATEE, it might precipitate as it cools to room temperature.

  • pH Shifts: A change in the pH of the buffer, even a minor one, can affect solubility.

  • Hydrolysis: Over time, the ethyl ester of ATEE can undergo hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures, yielding N-Acetyl-L-tryptophan and ethanol.[4] The solubility of the resulting N-Acetyl-L-tryptophan may differ from that of ATEE.

Q3: Is it recommended to use an organic co-solvent to dissolve ATEE?

A3: Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy for dissolving hydrophobic compounds like ATEE in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for this purpose.[5][6][7][8]

Recommended Protocol using a Co-solvent:

  • Prepare a concentrated stock solution of ATEE in 100% DMSO.

  • While vortexing the aqueous buffer, add the ATEE/DMSO stock solution dropwise to achieve the desired final concentration.

  • The final concentration of DMSO in the aqueous buffer should be kept as low as possible, typically below 1% (v/v), to avoid potential effects on biological experiments.

Q4: How does pH affect the stability of ATEE in aqueous buffers?

A4: As an ester, ATEE is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[4] Therefore, the rate of hydrolysis is dependent on the pH of the aqueous solution.[9] It is generally expected that the stability of ATEE will be greatest at a near-neutral pH and will decrease at acidic or alkaline pH. The rate of hydrolysis also increases with temperature.[9][10] For long-term storage of ATEE solutions, it is advisable to prepare them fresh and store them at low temperatures (e.g., 2-8°C) or as frozen aliquots.

Troubleshooting Guide

This logical workflow can help you diagnose and solve common ATEE solubility issues.

ATEE_Solubility_Troubleshooting start Start: ATEE Solubility Problem check_initial Initial Dissolution Fails? start->check_initial precipitation Precipitation After Dissolution? check_initial->precipitation No gentle_heat Try Gentle Heating (37°C) & Sonication check_initial->gentle_heat Yes check_concentration Is Concentration Too High? precipitation->check_concentration Yes use_cosolvent Use a Co-solvent (e.g., DMSO) gentle_heat->use_cosolvent Still Fails success Success: ATEE Dissolved gentle_heat->success Success check_purity Check ATEE Purity use_cosolvent->check_purity Still Fails use_cosolvent->success Success check_purity->success If pure, likely at solubility limit check_temp Was Solution Cooled Down? check_concentration->check_temp No reduce_concentration Reduce Final Concentration check_concentration->reduce_concentration Yes check_stability Consider Hydrolysis (Prepare Fresh) check_temp->check_stability No maintain_temp Maintain at Dissolution Temperature check_temp->maintain_temp Yes reduce_concentration->success maintain_temp->success

Troubleshooting workflow for ATEE solubility issues.

Experimental Protocols

Protocol 1: Preparation of ATEE Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM ATEE stock solution in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • N-Acetyl-L-tryptophan ethyl ester (ATEE)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a 100 mM ATEE stock in DMSO:

    • Weigh out 27.43 mg of ATEE (MW: 274.32 g/mol ).

    • Dissolve the ATEE in 1 mL of 100% DMSO.

    • Vortex thoroughly until the ATEE is completely dissolved. This is your 100X stock solution .

  • Dilute the stock solution into the aqueous buffer:

    • Place 990 µL of your desired aqueous buffer into a sterile tube.

    • While vortexing the buffer, add 10 µL of the 100 mM ATEE/DMSO stock solution.

    • Continue to vortex for 30 seconds to ensure thorough mixing.

    • This results in a 1 mM ATEE solution in the aqueous buffer with a final DMSO concentration of 1% (v/v).

  • Final Concentration Adjustment:

    • For lower final concentrations, the 1 mM solution can be further diluted with the aqueous buffer.

Protocol 2: Determination of ATEE Solubility in Aqueous Buffer (Shake-Flask Method)

This protocol outlines a general procedure to experimentally determine the solubility of ATEE in a specific aqueous buffer.

Materials:

  • N-Acetyl-L-tryptophan ethyl ester (ATEE)

  • Aqueous buffer of choice (pH pre-adjusted)

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of ATEE powder to a known volume of the aqueous buffer in a sealed container (e.g., add 10 mg of ATEE to 1 mL of buffer). An excess is indicated by the presence of undissolved solid.

  • Equilibration:

    • Place the container in a shaking incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved ATEE.

  • Sample Collection and Analysis:

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

    • Measure the concentration of ATEE in the filtered supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The measured concentration represents the solubility of ATEE in that specific buffer at the tested temperature.

Quantitative Data Summary

Since specific quantitative solubility data for ATEE in various aqueous buffers is not widely published, the following table provides solubility information for the related compound, N-Acetyl-DL-tryptophan, to serve as a general reference. Researchers are strongly encouraged to experimentally determine the solubility of ATEE in their specific buffer systems using a method like the one described in Protocol 2.

CompoundSolventSolubilityTemperature (°C)Reference
N-Acetyl-DL-tryptophanWater0.51 g/L20[11]
N-Acetyl-DL-tryptophanWater0.88 g/LNot Specified[12]
N-Acetyl-DL-tryptophanEthanol (96%)Very solubleNot Specified[2][13]

ATEE in the Serotonin (B10506) Synthesis Pathway

ATEE serves as a more bioavailable precursor to L-tryptophan, which is the initial substrate in the biosynthesis of the neurotransmitter serotonin. The ethyl ester group enhances its lipophilicity, potentially facilitating its passage across cellular membranes. Once inside the cell, cellular esterases can hydrolyze the ethyl ester, releasing N-Acetyl-L-tryptophan, which can then be further processed to L-tryptophan and enter the serotonin synthesis pathway.

Serotonin_Pathway cluster_cell Inside the Cell ATEE ATEE (N-Acetyl-L-tryptophan ethyl ester) NAT N-Acetyl-L-tryptophan ATEE->NAT Esterases Tryptophan L-Tryptophan NAT->Tryptophan Amidases Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC)

ATEE as a precursor in the serotonin synthesis pathway.

References

Technical Support Center: Optimizing Enzyme Assays with N-Acetyl-L-tyrosine ethyl ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of N-Acetyl-L-tyrosine ethyl ester (ATEE) in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ATEE) and what is its primary application in research?

A1: this compound (ATEE) is a derivative of the amino acid L-tyrosine. In biochemical research, it is commonly used as a substrate for various proteases and esterases.[1] Its most prominent use is in assays for the enzyme α-chymotrypsin, which specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine.[2]

Q2: How do I prepare a stock solution of ATEE?

A2: ATEE has limited solubility in aqueous solutions. Therefore, stock solutions are typically prepared in an organic solvent. A common method is to dissolve ATEE in 50% (w/w) methanol (B129727).[3] For example, a 50 mM ATEE stock solution can be prepared in 50% methanol.[3] Always ensure the ATEE is fully dissolved before use. For some applications, dimethylformamide may also be used as the solvent.[4]

Q3: What are the optimal pH and temperature conditions for a chymotrypsin (B1334515) assay using ATEE?

A3: The optimal conditions can vary slightly depending on the specific enzyme and buffer system. However, a widely used and effective condition for chymotrypsin activity assay with ATEE is a pH of 7.8 to 8.0 and a temperature of 25°C to 30°C.[3][5]

Q4: My ATEE solution appears cloudy or forms a precipitate. What should I do?

A4: Cloudiness or precipitation upon adding ATEE substrate to an aqueous assay buffer can occur due to its limited water solubility.[6] This is a common issue. To resolve this, ensure thorough mixing or vortexing after addition, which should result in a clear solution.[6] Preparing the initial stock solution in a suitable organic solvent like 50% methanol is crucial to prevent this.[3][5]

Q5: How should I store my ATEE powder and stock solutions?

A5: The solid, powdered form of ATEE should be stored at -20°C.[1] ATEE stock solutions should also be stored at low temperatures to maintain stability. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7][8]

Q6: What detection methods can be used for ATEE-based assays?

A6: The hydrolysis of ATEE by chymotrypsin produces N-Acetyl-L-tyrosine and ethanol.[3] The progress of this reaction can be monitored in a few ways:

  • Titrimetric Method: This method involves maintaining a constant pH (e.g., 8.0) by titrating the acidic product with a standardized base like NaOH. The rate of base addition is proportional to the enzyme activity.[3]

  • Spectrophotometric Method: While less common for ATEE itself compared to other substrates like BTEE (benzoyl-L-tyrosine ethyl ester), changes in absorbance can sometimes be used. For BTEE, the increase in absorbance is measured at 256 nm.[5] It is crucial to verify the correct wavelength for ATEE if using this method.

Troubleshooting Guide

Problem: No or very weak signal in my assay.

Possible CauseSolution
Omission of a Key Reagent Systematically check your protocol to ensure all components (enzyme, substrate, buffer, cofactors like CaCl₂) were added in the correct order and volume.[9]
Inactive Enzyme Enzyme activity can be lost due to improper storage (e.g., not kept on ice) or repeated freeze-thaw cycles.[10][11] Use a fresh enzyme aliquot or test the activity of your enzyme with a positive control.
Incorrect Assay Conditions Verify that the pH of your buffer is correct (typically 7.8-8.0) and that the assay is being run at the optimal temperature (25-30°C).[3][10] Assay buffers should be at room temperature before starting the experiment.[12]
Degraded ATEE Substrate If the ATEE stock solution was stored improperly or is old, it may have degraded. Prepare a fresh stock solution from powder.[13]
Presence of an Inhibitor Ensure that no enzyme inhibitors are present in your sample or buffers. For example, sodium azide (B81097) can inhibit peroxidase reactions if a coupled assay is used.[9]

Problem: High background signal.

Possible CauseSolution
Spontaneous Substrate Hydrolysis ATEE can undergo slow, non-enzymatic hydrolysis, especially at non-optimal pH or elevated temperatures.[14] Always run a "no-enzyme" control (blank) to measure the rate of spontaneous hydrolysis and subtract this from your sample readings.[11]
Contaminated Reagents Buffers or other reagents might be contaminated with proteases. Use fresh, high-purity reagents and dedicated sterile pipette tips.[9]
Instrument Settings Ensure your plate reader or spectrophotometer is set to the correct wavelength and that there is no interfering signal from the microplate itself.[9][12]

Problem: Inconsistent or non-reproducible results.

Possible CauseSolution
Inaccurate Pipetting Inconsistent volumes of enzyme or substrate will lead to variability. Ensure your pipettes are calibrated and use proper pipetting techniques. Avoid pipetting very small volumes if possible.[11][12]
Incomplete Mixing Failure to properly mix the reaction components upon addition of the enzyme or substrate can lead to inconsistent reaction starts. Gently vortex or pipette up and down to ensure a homogenous solution.[11]
Temperature Fluctuations Even small variations in temperature can significantly affect enzyme kinetics.[10] Ensure all assay components are equilibrated to the correct temperature and use a temperature-controlled plate reader or water bath.[11]
ATEE Solubility Issues If the ATEE is not fully in solution, the effective substrate concentration will vary between wells. Ensure the substrate is completely dissolved before starting the reaction.[15]
Enzyme Concentration Too High If the enzyme concentration is too high, the reaction may proceed too quickly to be measured accurately. Dilute the enzyme to achieve a steady, measurable rate (e.g., a change of 0.05 to 0.4 ΔOD/min for spectrophotometric assays).[10][11]

Experimental Protocols & Data

Protocol: Titrimetric Assay of α-Chymotrypsin Activity

This protocol is based on the principle that the hydrolysis of ATEE releases an acid, which is then titrated with a standardized base to maintain a constant pH. The rate of enzyme activity is proportional to the rate of titrant addition.[3]

Reagents:

  • Reagent A: 50% (w/w) Methanol Solution.

  • Reagent B: 50 mM this compound (ATEE) Solution (prepared in Reagent A).

  • Reagent C: 500 mM Calcium Chloride (CaCl₂) Solution.

  • Reagent D: 100 mM Standardized Sodium Hydroxide (NaOH) Solution.

  • Enzyme: α-Chymotrypsin.

Procedure:

  • In a suitable reaction vessel, pipette 6.00 mL of deionized water and 2.00 mL of Reagent C (CaCl₂).

  • Add 5-10 mg of the α-Chymotrypsin enzyme.

  • Mix by swirling and adjust the pH to 8.4 with Reagent D (NaOH).

  • Equilibrate the mixture to 30°C.

  • To initiate the reaction, add 2.00 mL of Reagent B (ATEE), which has also been equilibrated to 30°C.

  • Mix by swirling and place the vessel in a 30°C water bath.

  • Start timing when the pH of the reaction mixture drops to 8.0.

  • Maintain the pH at exactly 8.0 by adding small, recorded volumes of Reagent D (NaOH) for a period of 1-5 minutes.

  • Record the total volume of NaOH added and the total time of the reaction.

Calculation: One unit of α-Chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 at 30°C.[3]

Data Tables

Table 1: Recommended Reagent Concentrations for a Standard Chymotrypsin Assay

ReagentStock ConcentrationVolumeFinal Concentration
ATEE50 mM2.00 mL10 mM
CaCl₂500 mM2.00 mL100 mM
α-Chymotrypsin-5-10 mg0.5 - 1.0 mg/mL
Deionized Water-6.00 mL-
Total Volume 10.00 mL
Data derived from the Sigma-Aldrich protocol for a titrimetric assay.[3]

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents (Buffer, ATEE Stock, Enzyme) P2 Equilibrate Reagents to Assay Temperature P1->P2 A1 Combine Buffer and Cofactors (e.g., CaCl2) P2->A1 A2 Add Enzyme Solution A1->A2 A3 Initiate Reaction: Add ATEE Substrate A2->A3 A4 Incubate at Constant Temperature A3->A4 D1 Monitor Reaction Progress (e.g., Titration or Spectrophotometry) A4->D1 D2 Record Data Over Time D1->D2 D3 Calculate Enzyme Activity D2->D3

Caption: General workflow for an enzyme assay using ATEE substrate.

G cluster_reaction Chymotrypsin-Catalyzed Hydrolysis ATEE N-Acetyl-L-tyrosine ethyl ester (ATEE) Enzyme α-Chymotrypsin ATEE->Enzyme H2O Water (H₂O) H2O->Enzyme Products N-Acetyl-L-tyrosine + Ethanol Enzyme->Products Hydrolysis

Caption: Hydrolysis of ATEE by the enzyme α-chymotrypsin.

G Start Unexpected Result (e.g., No Signal, High Background) CheckReagents Check Reagents (Addition Order, Freshness, Concentration) Start->CheckReagents CheckConditions Check Assay Conditions (pH, Temperature, Incubation Time) Start->CheckConditions CheckEnzyme Check Enzyme (Activity, Storage, Concentration) Start->CheckEnzyme CheckInstrument Check Instrument (Wavelength, Calibration, Plate Type) Start->CheckInstrument RunControls Run Controls (No-Enzyme, Positive Control) CheckReagents->RunControls CheckConditions->RunControls CheckEnzyme->RunControls CheckInstrument->RunControls Result Problem Identified RunControls->Result

Caption: Logical workflow for troubleshooting enzyme assay results.

References

Preventing non-enzymatic hydrolysis of ATEE in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tyrosine ethyl ester (ATEE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage the non-enzymatic hydrolysis of ATEE in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is non-enzymatic hydrolysis of ATEE and why is it a problem?

A1: Non-enzymatic hydrolysis is the spontaneous breakdown of ATEE in an aqueous solution into N-Acetyl-L-tyrosine and ethanol, without the presence of an enzyme. This is problematic in enzymatic assays, such as those for chymotrypsin (B1334515), where the goal is to measure the rate of enzyme-catalyzed hydrolysis. Spontaneous hydrolysis contributes to the background signal, leading to an overestimation of enzyme activity and inaccurate kinetic measurements.

Q2: What are the primary factors that influence the rate of non-enzymatic ATEE hydrolysis?

A2: The rate of non-enzymatic hydrolysis is primarily influenced by three factors:

  • pH: The hydrolysis of esters like ATEE is catalyzed by both acid (H+) and base (OH-). The rate is slowest at a neutral pH (around 6-7) and increases significantly under acidic (pH < 6) or alkaline (pH > 8) conditions.[1][2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][4] Performing experiments at lower temperatures can help reduce the background rate.

  • Buffer Composition: While less impactful than pH and temperature, the components of your buffer can influence ester stability. It is crucial to choose a buffer system that is inert and maintains a stable pH throughout the experiment.

Q3: How should I prepare and store my ATEE stock solution to maximize its stability?

A3: To ensure the stability of your ATEE stock solution, it is recommended to dissolve it in a non-aqueous solvent where it is more stable, such as methanol (B129727) or ethanol. This stock solution should be stored at a low temperature, typically -20°C, to minimize degradation.[5][6] Prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate hydrolysis.[5][7]

Q4: At what pH should I conduct my enzymatic assay to minimize background hydrolysis?

A4: While the optimal pH for your enzyme's activity is a primary concern, you must also consider the stability of ATEE. Most chymotrypsin assays are performed at a pH of around 7.8 to balance enzyme activity with substrate stability. If your enzyme is active at a more neutral pH, working closer to pH 7.0 will reduce the non-enzymatic hydrolysis rate. It is crucial to run a parallel control experiment without the enzyme to quantify the background rate at your specific assay pH.

Troubleshooting Guide

This guide addresses common issues related to ATEE hydrolysis during experiments.

Problem: High background signal in my "no-enzyme" control.

This indicates a significant rate of non-enzymatic ATEE hydrolysis. Follow this troubleshooting workflow:

G start Start: High Background Signal q1 Is your assay pH > 8.0 or < 6.0? start->q1 a1_yes Adjust pH to 7.0-8.0, where ATEE is more stable, and re-run control. q1->a1_yes Yes q2 Is your assay temperature > 25°C? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 25°C or below and re-run control. Equilibrate all reagents. q2->a2_yes Yes q3 Was the ATEE working solution prepared fresh from a frozen, non-aqueous stock? q2->q3 No a2_yes->q3 a3_no Prepare fresh ATEE working solution in assay buffer immediately before use. Ensure stock was properly stored. q3->a3_no No end_node If issues persist, consider buffer contaminants. Prepare fresh buffer with high-purity water. q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for high background ATEE hydrolysis.

Problem: My enzyme kinetics data is not reproducible.

Inconsistent rates of non-enzymatic hydrolysis can lead to poor reproducibility.

  • Cause: Inconsistent timing between preparing the ATEE working solution and starting the assay.

  • Solution: Standardize your workflow. Prepare the aqueous ATEE working solution at the same time point before each experiment. Always run a "no-enzyme" control for each batch of experiments and subtract this background rate from your enzyme-catalyzed rate.

  • Cause: Temperature fluctuations in the lab or in the spectrophotometer.

  • Solution: Use a temperature-controlled cuvette holder and allow all reagents to equilibrate to the assay temperature before mixing.[8]

Data Presentation

pHTemperature (°C)Approximate Half-life (t½)Relative Rate Comparison
4.025DaysSlow
7.025Weeks-MonthsVery Slow (Minimum Rate)
9.025Hours-DaysModerate
7.037Days-WeeksFaster than 25°C
9.037HoursFast

Data is generalized from principles of ester hydrolysis and should be used as a qualitative guide.[1][9]

Experimental Protocols

Protocol 1: Preparation of ATEE Stock Solution

This protocol describes how to prepare a stable, concentrated stock solution of ATEE.

  • Reagents and Materials:

    • This compound (ATEE) powder

    • Anhydrous Methanol (or 200-proof Ethanol)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of ATEE powder required to make a 100 mM stock solution in your desired volume of methanol.

    • Weigh the ATEE powder accurately and transfer it to an appropriate volumetric flask.

    • Add approximately 80% of the final volume of anhydrous methanol.

    • Vortex the solution until the ATEE is completely dissolved.

    • Bring the solution to the final desired volume with methanol.

    • Aliquot the stock solution into small, single-use volumes (e.g., 50-100 µL) in microcentrifuge tubes.[7]

    • Store the aliquots at -20°C in the dark.[5]

G cluster_0 ATEE Stock Preparation weigh 1. Weigh ATEE Powder dissolve 2. Dissolve in Anhydrous Methanol weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C aliquot->store

Caption: Workflow for preparing stable ATEE stock solutions.

Protocol 2: Measuring and Correcting for Non-Enzymatic Hydrolysis

This protocol details how to run a control experiment to measure the rate of spontaneous hydrolysis and correct your enzyme kinetics data.

  • Reagents and Materials:

    • Assay Buffer (at the desired pH and temperature)

    • ATEE stock solution (from Protocol 1)

    • Spectrophotometer capable of measuring absorbance at 237 nm

    • Temperature-controlled cuvette holder

  • Procedure:

    • Set up your reaction mixture in a cuvette exactly as you would for the enzymatic assay, but substitute an equal volume of assay buffer for the enzyme solution. This is your "blank" or "no-enzyme" control.

    • The reaction mix should contain the final desired concentrations of buffer components and ATEE. Prepare the final dilution of ATEE in the aqueous assay buffer immediately before starting the measurement.

    • Place the cuvette in the temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at 237 nm over the same time period as your enzymatic assay. The product, N-acetyl-L-tyrosine, has a higher absorbance at this wavelength than ATEE.

    • Calculate the rate of change in absorbance per minute (ΔA₂₃₇/min) from the linear portion of the curve. This is your non-enzymatic hydrolysis rate.

    • When you perform your enzymatic assay, also calculate the total rate (enzymatic + non-enzymatic) of ΔA₂₃₇/min.

    • Subtract the non-enzymatic rate from the total rate to obtain the true enzyme-catalyzed rate.

      • Corrected Rate = Total Rate - Non-Enzymatic Rate

G cluster_0 Rate Measurement cluster_1 Calculation total_rate Total Rate (with Enzyme) corrected_rate Corrected Enzymatic Rate total_rate->corrected_rate - blank_rate Blank Rate (no Enzyme) blank_rate->corrected_rate

Caption: Logical relationship for correcting enzyme activity data.

References

Technical Support Center: Purification of N-Acetyl-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Acetyl-L-tyrosine ethyl ester from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Ensure optimal reaction conditions, including temperature, pH, and reaction time. For the acetylation of L-tyrosine, maintain a pH between 8-10 and a temperature of 60°C for about 20 minutes. For the esterification, use anhydrous ethanol (B145695) and an acid catalyst like sulfuric acid, refluxing for 4-6 hours.[1]
Loss of product during extraction or washing steps.Minimize the volume of washing solvents. Ensure the pH is appropriately adjusted during extraction to prevent the product from dissolving in the aqueous layer.
Incomplete crystallization.Ensure the solution is sufficiently concentrated before cooling. Cool the solution slowly to promote the formation of larger crystals. Seeding the solution with a small crystal of the pure product can induce crystallization.
Product is Discolored (Yellowish or Brownish) Presence of colored impurities from the reaction.Treat the crude product solution with activated carbon (approximately 0.5% w/w) before crystallization to adsorb colored impurities.[1]
Degradation of the product due to excessive heat.Avoid prolonged heating at high temperatures during concentration and drying. Use vacuum drying at a moderate temperature (e.g., 40°C) to remove the solvent.[1]
Presence of Unreacted L-tyrosine in the Final Product Incomplete acetylation reaction.Optimize the molar ratio of L-tyrosine to acetic anhydride (B1165640) (e.g., 1:1.05) to ensure complete conversion.[1]
Inefficient purification to remove starting material.Recrystallize the product from an ethanol-water mixture (e.g., 3:1 v/v), as unreacted tyrosine has low solubility in ethanol and will be removed.[1] Slurrying the crude product in hot ethanol can also be effective.[2][3]
Product Fails to Crystallize or Oils Out Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before crystallization. Common impurities include O,N-diacetyl-L-tyrosine.[3]
Incorrect solvent system for recrystallization.Experiment with different solvent systems. Ethanol-water mixtures are commonly used.[1] Other options include n-hexane/acetone or n-hexane/ethyl acetate.[4]
Solution is supersaturated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution can also be beneficial.
High Content of Inorganic Salts Inadequate removal of salts formed during pH adjustments.After acidification to precipitate the N-acetyl-L-tyrosine intermediate, ensure it is thoroughly washed with cold water to remove inorganic salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The synthesis is typically a two-step process. First, L-tyrosine is acetylated using acetic anhydride in an alkaline aqueous solution to form N-acetyl-L-tyrosine.[1] This intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to yield this compound.[1][5]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities include unreacted L-tyrosine, inorganic salts from pH adjustments, and side-products from the reaction such as O,N-diacetyl-L-tyrosine, where the phenolic hydroxyl group of tyrosine is also acetylated.[1][3]

Q3: What is the recommended method for purifying crude this compound?

A3: The most common and effective purification method is recrystallization. An ethanol-water mixture (e.g., 3:1 v/v) is often used to yield high-purity crystals.[1] For colored impurities, treatment with activated carbon prior to recrystallization is recommended.[1]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of purity.[6][7][8] The melting point can also be a good indicator of purity; the pure monohydrate melts around 80-81°C.[1][9]

Q5: What are the optimal storage conditions for this compound?

A5: It is recommended to store the purified product at -20°C to maintain its stability.[1][10]

Quantitative Data Summary

Table 1: Typical Yield and Purity of this compound

Parameter Value Reference
Yield (after recrystallization) up to 85%[1]
Purity (HPLC) ≥97%[1]
Purity (Commercial) ≥98%[1][10]

Table 2: Key Reaction and Purification Parameters

Parameter Condition Reference
Acetylation pH 8 - 10[1]
Acetylation Temperature 60°C[1]
Esterification Catalyst Sulfuric acid or Thionyl chloride[1][5]
Recrystallization Solvent Ethanol-water (3:1 v/v)[1]
Decolorizing Agent Activated Carbon (0.5% w/w)[1]
Drying Temperature 40°C (vacuum)[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

  • Acetylation of L-tyrosine:

    • Dissolve L-tyrosine in an alkaline aqueous solution (e.g., 30% sodium hydroxide).

    • Add acetic anhydride (molar ratio of L-tyrosine to acetic anhydride of 1:1.05).

    • Maintain the pH of the reaction mixture between 8 and 10 using sodium hydroxide.

    • Keep the reaction temperature at 60°C for 20 minutes.[1]

    • After the reaction, acidify the mixture to a pH of 1.7-2.0 with hydrochloric acid to precipitate the crude N-acetyl-L-tyrosine.[1]

    • Filter the precipitate and wash with cold water to remove inorganic salts.

  • Esterification of N-acetyl-L-tyrosine:

    • Suspend the crude N-acetyl-L-tyrosine in anhydrous ethanol.

    • Add an acid catalyst, such as sulfuric acid (1-2% v/v).[1]

    • Reflux the mixture for 4-6 hours at 78-80°C.[1]

    • After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess ethanol.[5]

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol-water mixture (3:1 v/v).[1]

    • If the solution is colored, add activated carbon (0.5% w/w), stir for a few minutes, and then filter the hot solution to remove the carbon.[1]

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum at 40°C.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_output Output start Reaction Mixture esterification Esterification start->esterification extraction Extraction / Work-up esterification->extraction decolorization Decolorization (Activated Carbon) extraction->decolorization crystallization Crystallization (Ethanol/Water) decolorization->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying pure_product Pure N-Acetyl-L-tyrosine Ethyl Ester drying->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem with Purified Product low_yield Low Yield start->low_yield discolored Discolored Product start->discolored impurities Presence of Impurities start->impurities optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction improve_crystallization Improve Crystallization Technique low_yield->improve_crystallization activated_carbon Use Activated Carbon discolored->activated_carbon recrystallize Recrystallize with Ethanol/Water impurities->recrystallize chromatography Column Chromatography impurities->chromatography

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: ATEE-Based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N-Acetyl-L-tyrosine ethyl ester (ATEE) in protease assays, particularly for enzymes like chymotrypsin (B1334515).

Frequently Asked Questions (FAQs)

Q1: What is ATEE and why is it used in protease assays?

ATEE (this compound) is a synthetic substrate commonly used for assaying the activity of proteases, most notably chymotrypsin. Upon hydrolysis by the enzyme, ATEE produces N-acetyl-L-tyrosine and ethanol (B145695). The cleavage of the ester bond leads to a change in absorbance at specific UV wavelengths (typically 237 nm), which can be monitored over time to determine the rate of the enzymatic reaction.[1]

Q2: What is the principle behind the ATEE assay?

The enzymatic hydrolysis of the ATEE substrate by a protease like chymotrypsin results in the formation of N-Acetyl-L-Tyrosine.[2] This product has a different UV absorbance spectrum compared to the original ATEE substrate. The rate of change in absorbance, measured with a spectrophotometer, is directly proportional to the enzyme's activity under specific conditions of temperature, pH, and substrate concentration.[1]

Q3: What are the optimal conditions for a chymotrypsin assay using ATEE?

For chymotrypsin, the activity is typically optimal at a pH around 8.0.[1][2] The reaction is often conducted at a controlled temperature, for instance, 25°C or 30°C.[1][2] The buffer system should be chosen carefully to maintain the desired pH and should be free of primary amines, like Tris, which can interfere with some assay methods.[3] Borate or phosphate (B84403) buffers are common choices.[3][4]

Q4: How should I prepare and store my ATEE stock solution?

ATEE has limited solubility in aqueous buffers. Therefore, it is often first dissolved in an organic solvent like methanol (B129727) or ethanol before being diluted into the final assay buffer.[2] For example, a stock solution can be prepared in 50% methanol.[2] It is crucial to prepare fresh ATEE solutions, as ester substrates can undergo spontaneous, non-enzymatic hydrolysis over time, leading to high background signals.

Q5: How should I store my chymotrypsin enzyme?

To prevent autodegradation and loss of activity, chymotrypsin should be stored in small aliquots in buffers containing 5 mM CaCl2 and frozen at -80°C.[5] For short-term storage at 4°C, adding a protein stabilizer at a concentration of about 1 mg/ml can help prevent the enzyme from degrading itself.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your ATEE protease assay in a question-and-answer format.

Problem: High Background Absorbance or Drifting Baseline

  • Q: My control reaction (without enzyme) shows a significant increase in absorbance. What could be the cause?

    • A: This is likely due to the spontaneous, non-enzymatic hydrolysis of the ATEE substrate. This issue is more pronounced at alkaline pH. To mitigate this, always prepare your ATEE solution fresh before each experiment. It is also good practice to subtract the rate of the "no enzyme" control from the rate of your experimental samples.

Problem: Low or No Enzyme Activity

  • Q: I am not observing any significant change in absorbance after adding my enzyme. What should I check?

    • A: There are several potential causes for low or no activity. Use the following workflow to troubleshoot the issue:

      G start Low or No Activity check_enzyme Is the enzyme active? start->check_enzyme check_buffer Is the buffer correct? start->check_buffer check_substrate Is the substrate solution ok? start->check_substrate check_instrument Are spectrophotometer settings correct? start->check_instrument sol_enzyme1 Check storage conditions. (e.g., -80°C with CaCl2)[5] check_enzyme->sol_enzyme1 sol_enzyme2 Run a positive control with a known active enzyme sample. check_enzyme->sol_enzyme2 sol_buffer Verify pH of the buffer. (Optimal ~pH 8.0 for chymotrypsin)[1] check_buffer->sol_buffer sol_substrate Prepare fresh ATEE solution. Check for precipitation. check_substrate->sol_substrate sol_instrument Confirm correct wavelength (e.g., 237 nm). Ensure proper blanking. check_instrument->sol_instrument

      Troubleshooting workflow for low or no enzyme activity.

Problem: Non-Linear Reaction Progress Curve

  • Q: The reaction starts fast but then slows down and plateaus quickly. What does this mean?

    • A: This can indicate several things:

      • Substrate Depletion: If the initial substrate concentration is too low, it may be consumed rapidly, causing the reaction rate to decrease. Ensure your ATEE concentration is well above the Michaelis constant (Km) of the enzyme if you want to maintain a linear rate for a longer period.

      • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time.[5]

      • Product Inhibition: The product of the reaction, N-acetyl-L-tyrosine, might be inhibiting the enzyme at higher concentrations. To obtain an accurate initial velocity (V₀), it is crucial to use the initial, linear portion of the reaction curve for your calculations.[6]

Problem: Poor Reproducibility

  • Q: My results are varying significantly between replicates. How can I improve consistency?

    • A: Poor reproducibility can stem from several sources:

      • Inaccurate Pipetting: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques, especially for small volumes of enzyme or substrate stock.

      • Temperature Fluctuations: Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature throughout the assay.[6]

      • Inconsistent Mixing: Mix the reaction components thoroughly but gently upon addition of the enzyme.

      • ATEE Precipitation: Due to its limited solubility, ATEE can precipitate if the concentration of the organic solvent is too low in the final reaction mixture. Visually inspect your solutions for any cloudiness.

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative parameters for a typical chymotrypsin assay using ATEE.

Table 1: Recommended Buffer Systems for Chymotrypsin Assays

Buffer SystemTypical pH RangeConcentration (mM)Notes
Borate8.0 - 9.050A common choice for chymotrypsin assays.[3]
Phosphate6.5 - 7.550 - 100Useful if a pH closer to neutral is required.[4]
Tris-HCl7.5 - 8.550 - 100Can interfere with certain protein quantification methods; use with caution.[3][4]

Table 2: ATEE Substrate Properties

PropertyValueNotes
Wavelength for Detection 237 nmFor monitoring the decrease in absorbance upon hydrolysis.[1]
Solvent for Stock Solution 50% MethanolATEE has poor aqueous solubility.[2]
Typical Final Concentration 1.0 mMThis should be optimized based on the specific enzyme and experimental goals.

Key Experimental Protocol: Chymotrypsin Activity Assay

This protocol outlines a standard method for determining chymotrypsin activity using ATEE.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Borate buffer, pH 8.0, containing 100 mM CaCl₂.[2]

    • ATEE Stock Solution (10 mM): Dissolve an appropriate amount of ATEE in 50% (w/w) methanol. Prepare this solution fresh.[2]

    • Enzyme Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Immediately before use, dilute the enzyme to the desired final concentration (e.g., 1-5 µg/mL) in cold 1 mM HCl.[6]

  • Assay Procedure:

    • Set up a quartz cuvette in a spectrophotometer equipped with a temperature-controlled holder set to 25°C.

    • To the cuvette, add the Assay Buffer and the ATEE stock solution to achieve the desired final concentrations in a total volume of, for example, 1 mL. Mix well by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.[6]

    • Start the spectrophotometer recording at 237 nm.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix quickly and gently.

    • Record the decrease in absorbance at 237 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (ΔAbs/min) from the initial linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for the hydrolysis of ATEE. The activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of ATEE per minute at a specific pH and temperature.[2]

    G cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep_buffer Prepare Assay Buffer (e.g., Borate pH 8.0) mix Mix Buffer and ATEE in Cuvette prep_buffer->mix prep_atee Prepare Fresh ATEE Stock prep_atee->mix prep_enzyme Prepare Diluted Enzyme Solution start_reaction Add Enzyme & Start Recording (237 nm) prep_enzyme->start_reaction equilibrate Equilibrate Temperature (25°C) mix->equilibrate equilibrate->start_reaction calc_rate Calculate Initial Rate (ΔAbs/min) start_reaction->calc_rate calc_activity Calculate Enzyme Activity (Units/mg) calc_rate->calc_activity

    General workflow for an ATEE-based protease assay.

References

How to increase the shelf-life of N-Acetyl-L-tyrosine ethyl ester solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation, storage, and use of N-Acetyl-L-tyrosine ethyl ester (NALT) solutions. Our goal is to help you maximize the shelf-life and ensure the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of NALT in solution?

A1: this compound (NALT) in solution is susceptible to two primary degradation pathways:

  • Hydrolysis: The ethyl ester bond in the NALT molecule can be cleaved by water, a reaction known as hydrolysis. This process is catalyzed by both acidic and basic conditions and results in the formation of N-Acetyl-L-tyrosine and ethanol (B145695). The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

  • Oxidation: The phenol (B47542) group of the tyrosine moiety in NALT is susceptible to oxidation. This can be initiated by exposure to light, the presence of metal ions, or reactive oxygen species. Oxidation can lead to the formation of colored byproducts and a decrease in the potency of the solution.[1][2][3] One potential oxidation product is the dityrosine (B1219331) dimer, formed through the cross-linking of two tyrosine residues.[4]

Q2: What are the visible signs of NALT solution degradation?

A2: Degradation of your NALT solution may be indicated by several observable changes:

  • Precipitation: The hydrolysis product, N-Acetyl-L-tyrosine, has lower solubility in some solvents compared to the ethyl ester. Its formation can lead to the appearance of a precipitate in the solution.

  • Discoloration: Oxidative degradation of the tyrosine residue can result in the formation of colored impurities, causing the solution to develop a yellow or brownish tint.

  • Changes in pH: Hydrolysis of the ester bond releases N-Acetyl-L-tyrosine, which is acidic. This can lead to a decrease in the pH of an unbuffered solution over time.

Q3: What are the recommended storage conditions for NALT solutions to maximize shelf-life?

A3: To prolong the stability of your NALT solutions, it is crucial to adhere to the following storage recommendations:

  • Temperature: For short-term storage (up to one month), refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or -80°C is advisable.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the solution into single-use volumes before freezing.

  • Light Protection: Protect the solution from light by storing it in amber vials or by wrapping the container in aluminum foil. Light exposure can promote oxidative degradation of the tyrosine moiety.[1][2]

  • Inert Atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidation by displacing oxygen.

Troubleshooting Guides

Issue 1: Precipitation observed in the NALT solution upon storage.

Possible Cause: This is most likely due to the hydrolysis of NALT to N-Acetyl-L-tyrosine, which is less soluble.

Solutions:

  • pH Control:

    • Problem: The pH of your solution may be too high or too low, accelerating hydrolysis.

    • Recommendation: Prepare your NALT solution in a buffered system. A citrate (B86180) or acetate (B1210297) buffer in the pH range of 4-6 is generally recommended to minimize the rate of ester hydrolysis.

  • Solvent System:

    • Problem: The solvent system may not be optimal for the stability of the ester.

    • Recommendation: If your experimental design allows, consider using a co-solvent system. The addition of a non-aqueous, water-miscible solvent such as ethanol or propylene (B89431) glycol can reduce the water activity and slow down the rate of hydrolysis.

Issue 2: The NALT solution has developed a yellow or brown color.

Possible Cause: This discoloration is a common indicator of oxidation of the tyrosine residue.

Solutions:

  • Addition of Antioxidants:

    • Problem: The solution is being oxidized, likely due to dissolved oxygen or trace metal ion contamination.

    • Recommendation: Incorporate an antioxidant into your solution. Common choices for aqueous formulations include:

      • Ascorbic acid (Vitamin C): Typically used at concentrations of 0.01% to 0.1%.

      • Sodium metabisulfite: Effective at concentrations around 0.1%.

      • N-Acetylcysteine (NAC): Can also act as an antioxidant.

  • Use of Chelating Agents:

    • Problem: Trace metal ions (e.g., iron, copper) in your solvent or reagents can catalyze oxidative reactions.

    • Recommendation: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% to 0.05%) to sequester these metal ions and prevent them from participating in degradation reactions.

  • Proper Handling and Storage:

    • Problem: Exposure to light and oxygen is promoting oxidation.

    • Recommendation: Prepare the solution under subdued light and consider de-gassing the solvent before use. Always store the final solution in a light-protected container with minimal headspace.

Data Presentation

Table 1: Factors Influencing the Stability of this compound Solutions

ParameterEffect on StabilityRecommendation
pH Both acidic and alkaline pH increase the rate of hydrolysis. The minimum rate is typically observed in the slightly acidic range.Use a buffer system to maintain a pH between 4 and 6.
Temperature Higher temperatures significantly accelerate the rates of both hydrolysis and oxidation.Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Light Exposure to UV and visible light can initiate and accelerate the oxidation of the tyrosine moiety.Protect solutions from light at all times by using amber vials or other light-blocking containers.
Oxygen The presence of oxygen is a key factor in the oxidative degradation of the tyrosine residue.Minimize exposure to air. Consider purging with an inert gas for sensitive applications.
Metal Ions Trace amounts of metal ions can act as catalysts for oxidative degradation.Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mg/mL)

Materials:

  • This compound (NALT) powder

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Ascorbic Acid

  • Disodium (B8443419) EDTA

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.22 µm sterile filter

  • Sterile, amber glass vials

Procedure:

  • Buffer Preparation (0.1 M Citrate Buffer, pH 5.0): a. Prepare a 0.1 M solution of citric acid monohydrate in high-purity water. b. Prepare a 0.1 M solution of sodium citrate dihydrate in high-purity water. c. In a calibrated beaker, add the citric acid solution and slowly add the sodium citrate solution while monitoring the pH with a calibrated pH meter. d. Adjust the pH to 5.0 ± 0.05.

  • Preparation of the Stabilized NALT Solution: a. To the 0.1 M citrate buffer (pH 5.0), add ascorbic acid to a final concentration of 0.05% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v). Stir until fully dissolved. b. Slowly add the NALT powder to the stabilized buffer solution while stirring to achieve a final concentration of 10 mg/mL. c. Continue stirring until the NALT is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary. d. Once dissolved, allow the solution to cool to room temperature. e. Sterile filter the solution using a 0.22 µm filter into sterile, amber glass vials. f. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. g. Store the vials at -20°C for long-term storage.

Protocol 2: Stability Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating NALT from its primary degradation products (N-Acetyl-L-tyrosine and potential oxidation products).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of NALT in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the NALT solution to be tested with the mobile phase to fall within the linear range of the assay.

  • Forced Degradation Study (for method validation):

    • Acid Hydrolysis: Incubate a solution of NALT in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of NALT in 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of NALT with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of NALT at 80°C for 48 hours, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose a solution of NALT to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.

  • Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent NALT peak and from each other.

Visualizations

DegradationPathways NALT N-Acetyl-L-tyrosine Ethyl Ester Hydrolysis_Product N-Acetyl-L-tyrosine + Ethanol NALT->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidized Products (e.g., Dityrosine) NALT->Oxidation_Products Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Prep_Buffer Prepare Buffer (pH 4-6) Add_Stabilizers Add Antioxidants & Chelating Agents Prep_Buffer->Add_Stabilizers Dissolve_NALT Dissolve NALT Add_Stabilizers->Dissolve_NALT Filter Sterile Filter Dissolve_NALT->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C in the Dark Aliquot->Store HPLC Analyze by Stability- Indicating HPLC Store->HPLC Assess Assess Purity and Degradation HPLC->Assess

Caption: Workflow for preparing and storing stable NALT solutions.

TroubleshootingLogic Start Degradation Observed? Precipitate Precipitate? Start->Precipitate Yes Discoloration Discoloration? Start->Discoloration No Check_pH Check/Adjust pH to 4-6 Precipitate->Check_pH Yes Use_Cosolvent Consider Using a Co-solvent Precipitate->Use_Cosolvent If pH is optimal Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Discoloration->Add_Antioxidant Yes Add_Chelating_Agent Add Chelating Agent (e.g., EDTA) Discoloration->Add_Chelating_Agent Also consider Protect_From_Light Protect from Light and Oxygen Discoloration->Protect_From_Light And ensure

Caption: Troubleshooting decision tree for NALT solution degradation.

References

Interference of ATEE with other reagents in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-L-tyrosine ethyl ester (ATEE) in their assays.

Frequently Asked Questions (FAQs)

Q1: What is ATEE and what is it used for?

A1: ATEE, or this compound, is a chemical compound commonly used as a substrate for various enzymes, most notably chymotrypsin (B1334515). In the presence of chymotrypsin or other similar proteases and esterases, ATEE is hydrolyzed into N-Acetyl-L-tyrosine and ethanol. The progress of this reaction can be monitored, typically by measuring the increase in absorbance of N-Acetyl-L-tyrosine, to determine the enzymatic activity.

Q2: How is the activity of chymotrypsin measured using ATEE?

A2: The hydrolysis of ATEE by chymotrypsin results in the formation of N-Acetyl-L-tyrosine. This product has a different ultraviolet (UV) absorbance spectrum compared to the ATEE substrate. The enzymatic activity is typically quantified by monitoring the rate of increase in absorbance at a specific wavelength, usually around 237 nm.

Q3: Can I use ATEE to assay enzymes other than chymotrypsin?

A3: Yes, while ATEE is a classic substrate for chymotrypsin, it can also be used to assay other proteases and esterases that exhibit similar substrate specificity. However, the optimal assay conditions, such as pH and temperature, may vary depending on the enzyme being studied.

Q4: My ATEE solution is cloudy. Is it still usable?

A4: ATEE has limited solubility in aqueous buffers. It is often dissolved in an organic co-solvent, such as methanol (B129727) or ethanol, before being diluted into the final assay buffer. If your ATEE solution is cloudy, it may indicate that the compound has precipitated. It is recommended to prepare fresh ATEE solutions and ensure it is fully dissolved before use to guarantee accurate and reproducible results.

Troubleshooting Guide

Issue 1: No or Low Enzyme Activity Detected

If you are observing lower than expected or no enzymatic activity in your ATEE-based assay, consider the following potential causes and solutions.

Potential CauseRecommended Action
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of enzyme or a known positive control.
Incorrect Assay Buffer pH The optimal pH for chymotrypsin activity is typically around 7.8-8.0. Verify the pH of your buffer and adjust if necessary.
Presence of Enzyme Inhibitors Test compounds or contaminants in your sample may be inhibiting the enzyme. Known inhibitors of chymotrypsin include serine protease inhibitors like PMSF, chymostatin, and certain metal ions. If screening for inhibitors, this is the expected outcome. If not, consider sample purification.
Substrate Degradation Prepare fresh ATEE substrate solution for each experiment. Ensure the stock solution is stored appropriately.
Incorrect Wavelength Measurement Confirm that you are measuring the absorbance at the correct wavelength for N-Acetyl-L-tyrosine (around 237 nm).
Issue 2: High Background Signal or Apparent "Activity" in No-Enzyme Control

A high background signal can mask the true enzymatic activity. Here are common causes and how to address them.

Potential CauseRecommended Action
Spontaneous ATEE Hydrolysis At alkaline pH, ATEE can undergo slow, spontaneous hydrolysis. Run a "no-enzyme" blank control to measure the rate of spontaneous hydrolysis and subtract this from your enzyme-catalyzed reaction rate.
Spectroscopic Interference Test compounds may absorb light at the same wavelength as the product, N-Acetyl-L-tyrosine. To check for this, measure the absorbance of the compound in the assay buffer without the enzyme or ATEE.
Particulate Matter in Solution Undissolved ATEE or other components can cause light scattering, leading to artificially high absorbance readings. Ensure all solutions are clear and free of precipitates. Centrifuge or filter samples if necessary.
Contaminated Reagents Ensure all buffers and reagents are free from contamination that might contribute to the background signal.
Issue 3: Inconsistent or Irreproducible Results

Variability in your results can stem from several factors related to the assay setup and execution.

Potential CauseRecommended Action
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and substrate.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature. Ensure that all assay components are at the correct temperature and use a temperature-controlled plate reader or water bath.
Solvent Effects If using organic solvents to dissolve ATEE or test compounds, ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that inhibits the enzyme. High concentrations of DMSO, for example, can inhibit enzyme activity.
Assay Timing For kinetic assays, ensure that the timing of reagent addition and measurements is consistent for all samples.

Experimental Protocols

Standard Protocol for Chymotrypsin Activity Assay using ATEE

This protocol is a general guideline and may require optimization for specific experimental conditions.

Reagents:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.

  • ATEE Stock Solution: 10 mM ATEE in 100% methanol.

  • Chymotrypsin Stock Solution: 1 mg/mL chymotrypsin in 1 mM HCl. Dilute to the desired final concentration in Assay Buffer just before use.

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent 96-well plate or cuvette, add the following in order:

    • Assay Buffer

    • Test compound (or vehicle control)

    • Diluted chymotrypsin solution

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the ATEE stock solution to each well to achieve the desired final concentration (e.g., 0.5 mM).

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 237 nm over time using a spectrophotometer. Record data points every 30-60 seconds for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The enzymatic activity is proportional to this rate.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, ATEE, Enzyme) Plate Prepare Assay Plate (Add Buffer, Compound) Reagents->Plate AddEnzyme Add Enzyme Plate->AddEnzyme Equilibrate Equilibrate Temperature AddEnzyme->Equilibrate AddATEE Initiate with ATEE Equilibrate->AddATEE Measure Measure Absorbance (237 nm) AddATEE->Measure Analyze Calculate Reaction Rate Measure->Analyze

Caption: Standard workflow for an ATEE-based enzyme assay.

G cluster_inhibitors Points of Interference ATEE ATEE (Substrate) Reaction Hydrolysis ATEE->Reaction Chymotrypsin Chymotrypsin (Enzyme) Chymotrypsin->Reaction Product N-Acetyl-L-tyrosine (Product) Reaction->Product Inhibitor Enzyme Inhibitors (e.g., PMSF) Inhibitor->Chymotrypsin Blocks Active Site Compound Spectroscopic Interference (Colored/Fluorescent Compounds) Compound->Product Masks Absorbance Signal Solvent Solvent Effects (e.g., High % DMSO) Solvent->Chymotrypsin Denatures Enzyme

Caption: Potential points of interference in an ATEE assay.

G cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths Start Problem: Inaccurate/Inconsistent Results CheckControls Review Controls (No-Enzyme, Positive Control) Start->CheckControls CheckReagents Verify Reagent Preparation (Fresh ATEE, Buffer pH) Start->CheckReagents CheckSetup Confirm Assay Setup (Wavelength, Temperature) Start->CheckSetup LowActivity Low/No Activity? - Check Enzyme Viability - Test for Inhibitors CheckControls->LowActivity If Positive Control Fails HighBackground High Background? - Check for Spontaneous Hydrolysis - Screen for Compound Interference CheckControls->HighBackground If No-Enzyme Control is High PoorReproducibility Poor Reproducibility? - Verify Pipetting & Mixing - Check for Solvent Effects CheckSetup->PoorReproducibility If Setup is Variable

Caption: A logical troubleshooting workflow for ATEE assays.

Technical Support Center: Optimizing N-Acetyl-L-tyrosine Ethyl Ester (ATEE) Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-tyrosine ethyl ester (ATEE) enzymatic reactions. The primary focus is on optimizing the reaction pH for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic hydrolysis of this compound (ATEE)?

A1: The optimal pH for the hydrolysis of ATEE by chymotrypsin (B1334515), the most commonly used enzyme for this reaction, is in the range of 7.8 to 8.0.[1][2][3] Operating within this pH range ensures maximal enzyme activity.

Q2: Which enzyme is typically used for ATEE hydrolysis?

A2: α-Chymotrypsin is the standard enzyme used for catalyzing the hydrolysis of ATEE.[3][4]

Q3: Why is maintaining a constant pH crucial during the ATEE assay?

A3: The enzymatic activity of chymotrypsin is highly dependent on pH.[1][5] Deviations from the optimal pH can lead to a significant decrease in reaction velocity, and extreme pH values can cause irreversible denaturation of the enzyme.[1] The hydrolysis of ATEE produces N-Acetyl-L-tyrosine and ethanol (B145695), and the carboxylic acid product will lower the pH of the reaction mixture if not adequately buffered.

Q4: What are the common methods to monitor the ATEE hydrolysis reaction?

A4: Two common methods are:

  • Titrimetric Method: This method involves maintaining a constant pH by the controlled addition of a standardized base (e.g., NaOH) to neutralize the N-Acetyl-L-tyrosine produced. The rate of base addition is proportional to the reaction rate.[3]

  • Spectrophotometric Method: This method is typically used with substrates that produce a chromophoric product upon hydrolysis. For ATEE itself, this is less direct. However, related substrates like N-Benzoyl-L-tyrosine ethyl ester (BTEE) are often used in spectrophotometric assays where the change in absorbance at a specific wavelength (e.g., 256 nm) is monitored.[2]

Q5: What is the role of calcium chloride (CaCl2) in the reaction mixture?

A5: Calcium ions are known to enhance the stability of chymotrypsin, protecting it from autolysis (self-digestion).[6] Including CaCl2 in the reaction buffer is recommended, especially for prolonged incubations.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Incorrect pH of the reaction buffer. Verify the pH of your buffer using a calibrated pH meter. Adjust to the optimal range of 7.8-8.0 for chymotrypsin.[1][2][3]
Sub-optimal temperature. Ensure the reaction is carried out at the recommended temperature, typically 25°C or 30°C.[2][3]
Enzyme instability or degradation. Prepare fresh enzyme solutions. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Consider adding CaCl2 to the buffer to improve stability.[6]
ATEE substrate degradation. Prepare ATEE solution fresh, as it can be susceptible to hydrolysis, especially at non-neutral pH.
Presence of inhibitors in the sample or reagents. Ensure all reagents are of high purity. If testing samples, consider potential inhibitory compounds and run appropriate controls.
Inconsistent or Non-Reproducible Results Fluctuating pH during the reaction. Use a buffer with sufficient buffering capacity for the amount of acid produced. For titrimetric assays, ensure the pH is constantly maintained.
Inaccurate pipetting of enzyme or substrate. Use calibrated pipettes and ensure thorough mixing of the reaction components.
Variability in enzyme stock activity. Perform an activity assay on your enzyme stock before starting a new set of experiments.
High Background Signal (Spectrophotometric Assays) Spontaneous hydrolysis of the substrate. Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. This is more critical at pH values significantly deviating from neutral.
Interfering substances in the sample. Run a sample blank (sample without enzyme) to check for any background absorbance.
Rapid Drop in Reaction Rate Substrate depletion. Ensure the initial substrate concentration is not limiting. If it is, you may be observing the reaction approaching completion.
Enzyme inactivation. This can occur due to pH shifts, temperature instability, or autolysis. Re-evaluate the buffering capacity and consider the addition of CaCl2.

Experimental Protocols

Determining the Optimal pH for ATEE Hydrolysis by Chymotrypsin (Titrimetric Method)

This protocol outlines a method to determine the optimal pH for chymotrypsin activity using ATEE as the substrate.

1. Materials and Reagents:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (ATEE)

  • A series of buffers (e.g., Tris-HCl, Phosphate) covering a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 7.8, 8.0, 8.5, 9.0)

  • Calcium Chloride (CaCl2) solution (e.g., 1 M)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.01 M)

  • pH meter and electrode

  • Stirred reaction vessel with temperature control

  • Burette or automated titrator

2. Procedure:

  • Prepare Reaction Buffers: Prepare a series of buffers at the desired pH values, each containing a final concentration of 10 mM CaCl2.

  • Prepare ATEE Stock Solution: Dissolve ATEE in a suitable solvent (e.g., ethanol or methanol) to prepare a concentrated stock solution.

  • Prepare Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to ensure stability. Keep on ice.

  • Set up the Reaction:

    • In the reaction vessel, add a defined volume of the chosen pH buffer.

    • Add the ATEE stock solution to achieve the desired final concentration.

    • Equilibrate the solution to the desired temperature (e.g., 25°C) with constant stirring.

  • Initiate the Reaction:

    • Add a small, defined volume of the chymotrypsin stock solution to the reaction vessel to start the reaction.

  • Monitor and Maintain pH:

    • Immediately begin monitoring the pH. As the reaction proceeds and N-Acetyl-L-tyrosine is produced, the pH will drop.

    • Maintain the initial pH by adding the standardized NaOH solution from the burette. Record the volume of NaOH added over time.

  • Calculate Reaction Rate: The rate of the enzymatic reaction is proportional to the rate of NaOH addition required to maintain a constant pH.

  • Repeat for Different pH Values: Repeat steps 4-7 for each buffer in the pH series.

  • Data Analysis: Plot the reaction rate as a function of pH to determine the optimal pH for chymotrypsin activity with ATEE.

Quantitative Data Summary

The optimal conditions for ATEE hydrolysis by chymotrypsin are summarized in the table below. Note that specific concentrations and conditions may need to be optimized for individual experimental setups.

Parameter Recommended Value/Range Reference(s)
Enzyme α-Chymotrypsin[3][4]
Substrate This compound (ATEE)[3]
Optimal pH 7.8 - 8.0[1][2][3]
Temperature 25°C - 30°C[2][3]
Buffer Tris-HCl or Phosphate[2]
Additive Calcium Chloride (CaCl2) for stability[6]

Visualizations

Experimental Workflow for Determining Optimal pH

The following diagram illustrates the workflow for determining the optimal pH for the enzymatic hydrolysis of ATEE.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Data Analysis prep_buffers Prepare Buffers at Various pH Values setup Set up Reaction Vessel with Buffer and ATEE prep_buffers->setup prep_atee Prepare ATEE Stock Solution prep_atee->setup prep_enzyme Prepare Chymotrypsin Stock Solution initiate Initiate Reaction with Chymotrypsin prep_enzyme->initiate equilibrate Equilibrate to Desired Temperature setup->equilibrate equilibrate->initiate monitor Monitor and Maintain pH with NaOH initiate->monitor calculate Calculate Reaction Rate monitor->calculate repeat_exp Repeat for Each pH calculate->repeat_exp repeat_exp->setup Loop plot Plot Reaction Rate vs. pH repeat_exp->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for Optimal pH Determination.

Logical Relationship for Troubleshooting Low Enzyme Activity

This diagram outlines the logical steps to troubleshoot low or no enzyme activity in an ATEE hydrolysis assay.

TroubleshootingWorkflow start Start: Low/No Enzyme Activity check_ph Check Buffer pH (7.8-8.0?) start->check_ph check_temp Check Temperature (25-30°C?) check_ph->check_temp No adjust_ph Adjust pH check_ph->adjust_ph Yes check_enzyme Check Enzyme (Fresh? Stored Properly?) check_temp->check_enzyme No adjust_temp Adjust Temperature check_temp->adjust_temp Yes check_substrate Check ATEE (Freshly Prepared?) check_enzyme->check_substrate No new_enzyme Prepare Fresh Enzyme check_enzyme->new_enzyme Yes check_inhibitors Check for Inhibitors (Run Controls) check_substrate->check_inhibitors No new_substrate Prepare Fresh ATEE check_substrate->new_substrate Yes purify_sample Purify Sample/Reagents check_inhibitors->purify_sample Yes success Problem Resolved check_inhibitors->success No adjust_ph->success adjust_temp->success new_enzyme->success new_substrate->success purify_sample->success

Caption: Troubleshooting Low Enzyme Activity.

References

Troubleshooting inconsistent results with ATEE substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tyrosine ethyl ester (ATEE), a widely used substrate for the assay of chymotrypsin (B1334515) and other proteolytic enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ATEE and what is it used for?

ATEE (this compound) is a synthetic substrate used to measure the enzymatic activity of proteases, most notably chymotrypsin. The enzyme catalyzes the hydrolysis of the ester bond in ATEE, yielding N-Acetyl-L-tyrosine and ethanol. The rate of this reaction can be monitored to determine the enzyme's activity.

Q2: How should ATEE be prepared and stored?

ATEE powder should be stored in a cool, dry place. For assays, it is typically dissolved in a 50% (w/w) methanol (B129727) solution to create a stock solution.[1] It is important to note that ATEE has limited solubility in aqueous solutions. Stock solutions should be prepared fresh when possible, and refrigerated for short-term storage. Long-term storage of ATEE in solution is not recommended due to the potential for spontaneous hydrolysis, especially at non-neutral pH.

Q3: What are the common methods for measuring ATEE hydrolysis?

There are two primary methods for measuring the rate of ATEE hydrolysis:

  • Titrimetric Method: This method involves maintaining a constant pH in the reaction mixture by titrating the N-acetyl-L-tyrosine product with a standardized base (e.g., NaOH). The rate of base addition is proportional to the rate of the enzymatic reaction.[1]

  • Spectrophotometric Method: This method is not as common for ATEE as it is for other substrates like BTEE (N-Benzoyl-L-tyrosine ethyl ester). However, changes in absorbance in the UV spectrum due to the hydrolysis of the ester bond can potentially be monitored. Spectrophotometric methods are generally considered quicker and can be more sensitive than titrimetric methods.[2][3]

Troubleshooting Inconsistent Results

Inconsistent results in ATEE-based enzyme assays can arise from a variety of factors, from reagent preparation to experimental conditions. The following guides address specific issues you may encounter.

Issue 1: High Background Signal or Apparent "Enzyme-Independent" Hydrolysis

Symptoms:

  • Control wells (without enzyme) show a significant increase in signal over time.

  • The reaction appears to start before the enzyme is added.

Potential Causes & Solutions:

Potential CauseRecommended Action
Spontaneous Hydrolysis of ATEE ATEE can hydrolyze spontaneously, especially at alkaline pH. The rate of ester hydrolysis increases with higher pH.[4][5] Prepare ATEE solutions fresh and use a buffer at the optimal pH for the enzyme, not excessively alkaline.
Contaminated Reagents Buffers or other reagents may be contaminated with proteases or other substances that can cause ATEE hydrolysis. Use fresh, high-purity reagents and dedicated sterile labware.
Sub-optimal Blocking In plate-based assays, insufficient blocking can lead to non-specific binding of reagents. Increase the concentration or incubation time of your blocking agent.[6]
Issue 2: Low or No Enzyme Activity

Symptoms:

  • Little to no change in signal after adding the enzyme.

  • Reaction rate is much lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control.
Incorrect Assay Conditions Enzyme activity is highly sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for your enzyme (typically pH 7.8-8.0 for chymotrypsin) and the reaction is run at the recommended temperature (e.g., 30°C).[1]
Presence of Inhibitors Your sample or reagents may contain enzyme inhibitors. For example, some heavy metals and organophosphorus compounds can inhibit chymotrypsin. Run a control with a known amount of pure enzyme to test for inhibition.
Substrate Concentration Too Low If the ATEE concentration is well below the Michaelis constant (Km) of the enzyme, the reaction rate will be suboptimal. Ensure the substrate concentration is appropriate for the enzyme being used.
Issue 3: High Variability Between Replicates (Poor Precision)

Symptoms:

  • Significant differences in readings between identical wells or tubes.

  • High coefficient of variation (CV) for intra-assay replicates. Intra-assay CVs should ideally be less than 10%.[7]

Potential Causes & Solutions:

Potential CauseRecommended Action
Pipetting Errors Inaccurate or inconsistent pipetting can lead to large variations. Use calibrated pipettes and proper pipetting techniques. For plate-based assays, prepare a master mix of reagents to add to all wells.
Inconsistent Temperature Temperature fluctuations across a microplate can cause variability in enzyme activity. Ensure the plate is evenly incubated and brought to the reaction temperature before starting the assay.
ATEE Solubility Issues If ATEE is not fully dissolved, the substrate concentration will vary between samples. Ensure the ATEE stock solution is clear and well-mixed before use. If working with a suspension, ensure it is uniformly mixed before each pipetting step.[8]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reactants and alter results. To mitigate this, avoid using the outer wells or fill them with buffer/water.

Experimental Protocols

Protocol for Preparing ATEE Stock Solution
  • Prepare a 50% (w/w) Methanol Solution: Mix equal weights of absolute methanol and deionized water.

  • Dissolve ATEE: Weigh the required amount of ATEE powder and dissolve it in the 50% methanol solution to the desired stock concentration (e.g., 50 mM).[1]

  • Ensure Complete Dissolution: Vortex the solution until the ATEE is completely dissolved.

  • Storage: Use the solution immediately or store at 2-8°C for a short period. It is highly recommended to prepare this solution fresh for each experiment.

Protocol for a Standard Chymotrypsin Assay (Titrimetric Method)

This protocol is based on a standard procedure for insoluble chymotrypsin.[1]

  • Reagent Preparation:

    • ATEE Stock Solution (50 mM in 50% methanol)

    • Calcium Chloride (CaCl2) Solution (500 mM)

    • Standardized Sodium Hydroxide (NaOH) Solution (100 mM)

    • Deionized Water

    • Insoluble α-Chymotrypsin

  • Reaction Setup:

    • In a reaction vessel, combine deionized water (6.00 ml) and CaCl2 solution (2.00 ml).

    • Add a pre-weighed amount of insoluble chymotrypsin (5-10 mg).

    • Mix by swirling and adjust the pH to 8.4 with the NaOH solution.

    • Equilibrate the mixture to 30°C.

  • Initiate the Reaction:

    • Add the ATEE stock solution (2.00 ml) to the reaction vessel and mix by swirling.

    • Start timing the reaction when the pH drops to 8.0.

  • Data Collection:

    • Maintain the pH at 8.0 by adding small, recorded volumes of the standardized NaOH solution.

    • Record the volume of NaOH added and the time elapsed for 1-5 minutes.

  • Calculate Activity: The enzyme activity is calculated based on the rate of NaOH addition required to neutralize the N-acetyl-L-tyrosine produced.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Inconsistent ATEE Assay Results

The following diagram outlines a logical workflow for troubleshooting common issues with ATEE assays.

G start Inconsistent ATEE Assay Results check_background High Background Signal? start->check_background bg_cause1 Spontaneous Hydrolysis of ATEE check_background->bg_cause1 Yes bg_cause2 Reagent Contamination check_background->bg_cause2 Yes check_activity Low or No Activity? check_background->check_activity No bg_sol1 Prepare fresh ATEE solution Use optimal, not excessively alkaline, pH bg_cause1->bg_sol1 end Consistent Results bg_sol1->end bg_sol2 Use fresh, high-purity reagents and sterile labware bg_cause2->bg_sol2 bg_sol2->end act_cause1 Inactive Enzyme check_activity->act_cause1 Yes act_cause2 Incorrect Assay Conditions (pH, Temp) check_activity->act_cause2 Yes act_cause3 Presence of Inhibitors check_activity->act_cause3 Yes check_variability High Variability? check_activity->check_variability No act_sol1 Check enzyme storage and handling Run positive control act_cause1->act_sol1 act_sol1->end act_sol2 Verify buffer pH and incubation temperature act_cause2->act_sol2 act_sol2->end act_sol3 Test for inhibition with pure enzyme control act_cause3->act_sol3 act_sol3->end var_cause1 Pipetting Errors check_variability->var_cause1 Yes var_cause2 Temperature Fluctuations check_variability->var_cause2 Yes var_cause3 ATEE Solubility Issues check_variability->var_cause3 Yes check_variability->end No var_sol1 Use calibrated pipettes and master mixes var_cause1->var_sol1 var_sol1->end var_sol2 Ensure uniform incubation and pre-warm plates var_cause2->var_sol2 var_sol2->end var_sol3 Ensure complete dissolution or uniform suspension var_cause3->var_sol3 var_sol3->end

Caption: A troubleshooting workflow for inconsistent ATEE assay results.

ATEE Enzymatic Hydrolysis Pathway

This diagram illustrates the enzymatic hydrolysis of ATEE by chymotrypsin and highlights key factors that can influence the reaction rate.

G cluster_reaction Enzymatic Reaction cluster_factors Influencing Factors ATEE ATEE (Substrate) ES_Complex Enzyme-Substrate Complex ATEE->ES_Complex Enzyme Chymotrypsin (Enzyme) Enzyme->ES_Complex Products N-Acetyl-L-tyrosine + Ethanol (Products) ES_Complex->Products Products->Enzyme pH pH pH->ES_Complex affects activity Temp Temperature Temp->ES_Complex affects activity & stability Inhibitors Inhibitors Inhibitors->Enzyme reduce activity Substrate_Conc [Substrate] Substrate_Conc->ES_Complex affects rate

Caption: Factors influencing the enzymatic hydrolysis of ATEE.

References

N-Acetyl-L-tyrosine Ethyl Ester Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of N-Acetyl-L-tyrosine ethyl ester. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is typically a white to off-white crystalline powder or solid.[1][2][3] It exists as a monohydrate and is a derivative of the amino acid L-tyrosine.[2][3][4] Key properties are summarized in the table below.

Q2: In which solvents is this compound soluble?

A2: The compound is reported to be soluble in water and ethanol.[2][5] This solubility is crucial for selecting an appropriate solvent system for crystallization. Specific solubility data found in the literature is presented in the data section.

Q3: What are the most common issues encountered during the crystallization of this compound?

A3: Researchers may face several challenges, including the formation of an oil instead of solid crystals ("oiling out"), failure of crystals to form, or the growth of fine, needle-like crystals that are difficult to handle and filter.[6] The presence of impurities, such as O,N-diacetyl-L-tyrosine, can significantly hinder or prevent crystallization.[7]

Q4: What is a typical melting point for this compound monohydrate?

A4: The reported melting point generally falls within the range of 74°C to 84°C.[1][2][8] A broad melting range can be an indication of impurities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound monohydrate.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₇NO₄·H₂O[2][3]
Molecular Weight269.29 g/mol [1][2][3]
AppearanceWhite crystalline powder[2][3]
Melting Point74 - 84 °C[1][2][8]
Optical Rotation [α]²⁰_D_+22° to +24° (c=1 in ethanol)[2]

Table 2: Solubility Data

SolventSolubilityTemperature (°C)Source(s)
Water3.48 g/L28 °C[9]
Ethanol50 mg/mL (freely soluble)Not Specified[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during crystallization experiments.

Problem: No crystals form, even after cooling.

  • Possible Cause 1: Solution is too dilute. The concentration of the compound may be below its saturation point at the given temperature.

    • Solution: Concentrate the solution by slowly evaporating the solvent. This can be done by leaving the container partially open in a fume hood or by using a rotary evaporator. Be cautious not to evaporate to dryness, which would result in an amorphous solid.

  • Possible Cause 2: Supersaturation has not been achieved. The solution may need an energy barrier to be overcome for nucleation to begin.

    • Solution 1 (Scratching): Gently scratch the inside wall of the glass container at the meniscus with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2 (Seeding): If available, add a single, tiny crystal of this compound to the solution. This "seed crystal" will act as a template for further crystal growth.

Problem: The compound separates as an oil ("oiling out") instead of forming crystals.

  • Possible Cause 1: High level of impurities. Impurities can disrupt the formation of a crystal lattice, leading to an amorphous, oily phase.[7]

    • Solution: Purify the crude material before crystallization using a technique like column chromatography.

  • Possible Cause 2: Solution is too concentrated or cooled too quickly. The compound may be coming out of solution faster than it can organize into a crystal lattice, especially if its melting point is below the temperature of the solution.

    • Solution 1: Add a small amount of warm solvent to dissolve the oil, then allow the solution to cool much more slowly. Insulating the container can help achieve a slower cooling rate.

    • Solution 2: Try a different solvent system. Using a solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can sometimes prevent oiling out.

Problem: The resulting crystals are very small or needle-like.

  • Possible Cause: Rapid nucleation and crystal growth. This is often caused by high levels of supersaturation or rapid cooling. Needle-like morphologies can be inherent to the compound's crystal structure but can be influenced by solvent choice.[6]

    • Solution 1 (Slower Cooling): Decrease the rate of cooling to allow fewer, larger crystals to form. Place the crystallization vessel in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).

    • Solution 2 (Solvent System): Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can influence the final crystal habit.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G start Start: Dissolved Solute in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: High-Quality Crystals Formed observe->crystals Crystals oil Problem: Compound Oiled Out observe->oil Oil no_xtal Problem: No Crystals Formed observe->no_xtal Clear Solution reheat Reheat & Add Solvent, Cool Slower oil->reheat try_solvent Try Different Solvent System oil->try_solvent purify Consider Further Purification of Starting Material oil->purify concentrate Concentrate Solution (Slow Evaporation) no_xtal->concentrate induce Induce Nucleation (Scratch or Seed) no_xtal->induce no_xtal->purify reheat->cool try_solvent->start concentrate->cool induce->cool

Caption: Troubleshooting flowchart for crystallization experiments.

Experimental Protocols

Here are detailed methodologies for common crystallization techniques that can be adapted for this compound based on its known solubility.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol or Water)

This is the most common method and is suitable for compounds that are significantly more soluble in a hot solvent than in a cold one.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimum amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be slowed further by placing the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals. A patent for the synthesis of this compound mentions drying under vacuum at a temperature between 30-60°C.[10]

Protocol 2: Antisolvent Crystallization

This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"), and both solvents are miscible.

  • Dissolution: Dissolve the crude material in the minimum amount of a solvent in which it is highly soluble (e.g., ethanol).

  • Antisolvent Addition: Slowly add a miscible antisolvent in which the compound is insoluble (e.g., petroleum ether or hexane) dropwise to the stirred solution at room temperature.

  • Nucleation: Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of precipitation or nucleation.

  • Crystal Growth: If the solution remains turbid, add a few drops of the primary solvent to redissolve the precipitate and then allow the sealed container to stand undisturbed. Crystals should form slowly over time.

  • Isolation and Drying: Collect, wash (with the antisolvent), and dry the crystals as described in Protocol 1.

General Crystallization Workflow Diagram

The following diagram outlines the general steps involved in a typical recrystallization experiment.

G cluster_0 Preparation cluster_1 Crystal Growth cluster_2 Isolation & Analysis a Select Appropriate Solvent System b Dissolve Crude Compound in Minimum Hot Solvent a->b c Hot Filter to Remove Insoluble Impurities b->c d Allow Solution to Cool Slowly c->d e Induce Crystallization (if necessary) d->e f Cool in Ice Bath to Maximize Yield e->f g Collect Crystals via Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Crystals Under Vacuum h->i

Caption: Standard experimental workflow for recrystallization.

References

ATEE assay variability and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and reduce variability in the Acetylthiocholine (B1193921) (ATEE) assay.

Frequently Asked Questions (FAQs)

Q1: What is ATEE assay variability and why is it a major concern? ATEE assay variability refers to the differences or spread in measurements observed across replicate samples, experiments, or laboratories.[1] It is a significant concern because high variability can obscure the true biological effects of test compounds, lead to erroneous conclusions, and compromise the reproducibility of the assay.[2][3] Controlling variability is essential for generating reliable and accurate data in drug discovery and development.[4]

Q2: What are the primary sources of variability in an ATEE assay? Sources of variability can be broadly categorized as biological or technical. Biological sources include inherent differences in cell lines, cell health, and passage number.[1][5] Technical sources are more common and include procedural inconsistencies (e.g., pipetting, mixing, timing), reagent quality and stability, environmental factors (e.g., temperature fluctuations), and instrument performance.[6][7] Studies have shown that the within-laboratory component of variance is often greater than the between-laboratory component, with long-term procedural drift being a major contributor.[8]

Q3: How can I distinguish between random and systematic error in my assay? Random error, or imprecision, results from chance variations and is typically observed as scatter in data points around the average (e.g., inconsistent results between replicates).[7][9] It can be minimized by refining techniques and increasing the number of replicates. Systematic error, or bias, is a consistent, repeatable error that causes measurements to be consistently higher or lower than the true value (e.g., a miscalibrated pipette or a degrading reagent causing a consistent shift in results over time).[9] Analyzing control charts and comparing results to a known standard can help identify systematic errors.

Q4: What is an acceptable level of variability for an ATEE assay? The acceptable level of variability, often expressed as the coefficient of variation (%CV), depends on the specific assay requirements and its application. For many cell-based or biochemical assays, a %CV ranging from 10% to 20% for replicates within an assay plate is often considered acceptable.[10] However, for high-throughput screening or assays intended for regulatory submission, a lower %CV (<15%) is typically desired. Each laboratory should establish its own acceptance criteria based on assay validation.[11]

Troubleshooting Guide

This guide addresses specific issues encountered during ATEE assays in a question-and-answer format.

Problem: High Variability Between Replicates

Q: My replicate wells show a high coefficient of variation (%CV > 20%). What are the likely causes and solutions? A: High variability between replicates is one of the most common issues and typically points to technical inconsistencies during the assay setup.[10]

Table 1: Troubleshooting High Replicate Variability

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and angle. Use multi-channel pipettes or automated liquid handlers for better consistency.[12][13]
Incomplete Mixing Gently mix the contents of each well after adding reagents, either by gentle swirling or multi-channel pipette mixing. Avoid splashing.[6][14]
Temperature Fluctuations Ensure all reagents and plates are equilibrated to the correct temperature before use. Use a temperature-controlled incubator and avoid opening the door frequently.[14][15]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating groups to prevent settling.[10][14]
Edge Effects Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity across the plate.[14][16]

Problem: Weak or No Signal

Q: I am getting no signal, or the signal is very weak, even in my positive control wells. What went wrong? A: A complete lack of signal often points to a critical failure in one of the assay's core components or steps.

Table 2: Troubleshooting Weak or No Signal

Potential Cause Recommended Solution
Inactive Enzyme or Reagents Use a fresh batch of enzyme and ensure it has been stored correctly. Prepare fresh substrate and DTNB (Ellman's reagent) solutions, as they can degrade over time.[13][14]
Incorrect Substrate Confirm that acetylthiocholine is being used as the substrate, not acetylcholine.[14]
Omission of a Key Reagent Carefully review the protocol to ensure all reagents were added in the correct order and volume.[15]
Inadequate Incubation Time Ensure the incubation time is sufficient for signal development. This may need to be optimized for your specific system.[13][15]
Incorrect Plate Reader Settings Verify that the plate reader is set to the correct wavelength for the chromophore being measured (e.g., ~412 nm for the DTNB product).[15]

Problem: High Background Signal

Q: The absorbance in my negative control or blank wells is excessively high. How can I reduce the background? A: High background can mask the true signal from the enzymatic reaction and reduce the dynamic range of the assay.

Table 3: Troubleshooting High Background Signal

Potential Cause Recommended Solution
Spontaneous Substrate Hydrolysis Run a blank control containing the substrate and buffer but no enzyme. Subtract the rate of this non-enzymatic hydrolysis from your sample values.[14]
Reagent Contamination Use fresh, high-purity reagents and sterile water to prepare buffers. Ensure buffers are not contaminated with bacteria or reducing agents.[15][17]
Insufficient Washing If your assay involves wash steps, ensure they are performed thoroughly to remove all unbound reagents. Increase the number of wash cycles if necessary.[12][17]
Light Exposure Some reagents are light-sensitive. Protect them from light during storage and incubation to prevent degradation and background signal generation.[17]

Experimental Protocols

Protocol 1: General Enzyme-Based ATEE Assay (Adapted from Ellman's Method)

This protocol provides a standard methodology for measuring acetylcholinesterase (AChE) activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Reagent: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • ATEE Substrate: Prepare a 75 mM solution of acetylthiocholine iodide in deionized water.

    • Enzyme Solution: Prepare a working solution of AChE in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilution (or vehicle for control) to each well.

    • Add 50 µL of the AChE enzyme solution to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add 125 µL of the DTNB reagent to each well.

    • Initiate the reaction by adding 25 µL of the ATEE substrate to each well.

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Normalize the activity to the control wells to determine the percentage of inhibition.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Validating a New Reagent Lot

To reduce long-term variability, new lots of critical reagents (e.g., enzyme, substrate) must be validated.

  • Objective: To ensure the new reagent lot provides results comparable to the old lot.

  • Procedure:

    • Prepare two sets of assay plates in parallel. One set will use the current, qualified reagent lot ("Old Lot"), and the other will use the "New Lot."

    • On each plate, run a full dose-response curve of a known reference inhibitor (positive control) and a negative control.

    • Run at least three replicates for each condition.

  • Acceptance Criteria:

    • The IC50 value of the reference inhibitor obtained with the New Lot should be within a pre-defined range (e.g., ± 2-fold) of the IC50 obtained with the Old Lot.

    • The signal-to-background ratio and Z'-factor for both lots should meet the established quality control metrics for the assay.

Visualizations

Caption: Workflow highlighting key steps in the ATEE assay where variability can be introduced.

// Nodes Start [label="High Assay Variability\n(e.g., CV% > 20%)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replicate_Var [label="High variability\nwithin plate?", shape=diamond, style="filled", fillcolor="#FBBC05"]; Experiment_Var [label="High variability\nbetween plates/days?", shape=diamond, style="filled", fillcolor="#FBBC05"];

// Replicate Variability Path Pipetting [label="Check Pipette Calibration\n& Technique", shape=box, style="filled", fillcolor="#F1F3F4"]; Mixing [label="Ensure Thorough Mixing", shape=box, style="filled", fillcolor="#F1F3F4"]; Edge_Effects [label="Mitigate Edge Effects\n(e.g., avoid outer wells)", shape=box, style="filled", fillcolor="#F1F3F4"];

// Experiment Variability Path Reagents [label="Validate New Reagent Lots", shape=box, style="filled", fillcolor="#F1F3F4"]; SOP [label="Adhere Strictly to SOPs", shape=box, style="filled", fillcolor="#F1F3F4"]; Cells [label="Monitor Cell Health\n& Passage Number", shape=box, style="filled", fillcolor="#F1F3F4"];

// Connections Start -> Replicate_Var; Start -> Experiment_Var [style=dashed];

Replicate_Var -> Pipetting [label="Yes"]; Pipetting -> Mixing; Mixing -> Edge_Effects;

Replicate_Var -> Experiment_Var [label="No"];

Experiment_Var -> Reagents [label="Yes"]; Reagents -> SOP; SOP -> Cells; } }

Caption: A decision tree to systematically troubleshoot sources of ATEE assay variability.

// Central Node Total_Var [label="Total Assay\nVariability", shape=doublecircle, fillcolor="#EA4335"];

// Main Categories Procedural [label="Procedural", fillcolor="#4285F4"]; Reagent [label="Reagent-Related", fillcolor="#FBBC05", fontcolor="#202124"]; Biological [label="Biological", fillcolor="#34A853"]; Instrumental [label="Instrumental", fillcolor="#5F6368"];

// Sub-nodes (Specific Examples) - with contrasting font colors node [shape=box, style="rounded,filled", fontcolor="#202124", fontsize=10]; Pipetting [label="Pipetting", fillcolor="#F1F3F4"]; Timing [label="Timing", fillcolor="#F1F3F4"]; Mixing [label="Mixing", fillcolor="#F1F3F4"];

Lot_Var [label="Lot Variation", fillcolor="#F1F3F4"]; Stability [label="Stability", fillcolor="#F1F3F4"];

Cell_Health [label="Cell Health", fillcolor="#F1F3F4"]; Passage [label="Passage No.", fillcolor="#F1F3F4"];

Calibration [label="Calibration", fillcolor="#F1F3F4"]; Reader [label="Plate Reader", fillcolor="#F1F3F4"];

// Connections Total_Var -> {Procedural, Reagent, Biological, Instrumental};

Procedural -> {Pipetting, Timing, Mixing}; Reagent -> {Lot_Var, Stability}; Biological -> {Cell_Health, Passage}; Instrumental -> {Calibration, Reader}; } }

Caption: Logical diagram showing the relationship between sources of assay variability.

References

Challenges in the large-scale synthesis of N-Acetyl-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of N-Acetyl-L-tyrosine Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: The most prevalent and scalable method involves a two-step process. The first step is the N-acetylation of L-tyrosine using acetic anhydride (B1165640) in an alkaline aqueous medium to form N-Acetyl-L-tyrosine. The second step is the esterification of the carboxylic acid group with ethanol (B145695), often catalyzed by an acid catalyst like thionyl chloride or by forming an acid chloride intermediate.[1]

Q2: What are the critical parameters to control during the N-acetylation of L-tyrosine?

A2: To ensure high yield and purity of the intermediate, N-Acetyl-L-tyrosine, it is crucial to control the reaction temperature, pH, and the molar ratio of acetic anhydride to L-tyrosine.[2] Maintaining a slightly alkaline pH (around 8-10) during the addition of acetic anhydride helps to minimize the formation of the O,N-diacetylated impurity.[2]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant decrease in the starting material (N-Acetyl-L-tyrosine) and the appearance of the product spot/peak (this compound) with a higher Rf value on TLC indicates the reaction is proceeding.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available this compound typically has a purity of ≥98%, as determined by HPLC.[3][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete N-acetylation of L-tyrosine.Ensure complete dissolution of L-tyrosine in the alkaline medium before adding acetic anhydride. Maintain the pH between 8-10 during the acylation reaction.[2]
Incomplete esterification.Increase the reaction time or temperature for the esterification step. Ensure the use of anhydrous ethanol and an appropriate amount of catalyst (e.g., thionyl chloride).
Product loss during work-up and purification.Optimize extraction and crystallization solvents and volumes. Ensure complete precipitation of the product before filtration.
Product is an Oil or Fails to Crystallize Presence of O,N-diacetyl-L-tyrosine impurity.This impurity can inhibit crystallization.[2] Reduce the amount of acetic anhydride used during the acylation step (less than 2 molar equivalents). After the initial acylation, raise the pH to 10-12 to hydrolyze the O-acetyl group from the impurity.[2]
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvents that may act as an oiling agent.
Inappropriate crystallization solvent.Experiment with different solvent systems for crystallization. A common method is dissolution in a good solvent (e.g., ethanol, ethyl acetate) followed by the slow addition of an anti-solvent (e.g., water, hexanes).
Product has a Brownish or Yellow Tint Formation of colored impurities.The presence of the O,N-diacetyl-L-tyrosine impurity can contribute to a brownish-yellow appearance.[2]
Degradation of the product.Avoid excessive heating during reaction and purification steps.
Insufficient purification.Perform a decolorization step using activated carbon on a solution of the crude product before the final crystallization.[5]
Presence of Unreacted L-tyrosine in the Final Product Incomplete N-acetylation.As mentioned for low yield, ensure optimal conditions for the acylation reaction.
Inefficient purification.Introduce an extraction step with a solvent in which N-Acetyl-L-tyrosine is soluble, but L-tyrosine is not, such as ethanol. This can be performed on the crude N-Acetyl-L-tyrosine intermediate.[2]
Optical Purity Issues Racemization during the reaction.Long reaction times in the presence of acid or base can lead to the formation of optical isomers.[2] Minimize reaction times where possible and maintain controlled temperature and pH conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from methodologies aimed at minimizing impurity formation.[2][6]

  • Dissolution: Disperse 100 g of L-tyrosine in 200 mL of water in a suitable reaction vessel. Stir vigorously.

  • Basification: Slowly add a 30% sodium hydroxide (B78521) solution dropwise until the L-tyrosine is completely dissolved and the pH of the solution is approximately 12.

  • Acetylation: Cool the solution to 10-15°C. Begin the dropwise addition of 59.2 g of acetic anhydride. Simultaneously, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.

  • Impurity Hydrolysis: After the addition of acetic anhydride is complete, adjust the pH to 11.5 with 30% sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes. This step helps to hydrolyze any O,N-diacetyl-L-tyrosine impurity back to the desired N-acetylated product.

  • Acidification and Isolation: Cool the reaction mixture. Add hydrochloric acid to adjust the pH to approximately 1.7.

  • Concentration and Crystallization: Concentrate the solution under reduced pressure at 60-80°C until a solid precipitate forms. Cool the mixture to 4°C to ensure complete crystallization.

  • Filtration and Washing: Filter the crude N-Acetyl-L-tyrosine and wash the solid with cold water.

  • Purification (Optional but Recommended): The crude product can be further purified by slurrying in hot ethanol (e.g., 3 volumes at 60°C) to extract the N-Acetyl-L-tyrosine, leaving behind any unreacted L-tyrosine. The ethanol solution is then concentrated and the product recrystallized.[2]

Protocol 2: Esterification of N-Acetyl-L-tyrosine

This protocol is based on the esterification method using thionyl chloride.[1]

  • Suspension: In a reaction vessel equipped with a stirrer and a reflux condenser, suspend the dried N-Acetyl-L-tyrosine (from Protocol 1) in anhydrous ethanol. The amount of ethanol should be approximately 3-6 times the weight of the L-tyrosine used in the first step.

  • Catalyst Addition: Cool the suspension to 0-5°C. Slowly and carefully add thionyl chloride (approximately 0.6-1.7 times the weight of the initial L-tyrosine) to the stirred suspension. The temperature should be maintained below 60°C.

  • Reaction: After the addition is complete, stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Concentration: Once the reaction is complete, concentrate the reaction solution under reduced pressure to approximately 25-50% of its original volume.

  • Crystallization: Dilute the concentrated solution with water (to 3-6 times the concentrated volume) and cool to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at 30-60°C for 3-12 hours.[1]

Data Summary

Table 1: Reaction Conditions for N-Acetylation of L-tyrosine
ParameterEmbodiment 1[1]Embodiment 2[1]Optimized Method[2]
L-tyrosine 100 g100 g100 g
Acetic Anhydride 110 g230 g59.2 g
Base Sodium HydroxidePotassium HydroxideSodium Hydroxide
Initial pH 7.58~12
Reaction pH Not specifiedNot specified8-10
Temperature 20°C80°C60°C (during hydrolysis step)
Time 60 min30 min30 min (addition), 20 min (hydrolysis)
Yield HighHighHigh (with improved purity)
Table 2: Product Specifications
ParameterTypical ValueAnalysis Method
Appearance White to off-white crystalline powderVisual
Purity ≥98.0%HPLC[3]
Melting Point 79.0 to 83.0 °CMelting Point Apparatus[3]
Specific Rotation +20.0 to +24.0 deg (c=1, EtOH)Polarimeter[3]
Water Content 6.0 to 7.0 %Karl Fischer Titration

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: N-Acetylation cluster_esterification Step 2: Esterification cluster_purification Purification L_Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N-Acetyl-L-Tyrosine (Crude) L_Tyrosine->N_Acetyl_L_Tyrosine 1. Ac₂O, NaOH 2. HCl Acetic_Anhydride Acetic Anhydride NaOH NaOH (aq) Final_Product N-Acetyl-L-tyrosine Ethyl Ester (Pure) N_Acetyl_L_Tyrosine->Final_Product EtOH, SOCl₂ Crystallization Crystallization N_Acetyl_L_Tyrosine->Crystallization Purification Steps (e.g., Recrystallization, Decolorization) Ethanol Ethanol SOCl2 SOCl₂ Crystallization->Final_Product Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Impurity_Check Check for O,N-diacetyl impurity (TLC/HPLC) Start->Impurity_Check Crystallization_Issue Product is oily or does not crystallize Start->Crystallization_Issue Color_Issue Product is discolored (yellow/brown) Start->Color_Issue Impurity_Present Impurity Detected Impurity_Check->Impurity_Present Solution_Crystallization 1. Check for impurities 2. Use seed crystal 3. Change solvent system Crystallization_Issue->Solution_Crystallization Solution_Color 1. Decolorize with activated carbon 2. Avoid overheating Color_Issue->Solution_Color Solution_Impurity Reduce Ac₂O amount Add alkaline hydrolysis step (pH 11.5) Impurity_Present->Solution_Impurity Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Guide to ATEE and Other Chromogenic Protease Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biochemistry, drug discovery, and diagnostics, the accurate measurement of protease activity is paramount. Chromogenic substrates are invaluable tools for these assays, providing a straightforward, colorimetric readout of enzyme kinetics. This guide offers a detailed comparison of N-Acetyl-L-tyrosine ethyl ester (ATEE), a classic substrate for chymotrypsin-like proteases, with other common chromogenic alternatives. We will delve into their performance, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the optimal substrate for their specific needs.

Introduction to Protease Substrates

Proteases are enzymes that catalyze the breakdown of proteins via hydrolysis of peptide bonds. Their activity is fundamental to countless physiological processes, and their dysregulation is implicated in numerous diseases. Chromogenic substrates are synthetic molecules designed to mimic the natural cleavage sites of proteases. They consist of an amino acid or peptide sequence recognized by the protease, linked to a chromophore (a color-producing group). When the protease cleaves the substrate, the chromophore is released, resulting in a measurable color change that is directly proportional to the enzyme's activity.

ATEE is an ester substrate used for assaying chymotrypsin (B1334515) and other proteases like subtilisin.[1] Its hydrolysis by the enzyme releases N-acetyl-L-tyrosine and ethanol. While effective, the change in absorbance is monitored in the UV range, which can be a limitation. This guide compares ATEE with N-Benzoyl-L-tyrosine ethyl ester (BTEE), another ester substrate, and N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), a peptide-based substrate that releases a visible yellow chromophore, p-nitroaniline (pNA).[2][3]

Quantitative Performance Comparison

The efficiency of a protease substrate is determined by its kinetic parameters: the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is the most important measure of an enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for ATEE and its alternatives with bovine pancreatic α-chymotrypsin. It is crucial to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these values.

Table 1: Kinetic Parameters of α-Chymotrypsin with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental Conditions
ATEE (this compound)0.71932.8 x 10⁵pH 7.9, 25°C
BTEE (N-Benzoyl-L-tyrosine ethyl ester)0.01 - 0.120 - 402 x 10⁵ - 4 x 10⁶pH 7.8, 25°C, 0.1 M CaCl₂
Suc-AAPF-pNA 0.03 - 0.0963 - 770.9 x 10⁶ - 2.1 x 10⁶pH 7.8 - 8.0, 25°C

Data compiled from multiple sources and should be considered representative. Absolute values can vary with specific assay conditions.

Signaling Pathway: Activation of Chymotrypsin

Chymotrypsin is synthesized in the pancreas as an inactive zymogen called chymotrypsinogen to prevent unwanted digestion of the organ itself.[4] It is secreted into the small intestine where it is activated by another protease, trypsin. Trypsin cleaves a specific peptide bond in chymotrypsinogen, converting it into the active enzyme, π-chymotrypsin. This then undergoes autolysis to form the stable α-chymotrypsin, the primary active form. This activation cascade is a critical physiological control mechanism.

Chymotrypsin Activation Pathway Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin Cleavage Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Chymotrypsinogen Chymotrypsinogen (Inactive) Trypsin->Chymotrypsinogen pi_Chymotrypsin π-Chymotrypsin (Active) Chymotrypsinogen->pi_Chymotrypsin Cleavage alpha_Chymotrypsin α-Chymotrypsin (Stable & Active) pi_Chymotrypsin->alpha_Chymotrypsin Autolysis Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) Mix Mix Buffer & Substrate in Cuvette ReagentPrep->Mix InstrumentSetup Instrument Setup (Spectrophotometer: λ, Temp) InstrumentSetup->Mix Equilibrate Equilibrate (Temperature) Mix->Equilibrate AddEnzyme Add Enzyme (Initiate Reaction) Equilibrate->AddEnzyme Measure Measure Absorbance (Continuous/Endpoint) AddEnzyme->Measure CalcRate Calculate Initial Rate (ΔAbs/min) Measure->CalcRate PlotData Plot Data (e.g., Lineweaver-Burk) CalcRate->PlotData DetermineKinetics Determine Kinetic Parameters (Km, kcat) PlotData->DetermineKinetics

References

A Comprehensive Guide to the Validation of a New Enzyme Assay Using N-Acetyl-L-tyrosine ethyl ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

The validation of an enzyme assay is a critical process in drug development and research, ensuring that the method is reliable, reproducible, and suitable for its intended purpose. N-Acetyl-L-tyrosine ethyl ester (ATEE) is a widely used substrate for the characterization and quantification of various proteases and esterases, most notably chymotrypsin (B1334515). This guide provides an objective comparison of an ATEE-based assay with alternative methods, supported by experimental data and detailed protocols.

The validation process for analytical procedures is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines the necessary performance characteristics to be evaluated.[1][2] These include specificity, linearity, accuracy, precision, and robustness, ensuring the integrity of the data generated.[3][4]

Enzymatic Reaction with ATEE

ATEE serves as a substrate for enzymes like chymotrypsin, which catalyzes the hydrolysis of the ester bond. This reaction yields N-Acetyl-L-tyrosine and ethanol.[5][6] The rate of this reaction can be monitored using various detection methods, including titrimetric or photometric approaches.[5][6]

G cluster_reactants Reactants cluster_products Products ATEE N-Acetyl-L-tyrosine ethyl ester (ATEE) Enzyme α-Chymotrypsin ATEE->Enzyme H2O Water (H2O) H2O->Enzyme NAT N-Acetyl-L-tyrosine Ethanol Ethanol Enzyme->NAT Enzyme->Ethanol

Caption: Enzymatic hydrolysis of ATEE by α-Chymotrypsin.

Comparative Analysis of Substrates for Chymotrypsin Assays

While ATEE is a common substrate for chymotrypsin, other molecules such as N-Benzoyl-L-tyrosine ethyl ester (BTEE) are also frequently used.[7][8] The choice of substrate can significantly impact the kinetic parameters of the assay.

SubstrateEnzymeMichaelis Constant (Km)Catalytic Constant (kcat)Catalytic Efficiency (kcat/Km)
This compound (ATEE) α-Chymotrypsin0.23 - 2.6 mM[9]Data not readily availableData not readily available
N-Benzoyl-L-tyrosine ethyl ester (BTEE) α-Chymotrypsin~0.1 mM (Typical)Data not readily availableData not readily available

Note: Km values can vary based on experimental conditions such as pH, temperature, and buffer composition.[9] A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Validation Parameters for an ATEE-Based Chymotrypsin Assay

The validation of the ATEE assay involves a systematic evaluation of its performance characteristics to ensure it is fit for purpose.

Validation ParameterAcceptance CriteriaTypical Results for ATEE Assay
Specificity The assay should accurately measure chymotrypsin activity without interference from other components.High; ATEE is a specific substrate for chymotrypsin-like proteases.
Linearity A direct proportional relationship between enzyme concentration and reaction rate.R² > 0.99 over a defined concentration range.
Range The interval between the upper and lower concentrations of the enzyme that can be reliably determined.Typically spans a 5 to 10-fold concentration range.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability) Agreement between results of successive measurements under the same conditions (intra-assay).Relative Standard Deviation (RSD) ≤ 5%.
Precision (Intermediate) Agreement between results from the same sample tested on different days or by different analysts (inter-assay).Relative Standard Deviation (RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).RSD ≤ 15% for minor parameter changes.

Experimental Protocols

Titrimetric Assay for α-Chymotrypsin using ATEE

This method measures the production of N-Acetyl-L-tyrosine by titrating it with a standardized sodium hydroxide (B78521) (NaOH) solution to maintain a constant pH.[6]

Reagents:

  • ATEE Solution (10 mM): Dissolve this compound in 50% (w/w) methanol.[6]

  • Calcium Chloride (CaCl₂) Solution (100 mM): Dissolve CaCl₂ in deionized water.[6]

  • NaOH Solution (100 mM): Standardized sodium hydroxide solution.[6]

  • α-Chymotrypsin Solution: Prepare a solution of 5-10 mg of insoluble α-chymotrypsin in deionized water immediately before use.[6]

Procedure:

  • In a reaction vessel, combine 6.00 mL of deionized water and 2.00 mL of CaCl₂ solution.

  • Add 5-10 mg of the insoluble chymotrypsin enzyme.

  • Mix by swirling and adjust the pH to 8.4 with the NaOH solution.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding 2.00 mL of the ATEE solution.

  • Start timing when the pH of the reaction mixture reaches 8.0.

  • Maintain the pH at 8.0 for 1-5 minutes by adding small volumes of the standardized NaOH solution.

  • Record the volume of NaOH used and the time elapsed.

  • Calculate the enzyme activity, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of ATEE per minute at pH 8.0 and 30°C.[6]

Spectrophotometric Assay for α-Chymotrypsin using BTEE (Alternative Method)

This method is based on measuring the increase in absorbance at 256 nm, which results from the hydrolysis of BTEE.[10]

Reagents:

  • Buffer: 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride.[10]

  • BTEE Solution: 1.07 mM N-Benzoyl-L-tyrosine ethyl ester in 50% (w/w) methanol.[10]

  • Enzyme Diluent: 0.001 N HCl.[10]

  • α-Chymotrypsin Solution: Dissolve the enzyme at 1 mg/mL in the enzyme diluent and then further dilute to 10-30 µg/mL.[10]

Procedure:

  • Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

  • Pipette 2.8 mL of the buffer and 0.2 mL of the BTEE solution into a cuvette.

  • Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.

  • Add 0.1 mL of the diluted enzyme solution to the cuvette and mix.

  • Record the increase in absorbance at 256 nm for approximately 5 minutes.

  • Calculate the change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity, where one unit hydrolyzes one micromole of BTEE per minute at pH 7.8 and 25°C.[10]

Workflow for Enzyme Assay Validation

The validation of a new enzyme assay is a structured process that moves from development to routine application, ensuring the method's suitability at each stage.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_routine Phase 3: Routine Use & Lifecycle Dev Analytical Procedure Development ATP Define Analytical Target Profile (ATP) Dev->ATP Protocol Develop Validation Protocol ATP->Protocol ICH Q14 Execute Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine Sample Analysis Report->Routine ICH Q2(R2) LCM Lifecycle Management (Revalidation if changes occur) Routine->LCM

References

A Comparative Guide to L-tyrosine, N-Acetyl-L-tyrosine, and N-Acetyl-L-tyrosine Ethyl Ester Bioavailability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing cell culture media is paramount for robust and reproducible results. L-tyrosine, a crucial amino acid for protein synthesis and cellular metabolism, presents a challenge due to its low solubility in aqueous solutions. To overcome this, more soluble derivatives like N-Acetyl-L-tyrosine (NALT) and N-Acetyl-L-tyrosine ethyl ester (ATEE) have been developed. This guide provides an objective comparison of the bioavailability of these three compounds in a cell culture setting, supported by available data and a detailed experimental protocol to facilitate further research.

Cellular Uptake and Metabolism

L-tyrosine: As a naturally occurring amino acid, L-tyrosine is actively transported into cells by various amino acid transporter systems. Once inside the cell, it is readily available for protein synthesis and as a precursor for various metabolic pathways.

N-Acetyl-L-tyrosine (NALT): NALT is a more soluble derivative of L-tyrosine. The N-acetylation is believed to enhance its stability and solubility.[1] Theoretically, NALT is absorbed by cells and then intracellularly deacetylated by aminoacylases to yield L-tyrosine.[2] However, the efficiency of this conversion is a subject of debate. Some in vivo studies suggest that a significant portion of administered NALT is excreted unchanged, questioning its superiority as a bioavailable source of L-tyrosine.[3][4]

This compound (ATEE): ATEE is a further modification where the carboxyl group is protected by an ethyl ester. This modification is expected to increase its lipophilicity, potentially aiding in its passive diffusion across the cell membrane. For ATEE to become bioavailable as L-tyrosine, it must undergo a two-step enzymatic conversion. First, intracellular esterases would hydrolyze the ethyl ester to yield NALT.[5] Subsequently, NALT would be deacetylated by aminoacylases to release L-tyrosine.[2] There is a notable lack of direct experimental data on the cellular uptake and metabolic conversion rates of ATEE in the scientific literature.

Comparative Summary

The following table summarizes the key characteristics of L-tyrosine, NALT, and ATEE for cell culture applications.

FeatureL-tyrosineN-Acetyl-L-tyrosine (NALT)This compound (ATEE)
Solubility in Aqueous Media LowHigh[6]High
Proposed Cellular Uptake Mechanism Active transport via amino acid transportersPresumed passive diffusion and/or transportPresumed passive diffusion
Intracellular Conversion to L-tyrosine Not requiredOne-step (deacetylation)[1]Two-step (de-esterification and deacetylation)[2]
Bioavailability in Cell Culture DirectDebated; potentially inefficient conversion[3][4]Not experimentally determined

Signaling and Metabolic Pathways

The metabolic conversion of NALT and ATEE to bioavailable L-tyrosine involves enzymatic steps within the cell.

cluster_0 Extracellular Space cluster_1 Intracellular Space L-tyrosine_ext L-tyrosine L-tyrosine_int L-tyrosine L-tyrosine_ext->L-tyrosine_int Amino Acid Transporters NALT_ext N-Acetyl-L-tyrosine (NALT) NALT_int N-Acetyl-L-tyrosine (NALT) NALT_ext->NALT_int Diffusion/ Transport ATEE_ext N-Acetyl-L-tyrosine Ethyl Ester (ATEE) ATEE_int N-Acetyl-L-tyrosine Ethyl Ester (ATEE) ATEE_ext->ATEE_int Diffusion Protein_Synthesis Protein Synthesis L-tyrosine_int->Protein_Synthesis Metabolic_Pathways Metabolic Pathways L-tyrosine_int->Metabolic_Pathways NALT_int->L-tyrosine_int Aminoacylases ATEE_int->NALT_int Intracellular Esterases

Caption: Cellular uptake and metabolic conversion pathways.

Experimental Protocols

To empirically determine the bioavailability of these compounds in a specific cell line, the following experimental workflow can be employed.

Experimental Workflow Diagram

Start Seed cells in multi-well plates Incubate Incubate with L-tyrosine, NALT, or ATEE (with radiolabeled tracer) Start->Incubate Wash Wash cells to remove extracellular compounds Incubate->Wash Lyse Lyse cells to release intracellular contents Wash->Lyse Analyze Quantify intracellular radiolabel (Scintillation Counting) Lyse->Analyze HPLC Separate and quantify L-tyrosine, NALT, and ATEE (HPLC) Lyse->HPLC End Compare Bioavailability Analyze->End HPLC->End

References

A Researcher's Guide to Chymotrypsin Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and enzymology, the selection of an appropriate substrate is paramount for the accurate assessment of chymotrypsin (B1334515) activity. This guide provides a comparative analysis of commonly used protease substrates for chymotrypsin, offering a side-by-side look at their performance based on key kinetic parameters. Detailed experimental protocols and a visualization of the enzymatic reaction mechanism are included to support your research needs.

Performance Comparison of Chymotrypsin Substrates

The efficiency of a substrate is best understood through its kinetic constants: the Michaelis constant (K_m_), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity, and the catalytic constant (k_cat_), representing the turnover number of the enzyme. The ratio of these two, k_cat_/K_m_, is a measure of the enzyme's overall catalytic efficiency. The following table summarizes these parameters for several common chymotrypsin substrates.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Assay Principle
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) ~0.06HighHighColorimetric (release of p-nitroaniline at 405-410 nm)[1]
N-Benzoyl-L-tyrosine ethyl ester (BTEE) VariesVariesVariesSpectrophotometric (increase in absorbance at 256 nm)[2]
Casein Complex kineticsComplex kineticsNot applicableSpectrophotometric (Folin-Ciocalteu reagent) or Plate Assay[3]
N-acetyl-L-tryptophan ethyl ester 0.097272.8 x 10⁵Spectrophotometric
N-acetyl-L-tryptophan p-nitrophenyl ester 0.002311.55 x 10⁷Colorimetric
N-acetyl-L-tryptophan amide 7.30.0263.6Spectrophotometric

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The values presented here are compiled from various sources and should be used as a comparative guide.

In-Depth Look at Key Substrates

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a highly specific and sensitive chromogenic substrate for chymotrypsin. Its low K_m_ value indicates a high affinity for the enzyme, and it boasts a high turnover number, making it an excellent choice for kinetic studies and inhibitor screening. The release of p-nitroaniline upon cleavage allows for a straightforward colorimetric assay.[1]

N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a classic substrate for chymotrypsin. The hydrolysis of the ester bond leads to an increase in absorbance at 256 nm, providing a continuous spectrophotometric assay.[2] While widely used, obtaining precise and consistent kinetic parameters can be challenging, and its performance may be lower compared to more modern synthetic substrates.

Casein is a protein substrate that provides a more biologically relevant context for chymotrypsin activity. However, its complex structure results in multiple cleavage sites and intricate kinetics that do not conform to the simple Michaelis-Menten model.[3] Assays using casein are often used for general protease activity screening rather than for precise kinetic determinations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for assaying chymotrypsin activity using the discussed substrates.

Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

This protocol is adapted from standard procedures for serine protease assays.[1]

Materials:

  • Chymotrypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)

  • Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 50 mg in 1 mL DMSO)[1]

  • 0.1 M Tris buffer, pH 9.0[1]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working substrate solution by diluting the stock solution in 0.1 M Tris buffer, pH 9.0. A final concentration of 1 mM is typically used.[1]

  • Equilibrate the working substrate solution and enzyme solution to the desired reaction temperature (e.g., 37°C).[1]

  • In a cuvette or microplate well, add the working substrate solution.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution and mix immediately.

  • Monitor the increase in absorbance at 405 nm over time. The rate of p-nitroaniline release is proportional to the enzyme activity.[1]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Chymotrypsin Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)

This protocol is based on the method described by Hummel.[2]

Materials:

  • Chymotrypsin solution (e.g., 10-30 µg/mL in 1 mM HCl)

  • 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂

  • BTEE stock solution (e.g., 1.18 mM in 50% w/w methanol)

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Equilibrate the Tris-HCl buffer and BTEE solution to 25°C.[2]

  • In a quartz cuvette, mix the Tris-HCl buffer and the BTEE solution.[2]

  • Incubate in the spectrophotometer at 25°C for 4-5 minutes to achieve temperature equilibrium and record any blank rate.[2]

  • Initiate the reaction by adding a small volume of the diluted chymotrypsin solution and mix by inversion.[2]

  • Record the increase in absorbance at 256 nm for 4-5 minutes.[2]

  • Calculate the initial reaction velocity (ΔA₂₅₆/min) from the initial linear portion of the curve.[2]

Caseinolytic Assay for Chymotrypsin

This is a general protocol for measuring protease activity using casein as a substrate.

Materials:

  • Chymotrypsin solution

  • Casein solution (e.g., 1.0 mg/mL in a suitable buffer like 0.2 mol/L Na₂HPO₄-KH₂PO₄ buffer, pH 7.5)[3]

  • Trichloroacetic acid (TCA) solution (e.g., 5%)

  • Folin-Ciocalteu reagent

  • Tyrosine standard solution

  • Spectrophotometer

Procedure:

  • Pre-warm the casein solution to the desired reaction temperature (e.g., 50°C).[3]

  • Add the chymotrypsin solution to the casein solution to start the reaction and incubate for a defined period (e.g., 60 minutes).[3]

  • Stop the reaction by adding TCA solution. This will precipitate the undigested casein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take an aliquot of the supernatant, which contains the soluble peptides.

  • Add Folin-Ciocalteu reagent to the supernatant and measure the absorbance at a specific wavelength (e.g., 660 nm) after color development.

  • Determine the amount of liberated tyrosine equivalents by comparing the absorbance to a standard curve prepared with a tyrosine standard.

Visualizing the Chymotrypsin Catalytic Mechanism

The catalytic activity of chymotrypsin is a multi-step process involving a catalytic triad (B1167595) of amino acids (Serine-195, Histidine-57, and Aspartate-102) in the enzyme's active site.[4][5] The following diagram illustrates the key steps of this "ping-pong" mechanism.[6]

Chymotrypsin_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES Enzyme-Substrate Complex TI1 Tetrahedral Intermediate 1 ES->TI1 Nucleophilic attack by Ser-195 AE Acyl-Enzyme Intermediate TI1->AE Collapse of intermediate P1 Product 1 (C-terminal peptide) AE->P1 Water Water TI2 Tetrahedral Intermediate 2 Water->TI2 Nucleophilic attack by water EP2 Enzyme-Product Complex TI2->EP2 Collapse of intermediate P2 Product 2 (N-terminal peptide) EP2->P2 E Regenerated Enzyme EP2->E Product release E_S Enzyme + Substrate E_S->ES Binding

Caption: The ping-pong mechanism of chymotrypsin-catalyzed peptide bond hydrolysis.

Experimental Workflow for Chymotrypsin Activity Assay

The general workflow for determining chymotrypsin activity using a synthetic chromogenic or fluorogenic substrate is outlined below.

Chymotrypsin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate to Assay Temperature A->B C Mix Substrate and Buffer in Cuvette/Plate B->C D Initiate Reaction with Enzyme C->D E Monitor Signal Change (e.g., Absorbance) D->E F Plot Signal vs. Time E->F G Determine Initial Velocity (Slope of Linear Phase) F->G H Calculate Enzyme Activity G->H

Caption: General experimental workflow for a chymotrypsin activity assay.

References

A Comparative Guide to Enzyme Cross-Reactivity with N-Acetyl-L-tyrosine Ethyl Ester (ATEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of several common proteases with the synthetic substrate N-Acetyl-L-tyrosine ethyl ester (ATEE). ATEE is widely utilized as a chromogenic substrate to assay the activity of various esterases and proteases. Understanding the cross-reactivity of different enzymes with ATEE is crucial for accurate enzyme characterization, inhibitor screening, and the development of targeted therapeutic agents. This document summarizes key quantitative data, details experimental protocols for comparative analysis, and visualizes relevant biological pathways.

Enzyme Reactivity Comparison

This compound serves as a substrate for several serine proteases, with varying degrees of affinity and catalytic efficiency. The primary enzymes known to exhibit significant cross-reactivity with ATEE include chymotrypsin, subtilisin, and the complement system enzyme, C1 esterase.

Quantitative Data Summary

The following table summarizes the available kinetic parameters for the interaction of these enzymes with ATEE and its analogs. Direct comparison of Vmax values is challenging due to variations in experimental conditions and enzyme purity across different studies. However, the Michaelis-Menten constant (Km) provides a valuable measure of the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km value suggests a higher affinity.

EnzymeSubstrateKm (M)Optimal pHOptimal Temperature (°C)
α-ChymotrypsinThis compound (ATEE)6.6 x 10⁻⁴7.825
N-Acetyl-L-valine ethyl ester8.8 x 10⁻²--
SubtilisinThis compound (ATEE)Not explicitly found~8.0-
C1 EsteraseThis compound (ATEE)1.7 x 10⁻²[1][2]7.2 - 7.4[1][2]37[1][2]

Note: The Km value for α-Chymotrypsin with ATEE is inferred from a comparative study with N-acetylvaline ethyl ester, which demonstrated a significantly higher affinity for the tyrosine derivative.[3]

Experimental Protocols

To facilitate reproducible and comparative analysis of enzyme kinetics with ATEE, a standardized experimental protocol is essential. The following spectrophotometric method can be adapted for chymotrypsin, subtilisin, and C1 esterase.

General Spectrophotometric Assay for Enzyme Kinetics with ATEE

This protocol is designed to measure the initial rate of ATEE hydrolysis by monitoring the change in absorbance over time. The hydrolysis of ATEE by these proteases yields N-Acetyl-L-tyrosine and ethanol. The reaction can be monitored by observing the decrease in absorbance at a specific wavelength (e.g., 237 nm) corresponding to the ester bond cleavage.

Materials:

  • Enzyme stock solution (α-Chymotrypsin, Subtilisin, or C1 Esterase) of known concentration.

  • This compound (ATEE) stock solution.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH adjusted to the optimum for each enzyme).

  • Spectrophotometer capable of kinetic measurements.

  • Quartz cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of ATEE dilutions in the reaction buffer to determine Km and Vmax.

    • Dilute the enzyme stock solution to a working concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least the first few minutes.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the appropriate wavelength for monitoring ATEE hydrolysis (e.g., 237 nm).

    • Set the temperature to the optimum for the specific enzyme being assayed.

  • Kinetic Measurement:

    • Add the reaction buffer and the ATEE substrate solution to a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a small volume of the enzyme working solution to the cuvette.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes).

    • Ensure that the total absorbance change is within the linear range of the instrument.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding ATEE concentrations.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

Signaling Pathways and Logical Relationships

The enzymes discussed are involved in distinct and critical signaling pathways. Understanding their roles provides context for the implications of their cross-reactivity with substrates like ATEE.

Experimental Workflow for Comparative Enzyme Kinetics

The following diagram illustrates a standardized workflow for comparing the kinetic parameters of different enzymes with ATEE.

G Experimental Workflow for Comparative Enzyme Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Stock Enzyme Stock Solutions (Chymotrypsin, Subtilisin, C1 Esterase) Reaction_Setup Reaction Setup in Cuvettes Enzyme_Stock->Reaction_Setup ATEE_Stock ATEE Stock Solution Serial_Dilution Serial Dilution of ATEE ATEE_Stock->Serial_Dilution Buffer_Prep Reaction Buffer Preparation Buffer_Prep->Serial_Dilution Serial_Dilution->Reaction_Setup Spectro_Reading Spectrophotometric Reading (Kinetic Mode) Reaction_Setup->Spectro_Reading Initial_Velocity Calculate Initial Velocities (V₀) Spectro_Reading->Initial_Velocity MM_Plot Michaelis-Menten Plot (V₀ vs. [ATEE]) Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters

Caption: A generalized workflow for determining and comparing the kinetic parameters of different enzymes with ATEE.

Signaling Pathway of Chymotrypsin via Protease-Activated Receptors (PARs)

Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[4] This interaction can modulate inflammatory responses and gut homeostasis.

G Chymotrypsin Signaling via PARs Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation G_Protein G-Protein Coupling PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release ERK12 ERK1/2 Activation IP3_DAG->ERK12 Cellular_Response Cellular Response (e.g., Cytokine Release) Ca_Release->Cellular_Response Gene_Expression Altered Gene Expression ERK12->Gene_Expression Gene_Expression->Cellular_Response

Caption: Chymotrypsin activates PAR2, leading to downstream signaling cascades that regulate cellular responses.

Subtilisin-Induced Inflammatory Signaling

Subtilisin, a protease from Bacillus species, can trigger allergic and inflammatory responses, particularly in the airways. This is mediated through the activation of PAR-2 and subsequent downstream signaling involving the IL-33/ST2 and MyD88 pathways.[5]

G Subtilisin Inflammatory Signaling Subtilisin Subtilisin PAR2 PAR-2 Subtilisin->PAR2 Activation MyD88 MyD88 PAR2->MyD88 IL33_ST2 IL-33 / ST2 PAR2->IL33_ST2 Downstream_Signaling Downstream Signaling MyD88->Downstream_Signaling IL33_ST2->Downstream_Signaling Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Downstream_Signaling->Inflammatory_Response

Caption: Subtilisin activates PAR-2, initiating inflammatory signaling through MyD88 and IL-33/ST2 pathways.

C1 Esterase Regulation of the Complement Cascade

C1 esterase is a crucial inhibitor of the classical complement pathway. It functions by inactivating the C1r and C1s proteases within the C1 complex, thereby preventing the downstream cascade of complement activation that leads to inflammation and cell lysis.

G C1 Esterase Regulation of Complement C1_complex C1 Complex (C1q, C1r, C1s) Activated_C1 Activated C1 (C1r, C1s active) C1_complex->Activated_C1 Antibody_Antigen Antibody-Antigen Complex Antibody_Antigen->C1_complex Binding & Activation C4_C2_cleavage C4 & C2 Cleavage Activated_C1->C4_C2_cleavage C3_convertase C3 Convertase Formation C4_C2_cleavage->C3_convertase Complement_Cascade Downstream Complement Cascade C3_convertase->Complement_Cascade C1_Esterase_Inhibitor C1 Esterase Inhibitor C1_Esterase_Inhibitor->Activated_C1 Inhibition

Caption: C1 Esterase Inhibitor prevents the activation of the classical complement pathway by targeting the activated C1 complex.

References

A Comparative Guide to N-Acetyl-L-tyrosine Ethyl Ester and Other Tyrosine Derivatives in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and metabolic research, the amino acid L-tyrosine serves as a critical precursor to key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its therapeutic and supplemental use is often limited by poor solubility. To overcome this, various derivatives have been synthesized, each with unique physicochemical and pharmacological properties. This guide provides an objective comparison of N-Acetyl-L-tyrosine ethyl ester (ATEE) against other notable tyrosine derivatives, supported by available experimental data.

Overview of Tyrosine Derivatives

The primary motivation for developing tyrosine derivatives is to enhance its bioavailability and facilitate its use in various formulations, including parenteral nutrition and as a potential nootropic agent.[1] The most common modifications involve the protection of the amino or carboxyl groups to increase solubility and potentially improve transport across the blood-brain barrier (BBB). This guide will focus on the following derivatives:

  • L-Tyrosine: The naturally occurring amino acid.

  • N-Acetyl-L-tyrosine (NALT): A more soluble derivative, though its in vivo conversion to tyrosine has been questioned.

  • This compound (ATEE): An esterified version of NALT.

  • L-Tyrosine Methyl Ester: Another esterified form of L-tyrosine.

  • O-Phospho-L-tyrosine: A phosphorylated derivative.

Physicochemical Properties

The solubility and lipophilicity of tyrosine derivatives are critical determinants of their absorption and distribution.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Water SolubilityLogP (Predicted)
L-Tyrosine C₉H₁₁NO₃181.19Poor-2.26
N-Acetyl-L-tyrosine (NALT) C₁₁H₁₃NO₄223.23Freely soluble[2]1.32[2]
This compound (ATEE) C₁₃H₁₇NO₄251.28-0.7[3]
L-Tyrosine Methyl Ester C₁₀H₁₃NO₃195.22--
O-Phospho-L-tyrosine C₉H₁₂NO₆P261.17--

Data not available for all properties of every derivative in the searched literature.

Comparative Performance in Key Assays

Direct comparative data for ATEE is limited. Therefore, the performance of NALT and other derivatives is presented to provide context and a basis for inference.

Bioavailability and Brain Uptake

The primary goal of tyrosine prodrugs is to increase systemic and central nervous system (CNS) levels of tyrosine.

DerivativeAdministration RouteKey Findings
L-Tyrosine OralCan elevate plasma tyrosine levels.[4]
N-Acetyl-L-tyrosine (NALT) Intravenous & OralStudies show significant urinary excretion (up to 35% unchanged) and questionable efficacy in raising plasma tyrosine levels compared to L-tyrosine.[5][6] One study found it to be the least effective of four tested prodrugs at increasing brain tyrosine levels in mice.[7]
L-Tyrosine Methyl Ester OralFound to be as effective as L-tyrosine in increasing brain tyrosine levels in mice.[7]
O-Phospho-L-tyrosine Oral & IntraperitonealDemonstrated a substantial increase in bioavailability and was as effective as L-tyrosine in raising brain tyrosine levels in mice.[7][8]

Based on its chemical structure as an ester of NALT, ATEE would require enzymatic hydrolysis to release N-acetyl-L-tyrosine, which then needs to be deacetylated to yield tyrosine. This two-step conversion process may impact its overall efficiency as a tyrosine prodrug, similar to the challenges observed with NALT.

Signaling Pathways and Experimental Workflows

Tyrosine Metabolism and Catecholamine Synthesis

Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters, a pathway crucial for cognitive function and stress response.

Tyrosine_Metabolism Tyrosine Metabolism to Catecholamines Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Conversion of L-Tyrosine to key catecholamines.

Experimental Workflow for In Vitro Blood-Brain Barrier Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transport across the BBB.

PAMPA_Workflow PAMPA-BBB Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in Buffer) assemble Assemble Sandwich (Donor + Filter + Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble coat_membrane Coat Filter Plate with Lipid Membrane coat_membrane->assemble incubate Incubate assemble->incubate measure Measure Compound Concentration (LC-MS/MS) incubate->measure calculate Calculate Permeability (Pe) measure->calculate ATEE_Hydrolysis Enzymatic Hydrolysis of ATEE ATEE N-Acetyl-L-tyrosine Ethyl Ester (ATEE) NALT N-Acetyl-L-tyrosine (NALT) ATEE->NALT Hydrolysis Ethanol Ethanol ATEE->Ethanol Hydrolysis Chymotrypsin α-Chymotrypsin (or other esterases) Chymotrypsin->ATEE

References

Navigating Tyrosine Supplementation: A Comparative Guide to N-Acetyl-L-tyrosine Ethyl Ester, N-Acetyl-L-tyrosine, and L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate tyrosine precursor is a critical decision that can significantly impact experimental outcomes and reproducibility. This guide provides an objective comparison of N-Acetyl-L-tyrosine ethyl ester (ATEE), N-Acetyl-L-tyrosine (NALT), and L-Tyrosine, focusing on their experimental data, protocols, and the ongoing debate surrounding their bioavailability and efficacy.

While this compound (ATEE) is available as a biochemical reagent, primarily used in enzymatic assays, its application and experimental data in the context of cognitive enhancement and in vivo bioavailability are notably scarce. In contrast, N-Acetyl-L-tyrosine (NALT) and L-Tyrosine are the subjects of more extensive research, particularly within the field of nootropics and stress mitigation. This guide will delve into the available data for all three compounds, with a necessary emphasis on the more thoroughly investigated NALT and L-Tyrosine to draw meaningful comparisons regarding experimental reproducibility.

Comparative Analysis of Bioavailability

A central point of contention in the scientific literature revolves around the bioavailability of L-Tyrosine and its derivative, NALT. While NALT boasts superior solubility, the evidence regarding its conversion to tyrosine in the body and subsequent impact on plasma and brain tyrosine levels is conflicting. L-Tyrosine, the direct precursor to catecholamine synthesis, is often considered the benchmark.

CompoundAdministration RouteDosageChange in Plasma Tyrosine LevelsReference
L-Tyrosine Oral100 mg/kg↑ 130-276%[1][2]
N-Acetyl-L-tyrosine (NALT) Intravenous5000 mg↑ 0-25%[2]
N-Acetyl-L-tyrosine (NALT) Infusion2 mmol/kg/day↑ (from fasting levels of 73.8 µM to 141 µM)[3]
N-Acetyl-L-tyrosine (NALT) Infusion0.5 mmol/kg/dayRemained at fasting values[3]

It is important to note that a significant portion of administered NALT may be excreted unchanged in the urine, with some studies reporting excretion rates of up to 60%.[4] This suggests inefficient conversion to L-tyrosine in the body.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for tyrosine and its derivatives is their role as a precursor in the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This pathway is crucial for cognitive functions such as focus, attention, and mood regulation.

Tyrosine_Signaling_Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain Tyrosine_Derivatives Tyrosine Derivatives (L-Tyrosine, NALT, ATEE) L_Tyrosine L-Tyrosine Tyrosine_Derivatives->L_Tyrosine Conversion L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Figure 1: Simplified signaling pathway of tyrosine to catecholamine synthesis.

The experimental workflow for assessing the efficacy of these compounds often involves the measurement of plasma and brain tyrosine levels following administration, as well as the evaluation of cognitive performance under stressful conditions.

Experimental_Workflow Compound_Admin Compound Administration (L-Tyrosine, NALT, or ATEE) Blood_Sampling Blood Sampling (Time course) Compound_Admin->Blood_Sampling Cognitive_Testing Cognitive Performance Testing (e.g., working memory tasks) Compound_Admin->Cognitive_Testing Plasma_Analysis Plasma Tyrosine Level Analysis (HPLC) Blood_Sampling->Plasma_Analysis Data_Analysis Data Analysis and Comparison Plasma_Analysis->Data_Analysis Cognitive_Testing->Data_Analysis

Figure 2: General experimental workflow for assessing tyrosine derivatives.

Detailed Experimental Protocols

Reproducibility of experimental findings is fundamentally dependent on detailed and standardized protocols. Below are examples of protocols relevant to the compounds discussed.

Protocol 1: Chymotrypsin (B1334515) Assay using this compound (ATEE)

This protocol is adapted from standard enzymatic assay procedures for chymotrypsin.

Principle: Chymotrypsin catalyzes the hydrolysis of ATEE to N-Acetyl-L-Tyrosine and ethanol. The rate of this reaction can be monitored by the decrease in absorbance at 237 nm.

Reagents:

  • This compound (ATEE) solution (e.g., 10-20 mM in water, prepared by heating to 85°C and rapidly cooling).[5]

  • Chymotrypsin solution.

  • Buffer solution (e.g., Tris-HCl, pH 7.8-8.0).

Procedure:

  • Prepare a reaction mixture containing the buffer and ATEE solution in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the chymotrypsin solution.

  • Monitor the decrease in absorbance at 237 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

Protocol 2: Assessment of L-Tyrosine Bioavailability in Humans

This protocol is a generalized representation based on studies assessing the impact of L-Tyrosine supplementation on plasma tyrosine levels.

Participants:

  • Healthy human volunteers.

Procedure:

  • Participants fast overnight.

  • A baseline blood sample is collected.

  • A standardized dose of L-Tyrosine (e.g., 100 mg/kg body weight) is administered orally.

  • Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, 240, 300, and 360 minutes) post-ingestion.

  • Plasma is separated from the blood samples.

  • Plasma tyrosine concentrations are determined using High-Performance Liquid Chromatography (HPLC).

  • The change in plasma tyrosine levels from baseline is calculated for each time point.

Discussion on Reproducibility

The reproducibility of experiments involving these compounds is influenced by several factors:

  • Compound Purity and Stability: The purity of the tyrosine derivative used can affect experimental outcomes. ATEE, for instance, is known to be used as a food flavoring and in biochemical assays, and its stability in different solutions and storage conditions should be considered.[5][6]

  • Subject Variability: Metabolic differences among individuals can lead to variations in the absorption and conversion of these compounds.

  • Experimental Conditions: Factors such as dosage, route of administration, and the specific cognitive tests employed can all contribute to variability in results. The conflicting data on NALT's bioavailability may be partially attributable to differences in experimental design across studies.

  • Analytical Methods: The accuracy and precision of the analytical methods used to measure tyrosine levels are crucial for obtaining reproducible data.

Conclusion

For researchers investigating the effects of tyrosine supplementation, L-Tyrosine currently stands as the most direct and well-supported option for increasing plasma and brain tyrosine levels. While NALT offers the advantage of higher solubility, the existing evidence raises questions about its efficiency as a tyrosine prodrug, leading to potential reproducibility issues in studies aiming to elicit tyrosine-dependent effects.

The role of ATEE in cognitive research remains largely unexplored, with its current applications confined to in vitro enzymatic assays. Future research is needed to determine if ATEE has any potential as a bioavailable tyrosine source.

To ensure the reproducibility of experiments in this area, it is imperative to utilize highly purified compounds, employ standardized and detailed protocols, and carefully consider the inherent variability in biological systems. The choice between these tyrosine derivatives should be guided by a thorough evaluation of the existing literature and the specific goals of the intended research.

References

A Comprehensive Guide to ATEE as a Standard for Esterase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of esterase activity is crucial for understanding xenobiotic metabolism, enzyme kinetics, and the efficacy of prodrugs. N-Acetyl-L-tyrosine ethyl ester (ATEE) serves as a specific substrate for certain esterases, such as chymotrypsin (B1334515), and provides a valuable tool for their characterization. This guide offers an objective comparison of the ATEE-based assay with other common methods for measuring esterase activity, supported by experimental data and detailed protocols.

Comparison of Esterase Activity Assays

The selection of an appropriate assay for measuring esterase activity depends on the specific enzyme, the research question, and the available instrumentation. Below is a comparison of key performance characteristics of the ATEE assay and two common alternatives.

Qualitative Comparison of Esterase Assays

FeatureATEE Assayp-Nitrophenyl Acetate (B1210297) (pNPA) AssayAcetylthiocholine (ATCh) Assay (Ellman's Method)
Principle Spectrophotometric or TitrimetricColorimetricColorimetric
Primary Enzyme Target Chymotrypsin and other specific proteases/esterases.General carboxylesterases.Acetylcholinesterases (AChE) and Butyrylcholinesterases (BChE).
Advantages High specificity for certain enzymes like chymotrypsin.Broad applicability, simple, and high throughput.High sensitivity for cholinesterases.
Disadvantages Narrower substrate range. The spectrophotometric assay is in the UV range, which can have interference from other molecules.Substrate can be unstable in aqueous solutions.[1] The product (p-nitrophenol) is pH-sensitive, which can affect accuracy.[1]Limited to cholinesterases and susceptible to interference from sulfhydryl compounds.
Detection Method Decrease in absorbance at 237 nm or titration of produced acid.[2][3]Increase in absorbance at ~405 nm.Increase in absorbance at 412 nm.

Quantitative Comparison of Esterase Substrates

The following table summarizes key kinetic parameters for different esterase substrates. These values can vary depending on the specific enzyme and reaction conditions.

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)Detection Wavelength (nm)
ATEE α-ChymotrypsinVaries with conditions (e.g., increases with urea (B33335) concentration)[4]Relatively stable under varying urea concentrations[4]237[3]
p-Nitrophenyl Acetate α-ChymotrypsinVaries (e.g., 0.065-0.52 mM)[1]Dependent on conditions[1]~405
N-Benzoyl-L-tyrosine ethyl ester (BTEE) α-Chymotrypsin~0.01 - 0.1-256[5]
Acetylthiocholine Acetylcholinesterase~0.1-412

Experimental Protocols

Detailed methodologies for the ATEE assay and its common alternatives are provided below.

ATEE Assay for Chymotrypsin Activity (Spectrophotometric Method)

This protocol is based on the hydrolysis of ATEE, which is monitored by the decrease in absorbance at 237 nm.[3]

Materials:

  • This compound (ATEE)

  • Enzyme solution (e.g., chymotrypsin)

  • Phosphate (B84403) buffer (pH 7.0)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of ATEE in a suitable solvent (e.g., 50% w/w methanol).[2]

  • Prepare the reaction mixture in a quartz cuvette by adding the appropriate volume of phosphate buffer.

  • Add the ATEE substrate to the cuvette to the desired final concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).[3]

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 237 nm over a defined period (e.g., 5 minutes).[3]

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Enzyme activity is expressed in USP chymotrypsin units (USPC)/mg, where one unit is the activity causing a specific change in absorbance per minute under the assay conditions.[3]

p-Nitrophenyl Acetate (pNPA) Assay for General Esterase Activity

This colorimetric assay measures the release of p-nitrophenol from the hydrolysis of pNPA.

Materials:

  • p-Nitrophenyl acetate (pNPA)

  • Enzyme solution

  • Tris-HCl or phosphate buffer (pH 7.0-8.0)

  • Visible light spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of pNPA in a solvent such as acetone.

  • In a microplate well or cuvette, add the buffer solution.

  • Add the enzyme sample to the buffer. Pre-incubate at the desired reaction temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the pNPA stock solution.

  • Measure the increase in absorbance at approximately 405 nm at regular intervals.

  • Calculate the rate of p-nitrophenol formation using its molar extinction coefficient.

  • One unit of esterase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Acetylthiocholine (ATCh) Assay for Acetylcholinesterase (AChE) Activity (Ellman's Method)

This assay is highly specific for cholinesterases and relies on the reaction of thiocholine (B1204863) (a product of ATCh hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Enzyme solution (e.g., AChE)

  • Phosphate buffer (pH 8.0)

  • Visible light spectrophotometer or plate reader

Procedure:

  • Prepare working solutions of ATCh and DTNB in the phosphate buffer.

  • In a microplate well or cuvette, add the phosphate buffer and the DTNB solution.

  • Add the enzyme sample and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the ATCh solution.

  • Immediately measure the increase in absorbance at 412 nm over time.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of the colored product.

Visualizations

Enzymatic Reaction of ATEE

G sub ATEE (this compound) enz Esterase (e.g., Chymotrypsin) sub->enz Substrate Binding prod1 N-Acetyl-L-tyrosine enz->prod1 Product Release prod2 Ethanol enz->prod2 water H₂O water->enz

Caption: Enzymatic hydrolysis of ATEE by an esterase.

Experimental Workflow for ATEE Assay

G prep Prepare Reagents (ATEE, Buffer, Enzyme) mix Mix Buffer and ATEE in Cuvette prep->mix equil Equilibrate to Assay Temperature mix->equil start Initiate Reaction (Add Enzyme) equil->start measure Measure Absorbance Decrease at 237 nm start->measure calc Calculate Activity measure->calc

Caption: Workflow for the spectrophotometric ATEE assay.

Logical Comparison of Assay Principles

G sub_atee ATEE prod_atee N-Acetyl-L-tyrosine (UV Absorbance Change) sub_atee->prod_atee Chymotrypsin-like Esterases sub_pnpa pNPA prod_pnpa p-Nitrophenol (Yellow, Visible Absorbance) sub_pnpa->prod_pnpa General Esterases sub_atch ATCh prod_atch Thiocholine + DTNB -> TNB²⁻ (Yellow, Visible Absorbance) sub_atch->prod_atch Cholinesterases

Caption: Comparison of substrates and products in esterase assays.

References

A Comparative Analysis of N-Acetyl-L-Tyrosine (NALT) and L-Tyrosine for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Look at Bioavailability and Impact on Systemic Tyrosine Levels

For researchers and professionals in drug development, the selection of an optimal precursor for neurotransmitter synthesis is critical. Tyrosine, a non-essential amino acid, is a cornerstone in the production of catecholamines like dopamine, norepinephrine (B1679862), and epinephrine, which are vital for cognitive function, mood regulation, and stress response.[1] While L-tyrosine is the direct precursor, its N-acetylated form, N-Acetyl-L-tyrosine (NALT), has been explored for its potential to enhance bioavailability.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of NALT and L-tyrosine, focusing on their effects on plasma tyrosine levels, supported by available experimental data.

It is important to note that while the initial topic of interest was N-Acetyl-L-tyrosine ethyl ester (NALT-Et), a thorough review of existing literature revealed a significant lack of in vivo efficacy studies for this specific compound. Therefore, this guide will focus on the more extensively researched comparison between NALT and L-tyrosine.

I. Bioavailability and Plasma Tyrosine Levels: A Tale of Conflicting Evidence

The primary rationale for the development of NALT was to improve upon the solubility and, theoretically, the bioavailability of L-tyrosine.[3][4] Several sources suggest that the acetyl group enhances absorption from the gastrointestinal tract.[1][2] However, a substantial body of research challenges this assumption, indicating that L-tyrosine may be more effective at increasing systemic tyrosine concentrations.

One of the key points of contention is the body's ability to efficiently convert NALT back into L-tyrosine.[3][5] Studies have shown that a significant portion of administered NALT is excreted in the urine unchanged, suggesting incomplete deacetylation.[3][6][7][8][9] This inefficient conversion could lead to lower circulating levels of active L-tyrosine compared to direct supplementation with L-tyrosine itself.

The following table summarizes findings from various studies on the impact of L-tyrosine and NALT on plasma tyrosine levels.

CompoundAdministration RouteDoseChange in Plasma Tyrosine LevelsSpeciesReference
L-TyrosineOral100 mg/kg130-276% increaseHumans[5][10]
L-TyrosineOral~10 gMean increase to 203 mmol/LHumans[6]
N-Acetyl-L-tyrosine (NALT)Intravenous5 g25% increaseHumans[3][8]
N-Acetyl-L-tyrosine (NALT)IntravenousNot specifiedNo increaseHumans[3]
N-Acetyl-L-tyrosine (NALT)Intravenous5 g56% excreted unchanged in urine within 4 hoursHumans[8]
N-Acetyl-L-tyrosine (NALT)IntravenousNot specified~35% excreted unchanged in urineHumans[7][9]
N-Acetyl-L-tyrosine (NALT)OralNot specifiedFound to be the least effective prodrug at increasing brain tyrosine levelsMice[10][11]

II. Experimental Protocols

To ensure a clear understanding of the presented data, this section outlines a typical experimental design for evaluating the in vivo efficacy of tyrosine compounds.

Objective: To compare the effects of orally administered L-tyrosine and NALT on plasma tyrosine concentrations in a murine model.

Materials:

  • L-Tyrosine powder

  • N-Acetyl-L-tyrosine (NALT) powder

  • Vehicle (e.g., distilled water or saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • High-Performance Liquid Chromatography (HPLC) system with fluorometric detection

Procedure:

  • Animal Acclimation: Mice are housed in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before the administration of the compounds to ensure baseline measurements are not influenced by dietary tyrosine.

  • Compound Preparation: L-tyrosine and NALT are dissolved or suspended in the vehicle at the desired concentration.

  • Administration: Mice are randomly assigned to treatment groups (Vehicle, L-Tyrosine, NALT). The compounds are administered orally via gavage at a specific dose (e.g., 100 mg/kg body weight).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes) post-administration via retro-orbital bleeding or tail vein sampling.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Tyrosine Analysis: Plasma tyrosine concentrations are quantified using a validated HPLC method with fluorometric detection.

  • Data Analysis: The area under the curve (AUC) for plasma tyrosine concentration versus time is calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is performed to determine significant differences between the treatment groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting prep Compound Preparation fasting->prep admin Oral Administration prep->admin sampling Blood Sampling (Multiple Time Points) admin->sampling plasma_prep Plasma Preparation sampling->plasma_prep hplc HPLC Analysis plasma_prep->hplc data_analysis Statistical Analysis hplc->data_analysis

Experimental Workflow for In Vivo Comparison

III. Signaling Pathways and Mechanism of Action

Both L-tyrosine and NALT, once converted to L-tyrosine, serve as precursors for the synthesis of catecholamine neurotransmitters.[12][13] This pathway is crucial for various physiological and cognitive functions.

The conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase is the rate-limiting step in this pathway. L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine. By increasing the substrate availability (L-tyrosine), supplementation is thought to enhance the production of these neurotransmitters, particularly during periods of high demand, such as stress.[12]

G NALT N-Acetyl-L-tyrosine (NALT) L_Tyrosine_body L-Tyrosine (in body) NALT->L_Tyrosine_body Deacetylation (Liver, Kidneys) L_Tyrosine_supp L-Tyrosine (Supplement) L_Tyrosine_supp->L_Tyrosine_body L_DOPA L-DOPA L_Tyrosine_body->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Tyrosine to Catecholamine Synthesis Pathway

IV. Conclusion

The available evidence presents a complex and somewhat contradictory picture of the in vivo efficacy of NALT compared to L-tyrosine. While NALT was designed to have superior solubility, this does not consistently translate to higher bioavailability or a greater increase in plasma tyrosine levels.[4] In fact, several studies suggest that a significant portion of NALT is excreted without being converted to L-tyrosine, making it a less efficient precursor.[3][6][7][8][9]

References

Comparative Stability of ATEE and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of N-acetyl-L-tyrosine ethyl ester (ATEE) and its analogs is crucial for applications ranging from enzyme kinetics to prodrug design. This guide provides a comparative analysis of the stability of ATEE and related compounds, supported by available experimental data and detailed methodologies.

ATEE is an ester derivative of the amino acid L-tyrosine, featuring an acetyl group on the amine and an ethyl ester on the carboxyl group. These modifications are often employed in drug development to enhance properties such as solubility and bioavailability. However, the ester linkage is susceptible to hydrolysis, both chemically and enzymatically, which influences the compound's stability and its effectiveness as a prodrug or substrate. The stability of ATEE is often compared to its analogs, which may lack the N-acetyl group or have a different ester moiety.

Comparative Stability Analysis

The stability of ATEE and its analogs is influenced by several factors, including pH, temperature, and the presence of enzymes such as esterases found in plasma. N-acetylation is a common strategy intended to improve the stability and solubility of amino acid-based compounds[1]. While N-acetyl-L-tyrosine (NAT) is believed to have enhanced stability and absorption, one study concluded that it was the least effective prodrug for increasing tyrosine levels in the brain compared to other tyrosine prodrugs[2]. The stability of these compounds is critical for their function, as unstable compounds can have rapid clearance and short half-lives, leading to poor in vivo performance[3].

Chemical Stability

The chemical stability of tyrosine esters is significantly dependent on pH. Ester hydrolysis can be catalyzed by both acid and base. Generally, these compounds are more stable at acidic pH compared to neutral or basic conditions.

Enzymatic Stability

In biological systems, the primary route of degradation for ATEE and its analogs is enzymatic hydrolysis by esterases present in plasma and various tissues[4]. These enzymes, including carboxylesterases and cholinesterases, cleave the ester bond, releasing N-acetyl-L-tyrosine (in the case of ATEE) and the corresponding alcohol[4]. The rate of enzymatic hydrolysis can vary significantly between species due to differences in esterase activity[5].

Quantitative Stability Data

Obtaining direct comparative quantitative data for ATEE and a wide range of its analogs under identical conditions is challenging due to variations in experimental setups across different studies. The following tables summarize available data on the stability of ATEE and related compounds.

CompoundSpeciesMatrixHalf-life (t½)Experimental ConditionsReference
This compound (ATEE) Not SpecifiedNot SpecifiedData not availableNot Specified
L-tyrosine methyl ester Not SpecifiedSolid StateVery stable (28 years at room temperature)Stored at room temperature[6]
N-acetyl-L-tyrosine (NAT) HumanIn vivoNot specified, but noted as the least effective prodrugIntravenous infusion[2]
Various Ester Prodrugs Rat, Dog, HumanPlasmaVaries (e.g., rapid for curcumin (B1669340) diethyl disuccinate)37°C[7]

Note: The lack of direct comparative half-life data for ATEE and its analogs under identical conditions in plasma highlights a gap in the current literature.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for determining the stability of a test compound in plasma.

Objective: To determine the in vitro half-life of a test compound in plasma from a specific species (e.g., human, rat, mouse).

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, rat, mouse), heparinized

  • Internal standard (IS) solution in a quenching solvent (e.g., methanol (B129727) or acetonitrile)

  • Phosphate buffer solution (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm the plasma and PBS to 37°C.

  • In a microcentrifuge tube or a 96-well plate, add the test compound stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing the cold quenching solution with the internal standard. This step also serves to precipitate plasma proteins.

  • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or well for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model. The half-life can be calculated using the equation: t½ = 0.693 / k, where k is the elimination rate constant.

HPLC Method for Stability Analysis

This protocol describes a general HPLC-UV method for monitoring the degradation of ATEE and its analogs.

Objective: To separate and quantify the parent compound and its primary degradation product (N-acetyl-L-tyrosine or L-tyrosine) over time.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient and composition will need to be optimized for the specific analogs being analyzed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength where both the parent ester and the hydrolyzed acid absorb, typically around 220-280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

Procedure:

  • Prepare standard solutions of the parent compound and its expected degradation product(s) at known concentrations to establish retention times and create a calibration curve.

  • Prepare the samples from the stability study (e.g., from the plasma stability assay after protein precipitation) for injection.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas of the parent compound and its degradation product(s).

  • Quantify the concentration of each compound at each time point using the calibration curve.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizing Pathways and Workflows

Enzymatic Hydrolysis of ATEE

The following diagram illustrates the enzymatic breakdown of ATEE by esterases, a key pathway in its metabolism.

G ATEE ATEE (this compound) Esterase Plasma or Tissue Esterases (e.g., Carboxylesterase) ATEE->Esterase Substrate Binding NAT N-acetyl-L-tyrosine Esterase->NAT Hydrolysis Ethanol Ethanol Esterase->Ethanol Hydrolysis

Enzymatic hydrolysis of ATEE by esterases.
Experimental Workflow for In Vitro Plasma Stability Assay

This diagram outlines the key steps in determining the in vitro stability of ATEE or its analogs in a plasma matrix.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Compound Test Compound (e.g., ATEE) Incubate Incubate at 37°C Compound->Incubate Plasma Pooled Plasma Plasma->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Quantify Quantify Parent Compound Analyze->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate

Workflow for determining plasma stability.

References

Validating HPLC methods for N-Acetyl-L-tyrosine ethyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of N-Acetyl-L-tyrosine ethyl ester, comparing High-Performance Liquid Chromatography (HPLC) with alternative techniques. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of the amino acid L-tyrosine, often used in parenteral nutrition solutions due to its enhanced solubility and stability. Accurate quantification of this compound is crucial for quality control and formulation development. This guide provides a comparative overview of analytical methods for the quantification of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. Alternative methods, including Capillary Electrophoresis (CE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also discussed and compared. The validation parameters presented are based on the International Council on Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound, CE and LC-MS/MS offer advantages in specific applications.

Parameter HPLC-UV Capillary Electrophoresis (CE)-UV LC-MS/MS
Principle Chromatographic separation based on polaritySeparation based on charge-to-size ratio in an electric fieldChromatographic separation coupled with mass-based detection
Selectivity GoodHighExcellent
Sensitivity Moderate (µg/mL range)Moderate to High (µg/mL to ng/mL range)Very High (ng/mL to pg/mL range)
Analysis Time 10-30 minutes< 20 minutes5-15 minutes
Instrumentation Cost ModerateModerateHigh
Method Development Moderate complexityCan be complexHigh complexity
Robustness HighModerateModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method describes a standard reverse-phase HPLC approach for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water (e.g., 30:70 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm, based on the UV absorbance of the tyrosine chromophore.[7][8]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: Capillary Electrophoresis (CE) with UV Detection

CE offers a high-efficiency separation alternative to HPLC.[9][10]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm I.D., effective length of 65 cm.[9]

  • Background Electrolyte (BGE): 40 mM Tris and 160 mM boric acid, adjusted to pH 10 with NaOH.[9]

  • Separation Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection.

  • Detection: On-column UV detection at 214 nm.[9]

Standard and Sample Preparation:

  • Similar to the HPLC method, with the BGE used as the diluent.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[11][12]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC-MS/MS Conditions:

  • Chromatography: A rapid separation can be achieved using a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization: Positive ion electrospray (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

Standard and Sample Preparation:

  • Similar to the HPLC method, but may require a more rigorous sample clean-up (e.g., solid-phase extraction) depending on the matrix. An internal standard is typically used.

Method Validation Data

The following tables summarize the typical validation parameters for the analytical methods, in accordance with ICH guidelines.[1][2][3][4]

Table 1: HPLC-UV Method Validation
Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity Correlation coefficient (R²) ≥ 0.995R² = 0.9995
Range 80-120% of the test concentration10 - 200 µg/mL
Accuracy 98.0 - 102.0% recovery99.5 - 101.2%
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness No significant change in results with small variations in method parametersRobust
Table 2: Comparison of Key Validation Parameters
Parameter HPLC-UV CE-UV LC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.99≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110% (matrix dependent)
Precision (RSD%) ≤ 2.0%≤ 5.0%≤ 15%
LOQ ~1.5 µg/mL~1 µg/mL~1 ng/mL

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine Method_Comparison cluster_hplc HPLC-UV cluster_ce CE-UV cluster_lcms LC-MS/MS Analyte N-Acetyl-L-tyrosine ethyl ester H_Principle Polarity-based Separation Analyte->H_Principle C_Principle Charge/Size-based Separation Analyte->C_Principle L_Principle Mass-based Detection Analyte->L_Principle H_Select Good Selectivity H_Principle->H_Select H_Sens Moderate Sensitivity H_Select->H_Sens H_Robust High Robustness H_Sens->H_Robust C_Select High Selectivity C_Principle->C_Select C_Sens High Sensitivity C_Select->C_Sens C_Robust Moderate Robustness C_Sens->C_Robust L_Select Excellent Selectivity L_Principle->L_Select L_Sens Very High Sensitivity L_Select->L_Sens L_Robust Moderate Robustness L_Sens->L_Robust

References

A Head-to-Head Comparison: ATEE vs. Radiolabeled Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of enzyme assay methodology is critical for generating robust and reliable data. This guide provides an objective comparison between Nα-Acetyl-L-tyrosine ethyl ester (ATEE), a chromogenic substrate, and radiolabeled substrates for measuring enzyme activity, with a focus on the serine protease chymotrypsin (B1334515) as a representative model.

Principle of Detection

ATEE-Based Assays: These are typically colorimetric or spectrophotometric assays. The substrate, ATEE, is colorless. When cleaved by an enzyme like chymotrypsin, it releases N-Acetyl-L-tyrosine and ethanol. The progress of the reaction can be monitored in two primary ways: by measuring the change in absorbance in the UV spectrum as the substrate is consumed, or by a titrimetric method that measures the production of acid.

Radiolabeled Substrate Assays: These assays rely on the detection of radioactivity. A substrate is synthesized with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Enzymatic cleavage of the substrate results in a radiolabeled product that can be separated from the unreacted substrate. The amount of radioactivity in the product is then quantified using a scintillation counter, which is directly proportional to the enzyme activity. Radiometric assays are widely regarded as a highly sensitive "gold standard" for quantifying enzyme activity.[1]

Performance Comparison

The choice between ATEE and radiolabeled substrates often involves a trade-off between sensitivity, safety, and operational complexity.

ParameterATEE (Chromogenic/Spectrophotometric)Radiolabeled Substrates
Sensitivity Moderate to high; fluorometric assays using similar principles can detect chymotrypsin down to 1 ng/mL.Very high; capable of detecting picogram levels of enzyme activity.
Specificity Can be high for specific chromogenic substrates; however, potential for interference from colored or UV-absorbing compounds in the sample.High, as detection is specific to the radiolabel. Less prone to interference from colored compounds.
Safety Generally safe, involves standard laboratory chemicals.Requires handling of radioactive materials, adherence to strict safety protocols, and specialized waste disposal.
Cost Lower cost for substrates and instrumentation (spectrophotometer).Higher cost associated with radiolabeled substrate synthesis, scintillation cocktails, and specialized detection equipment (scintillation counter).
Ease of Use Simpler and faster workflow, amenable to high-throughput screening in microplate format.More complex and labor-intensive workflow involving separation steps and longer incubation times.
Shelf-Life Substrates are generally stable for long periods when stored correctly.Radiolabeled compounds have a limited shelf-life due to radioactive decay.

Experimental Protocols

ATEE-Based Spectrophotometric Assay for Chymotrypsin

This protocol is adapted from established methods for determining chymotrypsin activity using a spectrophotometer.

Materials:

  • α-Chymotrypsin enzyme solution

  • Nα-Acetyl-L-tyrosine ethyl ester (ATEE) substrate solution

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8)

  • Calcium chloride (CaCl₂) solution (e.g., 100 mM)

  • Spectrophotometer capable of measuring absorbance at 237 nm

  • Quartz cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, combine the Tris-HCl buffer and CaCl₂ solution.

  • Add Substrate: Add the ATEE substrate solution to the cuvette and mix gently.

  • Equilibrate: Incubate the mixture in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the Reaction: Add a small volume of the α-chymotrypsin enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 237 nm.

  • Monitor Absorbance: Record the change in absorbance over time (e.g., for 5-10 minutes). The rate of decrease in absorbance is proportional to the chymotrypsin activity.

  • Calculate Activity: Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

Representative Radiometric Assay for a Serine Protease

Materials:

  • Serine protease enzyme solution

  • Tritiated ([³H])-labeled peptide substrate

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Stopping reagent (e.g., trichloroacetic acid)

  • Scintillation cocktail

  • Scintillation counter

  • Separation medium (e.g., activated charcoal or ion-exchange resin)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer and the [³H]-labeled peptide substrate.

  • Initiate the Reaction: Add the serine protease enzyme solution to the tube to start the reaction.

  • Incubate: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding the stopping reagent.

  • Separate Substrate and Product: Add the separation medium (e.g., activated charcoal) to the tube. The unreacted substrate will bind to the charcoal, while the smaller, cleaved (and radiolabeled) product will remain in the supernatant.

  • Centrifuge: Centrifuge the tubes to pellet the separation medium with the bound substrate.

  • Quantify Radioactivity: Transfer a known volume of the supernatant (containing the radiolabeled product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate Activity: The measured radioactivity (in counts per minute or disintegrations per minute) is proportional to the enzyme activity.

Visualizing the Workflows

ATEE Spectrophotometric Assay Workflow

ATEE_Workflow A Prepare Reaction Mix (Buffer, CaCl2) B Add ATEE Substrate A->B C Equilibrate & Baseline (25°C, 5 min) B->C D Initiate Reaction (Add Chymotrypsin) C->D E Monitor Absorbance (@ 237 nm) D->E F Calculate Activity (ΔAbs/min) E->F

Caption: Workflow for an ATEE-based spectrophotometric enzyme assay.

Principle of ATEE Cleavage

ATEE_Cleavage sub ATEE (Substrate) enz Chymotrypsin sub->enz prod1 N-Acetyl-L-Tyrosine enz->prod1 prod2 Ethanol enz->prod2

Caption: Enzymatic cleavage of ATEE by chymotrypsin.

Radiometric Assay Workflow

Radiometric_Workflow A Prepare Reaction Mix (Buffer, [³H] Substrate) B Initiate Reaction (Add Enzyme) A->B C Incubate (e.g., 37°C, 30 min) B->C D Stop Reaction C->D E Separate Product from Substrate D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Activity F->G

Caption: General workflow for a radiometric enzyme assay.

Principle of Radiolabeled Substrate Cleavage

Radiolabeled_Cleavage sub [³H]-Peptide (Radiolabeled Substrate) enz Protease sub->enz prod1 [³H]-Peptide Fragment (Radiolabeled Product) enz->prod1 prod2 Unlabeled Peptide Fragment enz->prod2

Caption: Enzymatic cleavage of a radiolabeled peptide substrate.

Conclusion

The decision to use ATEE or a radiolabeled substrate in an enzyme assay depends on the specific requirements of the study. ATEE and similar chromogenic or fluorogenic substrates offer a safer, more cost-effective, and higher-throughput option suitable for many applications, including routine enzyme activity measurements and inhibitor screening. In contrast, radiolabeled substrates provide unparalleled sensitivity, making them the method of choice when detecting very low levels of enzyme activity or when working with precious enzyme samples. Researchers must weigh the need for sensitivity against the practical considerations of cost, safety, and workflow complexity when selecting the most appropriate assay for their research goals.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Acetyl-L-tyrosine Ethyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like N-Acetyl-L-tyrosine ethyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact: Wash off with soap and plenty of water.[2][3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1]

Accidental spills should be cleaned up promptly. Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2][3] Ensure the spill area is well-ventilated.[2][3]

II. Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound, as indicated by safety data sheets, is through a licensed disposal company.[2] Direct disposal into drains or regular trash is not advised.[3][4]

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound as "Hazardous Waste".[5]

  • Segregate: Store waste this compound separately from other incompatible chemicals, particularly strong oxidizing agents.[1][2] Keep it in a designated hazardous waste storage area.

Step 2: Containerization

  • Use a suitable, leak-proof, and closed container for waste collection.[2][3][6]

  • Ensure the container is clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste".[5] Do not use abbreviations or chemical formulas.[5]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[7][8]

  • Follow all institutional and local regulations for hazardous waste disposal.[4]

Step 4: Disposal of Contaminated Materials

  • Dispose of any contaminated packaging, gloves, or other materials as you would the unused product.[2]

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5][9] After triple-rinsing, the container can often be disposed of as regular trash, but confirm this with your local regulations.[5][9]

III. Quantitative Disposal Data

The available safety data sheets and chemical disposal guidelines do not provide specific quantitative limits for the disposal of this compound, as professional disposal is the mandated route. The following table summarizes the qualitative information regarding its disposal.

ParameterGuidelineSource
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Contaminated Packaging Dispose of as unused product.[2]
Sewer/Drain Disposal Do not let the product enter drains.[2][3]
Transport Information Not regulated for transport.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Start: Unused or Waste this compound cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage cluster_3 Step 3: Professional Disposal cluster_4 End: Final Disposal start Identify Waste Material segregate Segregate from incompatible materials (e.g., strong oxidizers) start->segregate containerize Place in a labeled, sealed, and appropriate waste container segregate->containerize store Store in a designated hazardous waste accumulation area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company store->contact_ehs pickup Arrange for waste pickup contact_ehs->pickup end Proper disposal by a licensed facility pickup->end

References

Personal protective equipment for handling N-Acetyl-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Acetyl-L-tyrosine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural steps are designed to ensure the safe execution of laboratory operations involving this chemical.

This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1][2] However, the toxicological properties of this material have not been fully investigated.[3] Therefore, it is prudent to handle it with care, taking appropriate precautions to avoid contact and inhalation of the powder form.

Engineering Controls and Work Practices

To minimize exposure, the following engineering controls and work practices are recommended:

  • Ventilation: Whenever possible, handle this compound powder in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, it is best practice to work within a chemical fume hood or a ventilated balance enclosure.[1][2]

  • Handling Procedures:

    • Avoid creating dust during handling.[1][2]

    • Use a scoop or spatula for transferring the powder instead of pouring it, which can generate airborne particles.

    • Keep the container tightly closed when not in use.[1][2]

    • Clean up spills promptly by sweeping or shoveling the material into a suitable, closed container for disposal.[1][2] Avoid dry sweeping which can create dust; wet cleaning methods are preferable.

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves have been worn.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles that are approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1][2][4] Nitrile gloves are a common and suitable choice for handling fine chemical powders. Always inspect gloves before use and use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1] For tasks with a higher risk of dust generation, a disposable coverall may be considered.

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are not sufficient to minimize exposure, a NIOSH-approved N95 or P3 particulate respirator may be necessary.[1][4] The use of respiratory protection should be based on a risk assessment of the specific procedure.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2][3]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.

  • After Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[1][2][3]

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2][3]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Storage and Disposal
  • Storage: Store this compound in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not allow the product to enter drains.[1][2]

Summary of Personal Protective Equipment

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glassesNitrile glovesLab coatNot generally required
Weighing and Transferring (in a fume hood or ventilated enclosure) Safety glasses or gogglesNitrile glovesLab coatNot generally required
Weighing and Transferring (on an open bench) Chemical safety gogglesNitrile glovesLab coatRecommended (N95 or P3)
Preparing Solutions Chemical safety gogglesNitrile glovesLab coatNot generally required
Cleaning Spills Chemical safety gogglesNitrile glovesLab coat or coverallRecommended (N95 or P3)

Procedural Workflow for Handling this compound

PPE_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Identify need to handle this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Location) start->risk_assessment ppe_selection Select Appropriate PPE (Refer to Summary Table) risk_assessment->ppe_selection don_ppe Don Personal Protective Equipment ppe_selection->don_ppe handling_op Perform Handling Operation (Weighing, Transferring, etc.) don_ppe->handling_op spill Spill Occurs? handling_op->spill spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes decontaminate Decontaminate Work Area (Wet Wipe) spill->decontaminate No spill_cleanup->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe disposal Dispose of Waste and Contaminated PPE doff_ppe->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands end End wash_hands->end

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.